molecular formula C6H4F3NO2S B1306038 2,4,5-Trifluorobenzenesulfonamide CAS No. 287172-63-8

2,4,5-Trifluorobenzenesulfonamide

Cat. No.: B1306038
CAS No.: 287172-63-8
M. Wt: 211.16 g/mol
InChI Key: DJZNADBWJLAUPG-UHFFFAOYSA-N
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Description

2,4,5-Trifluorobenzenesulfonamide is a high-purity chemical reagent featuring a primary sulfonamide group attached to a tri-fluorinated aromatic ring. This structure is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel carbonic anhydrase (CA) inhibitors . The primary sulfonamide group (R-SO₂NH₂) acts as a zinc-binding group (ZBG), a critical feature for potent enzyme inhibition . The strategic 2,4,5-trifluoro substitution on the benzene ring influences the compound's electronic properties and lipophilicity, which can enhance selectivity towards specific enzyme isoforms . Researchers utilize this compound as a versatile building block to develop potential therapeutic agents. Its applications are primarily explored in anticancer research, where sulfonamide derivatives are investigated for their selective inhibitory activity against tumor-associated carbonic anhydrase isoforms such as hCA IX and XII . Additionally, the trifluoromethyl group is a common motif in drug discovery due to its ability to improve metabolic stability and binding affinity, making this compound a valuable scaffold for constructing more complex, biologically active molecules . This product is intended for Research Use Only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,4,5-trifluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZNADBWJLAUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)S(=O)(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380314
Record name 2,4,5-trifluorobenzenesulfonamide
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Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287172-63-8
Record name 2,4,5-trifluorobenzenesulfonamide
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Record name 287172-63-8
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Foundational & Exploratory

Synthesis of 2,4,5-Trifluorobenzenesulfonamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This technical guide provides a comprehensive overview of the synthesis of 2,4,5-Trifluorobenzenesulfonamide, a valuable building block for researchers, scientists, and drug development professionals. The core of this process involves the ammonolysis of 2,4,5-trifluorobenzenesulfonyl chloride. This document details the preparatory steps for the starting material, a comprehensive experimental protocol for the main reaction, and methods for purification and characterization. All quantitative data, derived from closely related analogues due to a lack of specific literature on the target compound, is presented in structured tables. Furthermore, a complete experimental workflow is visualized to ensure clarity and reproducibility in a research setting.

Introduction: The Significance of Fluorinated Sulfonamides

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacological profile of lead compounds. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly improve metabolic stability, membrane permeability, and binding affinity. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.

The convergence of these two features in trifluorinated benzenesulfonamides presents a promising avenue for the development of novel therapeutics. These compounds are of high interest in medicinal chemistry, with research indicating their potential as carbonic anhydrase inhibitors and as key intermediates in the synthesis of complex bioactive molecules. This compound, therefore, represents a key synthetic intermediate for accessing novel chemical matter in drug development programs.

Synthesis of Starting Material: 2,4,5-Trifluorobenzenesulfonyl Chloride

The requisite starting material, 2,4,5-trifluorobenzenesulfonyl chloride, can be synthesized via the electrophilic chlorosulfonation of 1,2,4-trifluorobenzene. This reaction is a standard method for the preparation of aryl sulfonyl chlorides.

Reaction Scheme:

1,2,4-Trifluorobenzene reacts with chlorosulfonic acid to yield 2,4,5-trifluorobenzenesulfonyl chloride and hydrochloric acid as a byproduct.

Experimental Protocol (Adapted from general procedures for benzenesulfonyl chlorides)

A detailed protocol for the chlorosulfonation of benzene is available in Organic Syntheses.[1] A similar approach would be applicable for 1,2,4-trifluorobenzene.

  • Reaction Setup: In a flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a trap for HCl, place an excess of chlorosulfonic acid.

  • Addition of Reactant: Cool the chlorosulfonic acid in an ice bath. Add 1,2,4-trifluorobenzene dropwise via the dropping funnel at a rate that maintains the reaction temperature between 20-25°C.

  • Reaction: After the addition is complete, allow the mixture to stir for an additional hour at the same temperature.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride, being insoluble in the aqueous acidic solution, will separate.

  • Isolation and Purification: Separate the oily layer of the sulfonyl chloride. For purification, the crude product can be washed with cold water, dissolved in a suitable organic solvent, dried over an anhydrous salt like MgSO₄, and distilled under reduced pressure.

Table 1: Physicochemical Properties of Reactants and Analogous Products

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical StateBoiling Point (°C)
1,2,4-TrifluorobenzeneC₆H₃F₃132.08367-23-7Liquid90
Chlorosulfonic AcidHSO₃Cl116.527790-94-5Liquid151-152
2-(Trifluoromethyl)benzenesulfonyl chlorideC₇H₄ClF₃O₂S244.62776-04-5Liquid133-135 (at 14 mmHg)
2-Fluorobenzenesulfonyl chlorideC₆H₄ClFO₂S194.612905-21-7Solid246-247[2]

Note: Data for analogous compounds is provided due to the absence of specific data for 2,4,5-trifluorobenzenesulfonyl chloride.

Core Synthesis: Ammonolysis of 2,4,5-Trifluorobenzenesulfonyl Chloride

The conversion of 2,4,5-trifluorobenzenesulfonyl chloride to this compound is achieved through ammonolysis. This reaction involves the nucleophilic substitution of the chloride on the sulfonyl group by ammonia.

Reaction Scheme:

2,4,5-Trifluorobenzenesulfonyl chloride reacts with ammonia to form this compound and ammonium chloride.

Detailed Experimental Protocol (Adapted from the synthesis of 2-(Trifluoromethyl)benzenesulfonamide[3][4])

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,5-trifluorobenzenesulfonyl chloride (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Addition of Ammonia: Under a nitrogen atmosphere and at room temperature, slowly add a solution of ammonia (e.g., 2 M in ethanol or aqueous ammonia, ensuring a molar excess) to the stirred solution of the sulfonyl chloride.

  • Reaction: Stir the reaction mixture at room temperature for an extended period (e.g., 20 hours) to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, remove the solvent by rotary evaporation.

    • Redissolve the residue in an organic solvent immiscible with water, such as ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Table 2: Summary of Reaction Components and Conditions

ParameterValue/ConditionRationale/Notes
Reactants
2,4,5-Trifluorobenzenesulfonyl chloride1.0 equivalentLimiting reagent.
Ammonia Solution (e.g., 2M in Ethanol)> 2.0 equivalentsActs as both nucleophile and base to neutralize the HCl byproduct.
Solvent
Anhydrous Tetrahydrofuran (THF)Sufficient to dissolve starting materialA polar aprotic solvent suitable for this type of reaction.
Reaction Conditions
TemperatureRoom TemperatureMild conditions are generally sufficient for ammonolysis of sulfonyl chlorides.
Reaction Time~20 hoursTo ensure the reaction proceeds to completion. Monitor by TLC.
AtmosphereInert (Nitrogen or Argon)To prevent the introduction of moisture which could hydrolyze the sulfonyl chloride.
Work-up Solvents
Ethyl Acetate, Water, BrineAs requiredStandard solvents for extraction and washing.
Expected Outcome
YieldHigh (e.g., >85%)Based on analogous reactions, high yields are expected.[3][4]
Purity>95% after purificationDependent on the effectiveness of the purification method.

Table 3: Physicochemical Properties of Analogous Product

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical StateMelting Point (°C)
2-(Trifluoromethyl)benzenesulfonamideC₇H₆F₃NO₂S225.191869-24-5Crystalline Powder[3][4][5][6][7]180-184[3][4]
PentafluorobenzenesulfonamideC₆H₂F₅NO₂S247.14778-36-9SolidN/A

Note: Data for analogous compounds is provided due to the absence of specific data for this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the S=O and N-H stretches of the sulfonamide.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

  • 2,4,5-Trifluorobenzenesulfonyl Chloride: This compound is expected to be corrosive and moisture-sensitive. It causes severe skin burns and eye damage.[2][8] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Ammonia: Ammonia solutions are corrosive and have a pungent, irritating odor. Work in a well-ventilated area or fume hood.

  • Solvents: Organic solvents like THF and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the entire synthesis process, from the starting materials to the final, purified product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Ammonolysis cluster_purification Purification cluster_char Characterization A 1,2,4-Trifluorobenzene S1 Reaction & Work-up A->S1 B Chlorosulfonic Acid B->S1 C Ammonia Solution S2 Reaction & Work-up C->S2 I1 Crude 2,4,5-Trifluoro- benzenesulfonyl chloride S1->I1 Isolation I1->S2 P_crude Crude 2,4,5-Trifluoro- benzenesulfonamide S2->P_crude Isolation Purify Recrystallization or Column Chromatography P_crude->Purify P_final Pure 2,4,5-Trifluoro- benzenesulfonamide Purify->P_final Char NMR, MS, IR, HPLC P_final->Char

Caption: Overall workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 2,4,5-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectroscopic data for 2,4,5-Trifluorobenzenesulfonamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive analysis based on established spectroscopic principles and data from analogous compounds. The guide covers predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format. Furthermore, it outlines detailed experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis of chemical compounds.

Introduction

This compound is an aromatic sulfonamide containing three fluorine substituents on the phenyl ring. The sulfonamide functional group is a well-known pharmacophore, and the introduction of fluorine atoms can significantly modulate a molecule's physicochemical and pharmacological properties, such as lipophilicity, metabolic stability, and binding affinity. Accurate spectroscopic characterization is crucial for the unambiguous identification and quality control of this compound in research and development settings. This guide serves as a reference for the expected spectroscopic signatures of this compound.

Predicted Spectroscopic Data

While a comprehensive, publicly available experimental dataset for this compound is not readily found, the following sections detail the predicted spectroscopic data based on the analysis of its chemical structure and comparison with similar fluorinated and sulfonated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are particularly informative.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two signals for the aromatic protons and a broad signal for the sulfonamide protons.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~ 7.8 - 8.2Doublet of Doublets of Doublets (ddd)J(H,F) ≈ 8-10, J(H,F) ≈ 6-8, J(H,H) ≈ 2-3H-6
~ 7.3 - 7.6Doublet of Doublets of Doublets (ddd)J(H,F) ≈ 8-10, J(H,F) ≈ 6-8, J(H,H) ≈ 2-3H-3
~ 7.0 - 7.5 (variable)Broad Singlet-SO₂NH₂

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts and multiplicities influenced by the attached fluorine atoms.

Chemical Shift (δ) (ppm)Multiplicity (due to C-F coupling)Coupling Constant (J) (Hz)Assignment
~ 155 - 160Doublet of Doublets (dd)¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 15-25C-4
~ 150 - 155Doublet of Doublets (dd)¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 15-25C-5
~ 145 - 150Doublet of Doublets (dd)¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 15-25C-2
~ 135 - 140Doublet (d)³J(C,F) ≈ 5-10C-1
~ 120 - 125Doublet of Doublets (dd)²J(C,F) ≈ 20-30, ³J(C,F) ≈ 5-10C-6
~ 110 - 115Doublet of Doublets (dd)²J(C,F) ≈ 20-30, ³J(C,F) ≈ 5-10C-3

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show three distinct signals, each corresponding to one of the fluorine atoms on the aromatic ring.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~ -110 to -120Multiplet-F-2
~ -130 to -140Multiplet-F-4
~ -140 to -150Multiplet-F-5
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretching (sulfonamide)
3100 - 3000MediumAromatic C-H stretching
1600 - 1450Medium to StrongAromatic C=C stretching
1350 - 1310StrongAsymmetric SO₂ stretching
1170 - 1140StrongSymmetric SO₂ stretching
1250 - 1000StrongC-F stretching
950 - 900MediumS-N stretching
Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative IntensityAssignment
227High[M]⁺ (Molecular ion)
226Moderate[M-H]⁺
148High[M - SO₂NH]⁺
129Moderate[C₆H₂F₃]⁺
80Moderate[SO₂NH₂]⁺

Experimental Protocols

The following sections describe generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. The spectral width should be set to encompass the expected range for aromatic fluorine atoms (e.g., -100 to -180 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference all spectra to the internal or external standard.

Infrared (IR) Spectroscopy.[3][4]
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[2] Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) prior to running the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS).[5]
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[3]

  • Data Acquisition (ESI): Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

  • Data Acquisition (EI): Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire the spectrum over the desired mass range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Final_Report Final Report & Documentation Structure_Confirmation->Final_Report

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The predicted NMR, IR, and MS data, along with the standardized experimental protocols, offer a valuable resource for researchers involved in the synthesis, characterization, and application of this and related fluorinated compounds. It is anticipated that this guide will facilitate the identification and structural confirmation of this compound in various scientific endeavors.

References

Physical and chemical properties of 2,4,5-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of 2,4,5-Trifluorobenzenesulfonamide. Due to the limited availability of experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from structurally analogous compounds to provide a predictive profile. It is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar halogenated benzenesulfonamide derivatives.

Introduction

Benzenesulfonamides are a well-established class of organic compounds with a wide range of applications, most notably in medicinal chemistry. The introduction of fluorine atoms into the benzene ring can significantly alter the physicochemical and biological properties of these molecules, including their acidity, lipophilicity, and metabolic stability. This compound is a trifluorinated derivative that, while not extensively studied, holds potential for investigation in various research and development contexts.

Physicochemical Properties

PropertyValue
Molecular Formula C₆H₄F₃NO₂S
Molecular Weight 227.16 g/mol
Appearance Predicted to be a white to off-white crystalline solid
Melting Point Not available (Predicted to be in the range of 150-200 °C)
Boiling Point Not available (Predicted to be >300 °C)
Solubility Predicted to be soluble in polar organic solvents (e.g., methanol, acetone, DMSO) and sparingly soluble in water.
pKa Not available (Predicted to be in the range of 9-10)

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the sulfonamide functional group and the electron-withdrawing nature of the trifluorinated phenyl ring. The sulfonamide nitrogen is acidic and can be deprotonated by a suitable base. The aromatic ring is deactivated towards electrophilic substitution due to the presence of three fluorine atoms and the sulfonyl group.

Synthesis

The most direct and common method for the synthesis of benzenesulfonamides is the reaction of the corresponding benzenesulfonyl chloride with ammonia or an amine.[4][5]

Reaction Scheme:

Synthesis 2,4,5-Trifluorobenzenesulfonyl_chloride 2,4,5-Trifluorobenzenesulfonyl chloride Product This compound 2,4,5-Trifluorobenzenesulfonyl_chloride->Product Reacts with Ammonia Ammonia (NH₃) Ammonia->Product Solvent Inert Solvent (e.g., Dichloromethane) Byproduct Ammonium chloride (NH₄Cl) Product->Byproduct Forms

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.[6][7][8]

Materials:

  • 2,4,5-Trifluorobenzenesulfonyl chloride

  • Aqueous ammonia (e.g., 30% solution)

  • Dichloromethane (DCM) or other suitable inert solvent

  • Water

  • Sodium sulfate (anhydrous)

  • Toluene or other suitable recrystallization solvent

Procedure:

  • Dissolve 2,4,5-trifluorobenzenesulfonyl chloride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add a solution of aqueous ammonia dropwise to the stirred solution of the sulfonyl chloride. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene) to obtain pure this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Spectroscopic Data (Predicted)
TechniquePredicted Observations
¹H NMR Aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The N-H protons of the sulfonamide will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
¹³C NMR Signals for the six aromatic carbons will be observed, with their chemical shifts influenced by the fluorine and sulfonyl substituents. Carbon atoms bonded to fluorine will show C-F coupling.
¹⁹F NMR Three distinct signals are expected for the three fluorine atoms on the aromatic ring, each showing coupling to the other fluorine atoms and to the aromatic protons.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively), and C-F stretching (around 1250-1000 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of 227.16 g/mol should be observed, along with characteristic fragmentation patterns.

Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized product.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials: 2,4,5-Trifluorobenzenesulfonyl chloride Ammonia Reaction Reaction in Inert Solvent Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Analysis Data Analysis & Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis

Caption: Workflow for the synthesis and characterization of this compound.

Potential Applications

While specific biological activities of this compound have not been reported, its structural features suggest potential areas of investigation:

  • Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The trifluorophenyl moiety can be explored for its role in binding to biological targets.

  • Agrochemicals: Many fluorinated aromatic compounds exhibit herbicidal or pesticidal activity.

  • Materials Science: As a building block for the synthesis of functional polymers or other advanced materials.

Conclusion

This technical guide provides a predictive yet comprehensive overview of this compound. Although lacking extensive experimental validation in the public literature, the information presented, based on established chemical principles and data from related compounds, offers a solid starting point for researchers. The detailed synthesis protocol and characterization workflow are intended to facilitate the preparation and confirmation of this compound, paving the way for future investigations into its properties and potential applications.

References

An In-depth Technical Guide to the Solubility Profile of 2,4,5-Trifluorobenzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorobenzenesulfonamide is a fluorinated aromatic sulfonamide. The solubility of such compounds is a critical parameter in various stages of drug development, including synthesis, purification, formulation, and bioavailability assessment. The presence of both a polar sulfonamide group and a non-polar trifluorinated benzene ring suggests a nuanced solubility profile that will vary significantly with the choice of solvent. This guide aims to provide a predictive understanding of this profile and the means to determine it experimentally.

Theoretical Solubility Profile

The principle of "like dissolves like" is the foundation for predicting the solubility of this compound. The molecule possesses distinct polar and non-polar regions. The sulfonamide group (-SO₂NH₂) is capable of hydrogen bonding and dipole-dipole interactions, contributing to its polarity. Conversely, the trifluorinated benzene ring is largely non-polar and hydrophobic. The overall solubility will be a balance of these competing characteristics.

Based on these structural features, a qualitative solubility profile in common organic solvents can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar sulfonamide group. The alkyl chain also provides some interaction with the non-polar ring. A related compound, 2-(Trifluoromethyl)benzenesulfonamide, is known to be soluble in Methanol.[1][2]
Polar Aprotic Acetone, AcetonitrileModerate to HighThese solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the sulfonamide group. Their moderate polarity can also accommodate the non-polar aromatic ring. Sulfonamides, in general, show good solubility in polar aprotic solvents like dimethylacetamide.[3]
Non-Polar Aprotic Hexane, TolueneLowThe dominant non-polar nature of these solvents makes them poor solvents for the polar sulfonamide group, leading to low overall solubility.
Chlorinated DichloromethaneModerateDichloromethane has a moderate polarity and can engage in dipole-dipole interactions. It is a good solvent for a wide range of organic compounds and is expected to show moderate solvating power for this compound.
Ethers Diethyl Ether, THFLow to ModerateDiethyl ether is relatively non-polar, leading to lower solubility. Tetrahydrofuran (THF) is more polar and a better hydrogen bond acceptor, which should result in higher solubility compared to diethyl ether.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[4]

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K or 310.15 K).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.

  • Data Calculation:

    • Calculate the solubility of this compound in each solvent in terms of molarity (mol/L) or mass/volume (g/L) using the determined concentration and the dilution factor.

Visualizations

G cluster_solute This compound cluster_solvents Solvent Polarity Solute C₆H₃F₃NSO₂ Polar Protic Methanol Ethanol Solute->Polar Protic High Solubility (H-Bonding) Polar Aprotic Acetone Acetonitrile Solute->Polar Aprotic Moderate-High Solubility (Dipole-Dipole) Non-Polar Hexane Toluene Solute->Non-Polar Low Solubility (van der Waals)

Caption: Predicted Solubility of this compound.

G start Start: Excess Solute + Solvent in Vial equilibration Equilibration (Constant Temperature Shaking) start->equilibration settling Settling of Excess Solid equilibration->settling sampling Syringe Withdrawal of Supernatant settling->sampling filtration Filtration (0.22 µm Syringe Filter) sampling->filtration dilution Dilution to Known Volume filtration->dilution analysis Quantitative Analysis (HPLC or UV-Vis) dilution->analysis calculation Solubility Calculation analysis->calculation end End: Quantitative Solubility Value calculation->end

Caption: Experimental Workflow for Solubility Determination.

References

An In-depth Technical Guide to the Crystal Structure and Crystallography of 2,4,5-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, the specific single-crystal X-ray structure of 2,4,5-Trifluorobenzenesulfonamide has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or published in peer-reviewed literature. This guide, therefore, presents a comprehensive overview of its expected crystallographic properties based on the analysis of closely related fluorinated benzenesulfonamides and general principles of crystallography. The experimental protocols and data provided are representative of this class of compounds.

Introduction

Benzenesulfonamides are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, and anticancer drugs. The introduction of fluorine atoms into the phenyl ring can significantly modulate the physicochemical and pharmacological properties of these molecules, affecting their acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. This compound, with its distinct substitution pattern, is a compound of significant interest for the development of novel therapeutics. Understanding its three-dimensional structure at the atomic level through single-crystal X-ray crystallography is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a detailed overview of the anticipated crystal structure, a general experimental protocol for its determination, and a discussion of its likely structural features.

Synthesis of this compound

The synthesis of this compound would typically proceed via the reaction of 2,4,5-trifluorobenzenesulfonyl chloride with ammonia. This is a standard method for the preparation of primary sulfonamides.

A plausible synthetic route is as follows:

  • Chlorosulfonation of 1,2,4-Trifluorobenzene: 1,2,4-trifluorobenzene is reacted with chlorosulfonic acid to yield 2,4,5-trifluorobenzenesulfonyl chloride.

  • Amination of the Sulfonyl Chloride: The resulting 2,4,5-trifluorobenzenesulfonyl chloride is then treated with an aqueous solution of ammonia to produce this compound. The reaction mixture is typically stirred at a low temperature, and the product can be isolated by filtration upon precipitation.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound would follow a well-established experimental workflow.

3.1. Crystal Growth

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. Slow evaporation of a saturated solution is a common and effective method for growing crystals of organic compounds.

  • Procedure: A saturated solution of this compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane). The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent over several days to weeks should yield single crystals suitable for diffraction.

3.2. Data Collection

A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is used.

  • Conditions: Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

3.3. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined against the experimental data.

  • Software: Standard crystallographic software packages such as SHELX, Olex2, or CRYSTALS are used for structure solution, refinement, and visualization.

  • Refinement: The positions and anisotropic displacement parameters of all non-hydrogen atoms are refined. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate restraints. The final refined model is validated using tools like checkCIF.

Expected Crystallographic Data and Structural Features

While the specific data for this compound is unavailable, we can predict its key structural parameters based on published crystal structures of similar fluorinated and non-fluorinated benzenesulfonamides.

4.1. Representative Crystallographic Data

The following table summarizes typical crystallographic data for related benzenesulfonamide structures.

ParameterN-(4,5-difluoro-2-iodophenyl)benzenesulfonamide[1]N-(3-fluorobenzoyl)benzenesulfonamide[2]
Crystal System TriclinicMonoclinic
Space Group P-1C2/c
a (Å) 8.356(2)21.4036(8)
b (Å) 9.088(2)5.7673(2)
c (Å) 10.198(3)19.5525(7)
α (°) 101.43(3)90
β (°) 98.48(3)92.135(1)
γ (°) 108.31(3)90
Volume (ų) 701.1(3)2411.90(15)
Z 28

4.2. Expected Molecular Geometry and Conformation

The molecular structure of this compound is expected to exhibit a tetrahedral geometry around the sulfur atom. The conformation of the molecule will be influenced by the orientation of the sulfonamide group relative to the trifluorophenyl ring. In many benzenesulfonamide crystal structures, the conformation of the N-C bond in the –SO₂–NH–C segment is gauche relative to the S=O bond.[1] The torsion angle between the phenyl ring and the S-N bond is a key conformational parameter.

4.3. Anticipated Intermolecular Interactions and Crystal Packing

Hydrogen bonding is a dominant intermolecular interaction in the crystal structures of primary benzenesulfonamides. The sulfonamide group (–SO₂NH₂) contains both hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygen atoms). It is highly probable that the crystal structure of this compound will feature a network of N-H···O hydrogen bonds, which may lead to the formation of chains, dimers, or more complex three-dimensional architectures.[1][3]

In addition to hydrogen bonding, other non-covalent interactions such as π–π stacking between the aromatic rings and C-H···F or C-F···π interactions may also play a significant role in the overall crystal packing.

Visualizations

The following diagrams illustrate the general workflow for crystal structure determination and a potential hydrogen bonding motif.

experimental_workflow cluster_synthesis Synthesis & Crystal Growth cluster_data X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation (checkCIF) Structure_Refinement->Validation

General experimental workflow for single-crystal X-ray diffraction.

hydrogen_bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 S1 S O11 O S1->O11 O12 O S1->O12 N1 N S1->N1 R1 2,4,5-F₃-Ph S1->R1 H11 H N1->H11 H12 H N1->H12 O21 O H12->O21 N-H···O S2 S S2->O21 O22 O S2->O22 N2 N S2->N2 R2 2,4,5-F₃-Ph S2->R2 H21 H N2->H21 H22 H N2->H22 H22->O12 N-H···O

Potential hydrogen-bonded dimer motif in this compound.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a robust framework for understanding its likely solid-state structure and the experimental procedures required for its elucidation. The presence of multiple fluorine substituents is expected to influence not only the molecular conformation but also the intermolecular interactions, potentially leading to a crystal packing arrangement with unique properties. The determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and crystal engineering, providing critical insights for the development of new and improved sulfonamide-based drugs. Researchers are encouraged to pursue the single-crystal X-ray diffraction study of this compound to fill the current knowledge gap.

References

Navigating the Chemical Landscape of 2,4,5-Trifluorobenzenesulfonamide: A Technical Guide to Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the intricate world of pharmaceutical and materials science, a thorough understanding of a molecule's reactivity and chemical stability is paramount. This technical guide offers an in-depth exploration of the anticipated chemical behavior of 2,4,5-Trifluorobenzenesulfonamide, a compound of interest for researchers, scientists, and drug development professionals. In the absence of extensive specific data for this molecule in publicly accessible literature, this paper draws upon established principles of organic chemistry and data from analogous aryl sulfonamides and fluorinated aromatic compounds to provide a predictive framework for its stability profile.

Core Principles of Stability: The Influence of Fluorine and the Sulfonamide Moiety

The chemical stability of this compound is primarily dictated by two key structural features: the trifluorinated phenyl ring and the sulfonamide functional group. The strategic incorporation of fluorine atoms onto the aromatic ring is a well-established method for enhancing molecular stability. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, rendering the aromatic ring robust and less susceptible to metabolic degradation and certain chemical reactions.[1] This high bond energy provides a strong defense against thermal decomposition.[1]

Conversely, the sulfonamide group (-SO₂NH₂) is known to be susceptible to certain degradation pathways, particularly hydrolysis under specific pH conditions.[2][3][4][5][6] The electron-withdrawing nature of the trifluorinated ring is expected to influence the reactivity of the sulfonamide moiety.

Anticipated Reactivity and Potential Degradation Pathways

Based on the general reactivity of aryl sulfonamides, this compound is likely to undergo degradation under forced conditions such as hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation: The S-N bond of the sulfonamide is a primary target for hydrolysis. This cleavage can be catalyzed by both acid and base.[2][4][5][6] The presence of electron-withdrawing fluorine atoms on the phenyl ring may influence the rate of hydrolysis.

Oxidative Degradation: Aryl sulfonamides can be susceptible to oxidation, potentially leading to the formation of various degradation products.[7][8] The reaction with strong oxidizing agents could lead to cleavage of the sulfonamide bond or modification of the aromatic ring.

Photodegradation: Exposure to ultraviolet or visible light can induce photochemical reactions in sulfonamides.[9][10][11] The degradation rate and pathway are often dependent on factors like pH and the presence of photosensitizers.[9]

A visual representation of these potential degradation pathways is provided below.

Degradation_Pathways_of_2_4_5_Trifluorobenzenesulfonamide cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound 2,4,5-Trifluorobenzenesulfonic_Acid 2,4,5-Trifluorobenzene- sulfonic Acid This compound->2,4,5-Trifluorobenzenesulfonic_Acid S-N Cleavage Ammonia Ammonia This compound->Ammonia S-N Cleavage Ring_Hydroxylated_Products Ring Hydroxylated Products This compound->Ring_Hydroxylated_Products Oxidative Attack on Ring N-Oxidized_Products N-Oxidized Products This compound->N-Oxidized_Products Oxidation of Sulfonamide-N Desulfonated_Products Desulfonated Products This compound->Desulfonated_Products Photochemical Cleavage Ring_Opened_Products Ring-Opened Products This compound->Ring_Opened_Products Extensive Photodegradation

Potential degradation pathways of this compound.

Experimental Protocols for Stability and Reactivity Assessment

A comprehensive assessment of the chemical stability of this compound would involve a series of forced degradation studies. The following protocols are based on established methodologies for pharmaceutical stability testing.

General Experimental Workflow

The overall workflow for assessing the chemical stability and reactivity is depicted in the following diagram.

Chemical_Stability_Workflow cluster_planning 1. Planning & Preparation cluster_stress 2. Forced Degradation Studies cluster_analysis 3. Analysis & Characterization cluster_reporting 4. Reporting & Interpretation Define_Objectives Define Study Objectives Prepare_Sample Prepare Pure Sample of This compound Define_Objectives->Prepare_Sample Method_Development Develop Stability-Indicating Analytical Method (e.g., HPLC) Prepare_Sample->Method_Development Hydrolysis Hydrolysis (Acidic, Basic, Neutral) Method_Development->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Method_Development->Oxidation Photolysis Photolysis (UV/Vis Light) Method_Development->Photolysis Thermal Thermal Stress (Dry Heat) Method_Development->Thermal Analyze_Samples Analyze Stressed Samples by Analytical Method Hydrolysis->Analyze_Samples Oxidation->Analyze_Samples Photolysis->Analyze_Samples Thermal->Analyze_Samples Quantify_Degradation Quantify Degradation and Identify Degradants Analyze_Samples->Quantify_Degradation Characterize_Degradants Characterize Degradants (e.g., LC-MS, NMR) Quantify_Degradation->Characterize_Degradants Summarize_Data Summarize Data in Tables Characterize_Degradants->Summarize_Data Propose_Pathways Propose Degradation Pathways Summarize_Data->Propose_Pathways Assess_Stability Assess Overall Chemical Stability Propose_Pathways->Assess_Stability

General workflow for assessing chemical stability and reactivity.
Detailed Methodologies

3.2.1. Hydrolytic Stability

  • Procedure: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., purified water) media. Incubate the solutions at elevated temperatures (e.g., 60-80 °C) for a defined period. Withdraw aliquots at specified time points, neutralize if necessary, and analyze by a stability-indicating HPLC method.

  • Analysis: Monitor for the appearance of degradation products and the decrease in the parent compound's concentration.

3.2.2. Oxidative Stability

  • Procedure: Dissolve this compound in a suitable solvent and treat with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂). Conduct the experiment at room temperature or slightly elevated temperatures. Analyze samples at various time intervals.

  • Analysis: Quantify the extent of degradation and identify major oxidation products.

3.2.3. Photostability

  • Procedure: Expose a solution of this compound and the solid compound to a light source that provides both UV and visible output (e.g., a xenon lamp or a combination of fluorescent and near-UV lamps). A dark control should be run in parallel.

  • Analysis: Compare the chromatograms of the exposed and dark control samples to assess the extent of photodegradation.

3.2.4. Thermal Stability

  • Procedure: Subject the solid form of this compound to dry heat at temperatures significantly higher than those used for accelerated stability testing (e.g., 80-120 °C).

  • Analysis: Analyze the sample after a defined period to check for any degradation.

Data Presentation

While specific quantitative data for this compound is not currently available, the results of the proposed forced degradation studies would be summarized in tables for clear comparison. Below are template tables illustrating how such data would be presented.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationNumber of Degradants
Acidic Hydrolysis0.1 M HCl24 h80DataData
Basic Hydrolysis0.1 M NaOH8 h60DataData
Neutral HydrolysisPurified Water48 h80DataData
Oxidation3% H₂O₂24 h25DataData
PhotolysisUV/Vis Light7 days25DataData
Thermal (Solid)Dry Heat14 days100DataData

Table 2: Characterization of Major Degradation Products

Degradant IDRetention Time (min)m/z ([M+H]⁺)Proposed StructureFormation Condition(s)
DP-1DataDataStructureAcidic/Basic Hydrolysis
DP-2DataDataStructureOxidation
DP-3DataDataStructurePhotolysis

Conclusion

While a definitive reactivity and stability profile for this compound awaits empirical investigation, this technical guide provides a robust, scientifically-grounded framework for its anticipated behavior. The strong C-F bonds are expected to confer significant stability to the aromatic ring, while the sulfonamide moiety represents a potential site for hydrolytic and oxidative degradation. The outlined experimental protocols offer a comprehensive strategy for systematically evaluating the chemical stability of this compound, a critical step in its potential development for pharmaceutical or material science applications. The provided visualizations of potential degradation pathways and experimental workflows serve as valuable tools for researchers embarking on the characterization of this and similar molecules.

References

Potential Biological Activities of 2,4,5-Trifluorobenzenesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential biological activities of 2,4,5-Trifluorobenzenesulfonamide derivatives. While direct and extensive research on this specific trifluorinated scaffold is emerging, this document synthesizes information from structurally related fluorinated benzenesulfonamides to elucidate plausible biological targets and therapeutic applications. This guide provides a foundation for future research and development in this area by detailing relevant experimental protocols and illustrating key concepts through signaling pathway and workflow diagrams.

Introduction to Fluorinated Benzenesulfonamides in Drug Discovery

Benzenesulfonamide and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[1] The incorporation of fluorine atoms into the benzene ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Specifically, the trifluoromethyl group, a common fluorinated moiety, is known to enhance these properties.[3] Although less common, the 2,4,5-trifluoro substitution pattern on the benzenesulfonamide core presents a unique electronic and steric profile that warrants investigation for novel biological activities.

Postulated Biological Activities and Potential Molecular Targets

Based on the known activities of structurally similar fluorinated and non-fluorinated benzenesulfonamide derivatives, the following biological activities and molecular targets are proposed for this compound derivatives:

Anticancer Activity

Sulfonamide derivatives have been extensively investigated for their anticancer properties, acting through various mechanisms.[4]

  • Enzyme Inhibition: A primary mechanism of action for many anticancer sulfonamides is the inhibition of enzymes crucial for tumor growth and survival.

    • Carbonic Anhydrase (CA) Inhibition: Several fluorinated benzenesulfonamides have demonstrated potent inhibitory activity against carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII.[5] These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can lead to apoptosis of cancer cells.[6] It is plausible that this compound derivatives could exhibit similar inhibitory profiles.

    • Kinase Inhibition: Various sulfonamide-containing molecules act as kinase inhibitors, targeting signaling pathways involved in cell proliferation, survival, and angiogenesis.[7][8] Kinases such as VEGFR, EGFR, and PI3K are potential targets.[9][10] Molecular docking studies on other sulfonamides suggest that the sulfonamide moiety can form key interactions within the ATP-binding pocket of these enzymes.[1][11][12]

  • Disruption of Microtubule Assembly: Some sulfonamide derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]

Enzyme Inhibition Beyond Cancer

The sulfonamide scaffold is a versatile pharmacophore for targeting a range of enzymes implicated in other diseases.

  • Urate Transporter 1 (URAT1) Inhibition: A patent has disclosed 2-trifluoromethylbenzenesulfonamide derivatives as inhibitors of URAT1, a key transporter involved in the reabsorption of uric acid in the kidneys.[4] Inhibition of URAT1 is a therapeutic strategy for hyperuricemia and gout.[13][14][15] The 2,4,5-trifluoro substitution pattern may also confer activity against this transporter.

Antimicrobial and Antifungal Activity

The sulfonamide functional group is historically renowned for its antibacterial properties. Furthermore, some studies have indicated the potential of sulfonamide derivatives as antifungal agents. For instance, N-(2,4,5-trichlorophenyl)-2-hydroxycycloalkylsulfonamides, which bear a structural resemblance to the target scaffold, have shown fungicidal activity. This suggests that this compound derivatives could be explored for their efficacy against various microbial and fungal pathogens.

Quantitative Data on Related Fluorinated Sulfonamide Derivatives

Table 1: Carbonic Anhydrase Inhibition by Tetrafluorobenzenesulfonamide Derivatives [5]

Compound IDTarget EnzymeInhibition Constant (Kᵢ, nM)
5a hCA I125
hCA II45.2
hCA IX5.8
hCA XII1.5
5b hCA I110
hCA II38.7
hCA IX4.2
hCA XII1.1
5c hCA I98.5
hCA II30.1
hCA IX3.1
hCA XII0.8

Data from a study on 2,3,5,6-tetrafluorobenzenesulfonamides.

Table 2: Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-hydroxycycloalkylsulfonamides

Compound IDTarget FungusEC₅₀ (μg/mL)
IIId Botrytis cinerea0.34
IIIe Botrytis cinerea0.45

Data from a study on structurally related trichlorophenylsulfonamides.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound derivatives.

General Synthesis of N-Substituted 2,4,5-Trifluorobenzenesulfonamides

A common route for the synthesis of N-substituted 2,4,5-trifluorobenzenesulfonamides involves the reaction of 2,4,5-trifluorobenzenesulfonyl chloride with a primary or secondary amine in the presence of a base.

  • Materials: 2,4,5-trifluorobenzenesulfonyl chloride, appropriate amine, pyridine or triethylamine, dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the amine (1.0 eq) in the chosen solvent.

    • Add the base (1.1-1.5 eq) and cool the mixture to 0 °C.

    • Slowly add a solution of 2,4,5-trifluorobenzenesulfonyl chloride (1.0 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

  • Materials: Human cancer cell lines (e.g., MCF-7, A549, HCT116), DMEM or RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, MTT solution, dimethyl sulfoxide (DMSO), 96-well plates.

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.

  • Materials: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII), p-nitrophenyl acetate (p-NPA) as substrate, Tris-HCl buffer, test compounds.

  • Procedure:

    • Prepare solutions of the CA enzyme and the test compounds in the buffer.

    • In a 96-well plate, add the buffer, enzyme solution, and the test compound at various concentrations.

    • Initiate the reaction by adding the substrate solution (p-NPA).

    • Monitor the increase in absorbance at 400 nm, which corresponds to the formation of p-nitrophenol.

    • Calculate the initial reaction rates and determine the IC₅₀ and/or Kᵢ values for each compound.

Kinase Inhibition Assay

Kinase activity can be measured using various formats, such as radiometric assays or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Materials: Purified kinase (e.g., VEGFR2, EGFR), kinase buffer, ATP, substrate peptide or protein, test compounds, detection reagents (e.g., ³²P-ATP for radiometric assay, ADP-Glo™ reagents).

  • Procedure (using ADP-Glo™):

    • Set up the kinase reaction in a 96-well plate with the kinase, buffer, substrate, and test compound.

    • Initiate the reaction by adding ATP and incubate at the optimal temperature for the kinase.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts relevant to the study of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start 2,4,5-Trifluorobenzenesulfonyl Chloride + Amine synthesis Reaction & Purification start->synthesis characterization Structure Elucidation (NMR, MS, etc.) synthesis->characterization in_vitro In Vitro Assays (Anticancer, Enzyme Inhibition) characterization->in_vitro hit_id Hit Identification in_vitro->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Caption: General workflow for the discovery and optimization of biologically active sulfonamides.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Sulfonamide-based PI3K Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway, a potential target for sulfonamide-based kinase inhibitors.

SAR_logic cluster_modifications Structural Modifications Core This compound Core Provides essential scaffold for binding R_group { R-group on Sulfonamide Nitrogen |  Modulates: - Potency - Selectivity - Pharmacokinetics} Fluorine { 2,4,5-Trifluoro Substitution |  Influences: - Lipophilicity - Metabolic Stability - Binding Affinity} Activity Biological Activity R_group->Activity Impacts Fluorine->Activity Impacts

Caption: Logical relationships in the structure-activity of this compound derivatives.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound derivatives is currently limited, the analysis of structurally related compounds strongly suggests their potential as valuable scaffolds in drug discovery. The proposed activities, particularly as anticancer agents (through carbonic anhydrase and kinase inhibition) and as URAT1 inhibitors, provide a rational basis for initiating screening programs.

Future research should focus on the synthesis of a diverse library of N-substituted this compound derivatives and their systematic evaluation in the biological assays outlined in this guide. Such studies will be crucial in validating the hypothesized activities, establishing structure-activity relationships, and ultimately unlocking the therapeutic potential of this unique chemical scaffold. The combination of targeted synthesis, robust biological screening, and computational modeling will be instrumental in advancing this promising class of compounds toward clinical development.

References

2,4,5-Trifluorobenzenesulfonamide: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the array of fluorinated building blocks, 2,4,5-trifluorobenzenesulfonamide and its derivatives have emerged as a versatile and highly valuable scaffold. The unique substitution pattern of the aromatic ring imparts a distinct electronic profile, influencing pKa, lipophilicity, and metabolic stability, while the sulfonamide moiety provides a crucial hydrogen bond donor-acceptor system for molecular recognition. This technical guide delves into the core applications of this compound as a building block, presenting key data, detailed experimental protocols, and visual representations of its role in targeting critical biological pathways.

Core Applications and Biological Targets

The 2,4,5-trifluorobenzenesulfonyl moiety has been successfully incorporated into a variety of potent and selective inhibitors targeting a range of disease-relevant proteins. Notably, this scaffold has proven particularly effective in the development of inhibitors for voltage-gated sodium channels, kinases, and signal transducers and activators of transcription (STATs).

Table 1: Exemplary Derivatives of this compound and their Biological Activities
Compound ID/ReferenceTarget(s)Key Biological Activity (IC₅₀)Therapeutic Area
Isoxazole 3[1]NaV1.717 nM (hNaV1.7)Pain
Pyrimidin-4-yl Derivative[2]NaV1.7Data embedded in patentPain
Thiazol-2-yl Derivative[3][4]Sodium ChannelsData embedded in patentPain
Piperazin-1-yl Derivative[5]mTORCData embedded in patentCancer
N-Arylacetamide Derivative[6]STAT3Micromolar to sub-micromolar potencyCancer
Pyrazolo[3,4-b]pyrazin-6-yl Derivative[7]SGK-1 (potential)Data embedded in patentCancer, Other

Key Experimental Protocols

The synthesis of derivatives based on this compound typically involves the reaction of the corresponding sulfonyl chloride with a suitable amine or the nucleophilic aromatic substitution on the sulfonamide itself. Below are representative protocols extracted from the literature.

Protocol 1: Synthesis of N-Substituted 2,4,5-Trifluorobenzenesulfonamides via Sulfonylation

This protocol describes the general procedure for the reaction of 2,4,5-trifluorobenzenesulfonyl chloride with a primary or secondary amine.

Materials:

  • 2,4,5-Trifluorobenzenesulfonyl chloride

  • Appropriate amine (primary or secondary)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base (e.g., triethylamine, pyridine, or lithium bis(trimethylsilyl)amide (LiN(TMS)₂))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 eq) in anhydrous DCM at 0 °C.

  • Add the base (1.1 - 1.5 eq) to the solution.

  • Slowly add a solution of 2,4,5-trifluorobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture at 0 °C.[6]

  • Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by TLC or LC-MS until completion.[3][6]

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.[6]

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[6]

  • Purify the crude product by flash column chromatography.[6]

Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) with this compound

This protocol outlines the displacement of a fluorine atom from the this compound ring with a nucleophile, such as a phenol or a piperazine.

Materials:

  • This compound

  • Nucleophile (e.g., a phenol or piperazine)

  • Base (e.g., potassium carbonate (K₂CO₃))

  • Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the nucleophile (e.g., phenol) (1.0 eq) and this compound (1.1 eq) in anhydrous DMSO, add K₂CO₃ (1.5 - 2.0 eq).[8]

  • Heat the reaction mixture to 65-80 °C and stir for 16 hours.[3][4][8]

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[8]

  • Purify the residue by preparative HPLC or column chromatography.[5]

Signaling Pathways and Mechanisms of Action

The versatility of the this compound scaffold allows for the targeting of diverse signaling pathways implicated in various diseases. Below are graphical representations of key pathways modulated by derivatives of this building block.

nav17_pathway cluster_membrane Cell Membrane NaV1.7 NaV1.7 Channel Action Potential Action Potential NaV1.7->Action Potential Initiates Noxious Stimuli Noxious Stimuli Noxious Stimuli->NaV1.7 Activates Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS Inhibitor This compound Derivative Inhibitor->NaV1.7 Blocks

Caption: Inhibition of NaV1.7 by this compound derivatives.

mtor_pathway Growth Factors Growth Factors PI3K/Akt PI3K/Akt Pathway Growth Factors->PI3K/Akt mTORC1 mTORC1 PI3K/Akt->mTORC1 Activates Protein Synthesis Protein Synthesis & Cell Growth mTORC1->Protein Synthesis Inhibitor This compound Derivative Inhibitor->mTORC1 Inhibits

Caption: mTORC1 signaling pathway and its inhibition.

stat3_pathway Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) JAK Janus Kinase (JAK) Cytokines (e.g., IL-6)->JAK Activate STAT3 Monomer STAT3 (Inactive Monomer) JAK->STAT3 Monomer Phosphorylates p-STAT3 Dimer STAT3 Dimer (Active) STAT3 Monomer->p-STAT3 Dimer Dimerizes Gene Transcription Gene Transcription (Proliferation, Survival) p-STAT3 Dimer->Gene Transcription Translocates to Nucleus Inhibitor This compound Derivative Inhibitor->p-STAT3 Dimer Inhibits Dimerization

Caption: The STAT3 signaling cascade and points of inhibition.

Conclusion

This compound has proven to be a highly effective and versatile building block in medicinal chemistry. Its unique electronic properties and the synthetic tractability of the sulfonamide group have enabled the development of potent and selective modulators of challenging drug targets. The examples provided herein for NaV1.7, mTORC, and STAT3 inhibitors underscore the broad applicability of this scaffold. As drug discovery programs continue to seek novel chemical matter with optimized pharmacological profiles, the this compound core is poised to remain a valuable tool in the armamentarium of medicinal chemists. Further exploration of this privileged scaffold is warranted to unlock its full potential in addressing a wider range of therapeutic needs.

References

Trifluorinated Benzenesulfonamides: A Technical Guide to Their Role in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. Among fluorinated pharmacophores, trifluorinated benzenesulfonamides have emerged as a versatile and potent class of compounds, demonstrating significant therapeutic potential across a range of diseases, most notably in oncology. This technical guide provides an in-depth review of trifluorinated benzenesulfonamides, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Introduction to Trifluorinated Benzenesulfonamides

The benzenesulfonamide moiety is a well-established pharmacophore, known for its ability to act as a zinc-binding group in various metalloenzymes. The addition of trifluoromethyl (CF3) or other trifluorinated groups to the benzene ring significantly enhances the therapeutic properties of these molecules. The high electronegativity and electron-withdrawing nature of fluorine atoms can increase the acidity of the sulfonamide group, leading to stronger binding to target enzymes at physiological pH.[1] Furthermore, trifluorination can improve a compound's metabolic stability, lipophilicity, and membrane permeability, thereby enhancing its overall pharmacokinetic profile and bioavailability.[2]

The primary therapeutic targets of trifluorinated benzenesulfonamides are the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] Of particular interest are the tumor-associated isoforms CAIX and CAXII, which are overexpressed in many cancers and play a crucial role in tumor progression and pH regulation.[3][4] By inhibiting these enzymes, trifluorinated benzenesulfonamides can disrupt the tumor microenvironment and induce cancer cell death. Beyond oncology, these compounds have also been investigated for their activity against other enzymes, such as α-glucosidase, and as key intermediates in the synthesis of a wide range of biologically active molecules.[5]

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activity of various trifluorinated benzenesulfonamide derivatives against different enzyme targets and cancer cell lines.

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Trifluorinated Benzenesulfonamides

Compound/DerivativeCA IsoformInhibition Constant (Kᵢ)IC₅₀Reference
Di-meta-substituted fluorinated benzenesulfonamidesCAIXLow picomolar-[3]
Ureido-substituted benzenesulfonamides (U-F)CAIX45 nM-[4]
Ureido-substituted benzenesulfonamides (U-NO₂)CAIX1 nM-[4]
Tetrafluorobenzenesulfonamides (various)hCA IX1.5 - 38.9 nM-[6]
Tetrafluorobenzenesulfonamides (various)hCA XII0.8 - 12.4 nM-[6]

Table 2: Anticancer Activity of Trifluorinated Benzenesulfonamide Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Benzo(1,3)dioxol-based sulfonamide derivativeColorectal cancer cellsPotent anticancer effect[7]
Triazole-linked benzenesulfonamide (5g)DLD-1 (colorectal)11.84 µM
Triazole-linked benzenesulfonamide (5j)HT-29 (colorectal)9.35 µM
Benzenesulfonamide derivative (BA-3b)Various cancer cell lines0.007 - 0.036 µM[8]
Sulfonamide CAIX inhibitor EHeLa (cervical cancer)Lowest IC₅₀ among tested cell lines[8]

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of trifluorinated benzenesulfonamides.

Synthesis of Di-meta-Substituted Fluorinated Benzenesulfonamides

A common synthetic route for di-meta-substituted fluorinated benzenesulfonamides begins with pentafluorobenzenesulfonamide. The general steps are as follows:

  • Nucleophilic Aromatic Substitution: Pentafluorobenzenesulfonamide is reacted with an appropriate nucleophile, such as an amine or thiol, to substitute one of the fluorine atoms. This reaction is typically carried out in a suitable solvent like methanol or DMSO.

  • Oxidation (if applicable): If a thioether is introduced in the first step, it can be oxidized to the corresponding sulfone using an oxidizing agent like hydrogen peroxide in acetic acid.

  • Second Nucleophilic Aromatic Substitution: A second nucleophilic substitution is performed to replace a meta-positioned fluorine atom with a different functional group, often an amine.

  • Further Derivatization: The resulting di-substituted product can be further modified. For example, protecting groups can be removed, or additional functional groups can be introduced.[1]

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This assay measures the enzymatic activity of carbonic anhydrase by monitoring the hydration of CO₂.

  • Reagent Preparation: Prepare a buffered solution (e.g., Tris-sulfate) containing a pH indicator (e.g., phenol red). Prepare stock solutions of the carbonic anhydrase enzyme and the trifluorinated benzenesulfonamide inhibitor.

  • Assay Setup: In a stopped-flow instrument, one syringe is filled with the CO₂-saturated buffer, and the other syringe contains the enzyme and inhibitor solution.

  • Reaction Initiation and Measurement: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH changes due to the enzymatic hydration of CO₂. The initial rate of the reaction is determined.

  • Data Analysis: The inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) is calculated by measuring the reaction rates at various inhibitor concentrations.[4][6]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The trifluorinated benzenesulfonamide compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells with untreated cells and a vehicle control are included. The cells are incubated with the compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1][6][9]

Visualizing the Role of Trifluorinated Benzenesulfonamides in Drug Discovery

The following diagrams, created using the DOT language, illustrate key concepts related to the discovery and mechanism of action of trifluorinated benzenesulfonamides.

G cluster_0 Drug Discovery Workflow Target Target Identification (e.g., CAIX) Hit_ID Hit Identification (HTS, FBDD) Target->Hit_ID Assay Development Lead_Gen Hit-to-Lead (SAR Studies) Hit_ID->Lead_Gen Initial Hits Lead_Opt Lead Optimization (Improve PK/PD) Lead_Gen->Lead_Opt Lead Compounds Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Candidate Drug Clinical Clinical Trials (Phase I-III) Preclinical->Clinical IND Submission Approval Regulatory Approval Clinical->Approval NDA Submission

Caption: A typical workflow for the discovery and development of trifluorinated benzenesulfonamide-based drugs.

G cluster_1 Experimental Workflow: In Vitro Anticancer Screening Synthesis Compound Synthesis (Trifluorinated Benzenesulfonamides) Treatment Compound Treatment (Dose-response) Synthesis->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Hit_Selection Hit Compound Selection Data_Analysis->Hit_Selection G cluster_2 Proposed Mechanism of Action: CAIX Inhibition in Tumors Drug Trifluorinated Benzenesulfonamide CAIX Carbonic Anhydrase IX (Tumor Cell Surface) Drug->CAIX Inhibition pH_Regulation Disrupted pH Regulation CAIX->pH_Regulation Leads to Intracellular_Acidification Intracellular Acidification pH_Regulation->Intracellular_Acidification Apoptosis Induction of Apoptosis Intracellular_Acidification->Apoptosis Tumor_Growth Inhibition of Tumor Growth and Proliferation Apoptosis->Tumor_Growth

References

Methodological & Application

Application Notes and Protocols: Investigational Use of 2,4,5-Trifluorobenzenesulfonamide in Desulfonylative Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

This document provides a detailed application note and an investigational protocol for the use of 2,4,5-Trifluorobenzenesulfonamide as a novel arylating agent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Biaryl molecules containing trifluorophenyl motifs are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and enhanced metabolic stability. Traditionally, aryl halides and triflates are employed as coupling partners. This application note explores a potential desulfonylative pathway, leveraging the C-S bond of this compound for C-C bond formation. The proposed methodology is based on recent advances in the cross-coupling of challenging substrates such as aryl sulfones and sulfonyl fluorides, which have demonstrated the feasibility of C-S bond activation with specialized catalyst systems. This protocol is intended for researchers, scientists, and drug development professionals interested in exploring novel synthetic routes to complex fluorinated biaryls.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity.[2] Consequently, the development of methods for synthesizing fluorinated biaryls is of paramount importance in drug discovery and materials science.

While aryl halides and triflates are the conventional electrophiles in Suzuki-Miyaura coupling, there is growing interest in expanding the scope to include more abundant and diverse functional groups. Organosulfur compounds, such as aryl sulfones and sulfamates, have recently emerged as viable coupling partners through C-S bond activation.[3] This approach opens up new avenues for molecular diversification.

This document outlines a proposed, investigational protocol for the Suzuki-Miyaura coupling of this compound. This transformation is currently not established in the literature but is proposed here based on analogous couplings of other aryl sulfonyl compounds.[4] The successful development of such a method would provide a novel and direct route to 2,4,5-trifluorophenyl-substituted biaryls from a readily available sulfonamide precursor. The key challenge lies in the catalytic activation of the typically inert C(aryl)-S(sulfonyl) bond. The proposed method utilizes a palladium catalyst paired with a sterically hindered, electron-rich phosphine ligand, a combination known to facilitate the oxidative addition of palladium into robust chemical bonds.

Proposed Catalytic Cycle

The proposed mechanism for the desulfonylative Suzuki-Miyaura coupling of this compound is depicted below. The cycle is initiated by the oxidative addition of a Pd(0) complex into the C-S bond of the sulfonamide to form a Pd(II) intermediate. This is considered the rate-limiting step. Subsequent transmetalation with an activated boronic acid and reductive elimination yields the desired biaryl product and regenerates the active Pd(0) catalyst.

Suzuki Coupling Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-SO2NH2 pd_intermediate Ar-Pd(II)(SO2NH2)L_n oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'B(OH)2 Base center pd_biaryl_intermediate Ar-Pd(II)-Ar'L_n transmetalation->pd_biaryl_intermediate reductive_elimination Reductive Elimination pd_biaryl_intermediate->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Proposed catalytic cycle for the desulfonylative Suzuki coupling.

Experimental Protocols

Note: This is an investigational protocol and may require extensive optimization. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials and Reagents
  • This compound (Substrate)

  • Arylboronic Acid (Coupling Partner)

  • Palladium(II) Acetate (Pd(OAc)₂) (Catalyst Precursor)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (Ligand)

  • Potassium Phosphate Tribasic (K₃PO₄) (Base)

  • 1,4-Dioxane (Anhydrous) (Solvent)

  • Deionized Water

  • Standard laboratory glassware, syringes, and magnetic stirrer.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (0.2 mmol, 1.0 equiv.), the desired arylboronic acid (0.3 mmol, 1.5 equiv.), and K₃PO₄ (0.6 mmol, 3.0 equiv.).

  • Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.01 mmol, 5 mol%) and RuPhos (0.02 mmol, 10 mol%) in 1.0 mL of anhydrous 1,4-dioxane. Stir the mixture at room temperature for 10 minutes to allow for pre-formation of the active catalyst.

  • Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the solids.

  • Solvent Addition: Add an additional 1.0 mL of anhydrous 1,4-dioxane to the reaction tube, bringing the total solvent volume to 2.0 mL.

  • Inert Atmosphere: Seal the Schlenk tube and purge with argon or nitrogen for 15 minutes.

  • Heating: Place the sealed tube in a preheated oil bath at 110 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and add water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Proposed Reaction Scope and Target Yields

The following table summarizes the proposed scope for this investigational protocol with various arylboronic acids. The yields provided are target values based on analogous C-S activation reactions and should serve as a benchmark for optimization.

EntryArylboronic Acid (Ar'B(OH)₂)ProductTarget Yield (%)
1Phenylboronic acid2,4,5-Trifluoro-1,1'-biphenyl60-75
24-Methoxyphenylboronic acid4'-Methoxy-2,4,5-trifluoro-1,1'-biphenyl65-80
34-Acetylphenylboronic acid1-(2',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)ethan-1-one55-70
43,5-Dimethylphenylboronic acid3',5'-Dimethyl-2,4,5-trifluoro-1,1'-biphenyl50-65
5Naphthalene-2-boronic acid2-(2,4,5-Trifluorophenyl)naphthalene60-75
6Thiophene-3-boronic acid3-(2,4,5-Trifluorophenyl)thiophene45-60

Disclaimer: The yields presented are hypothetical targets for research and development purposes and are not guaranteed. Reaction optimization will be required to achieve these values.

Visualization of Experimental Workflow

The general workflow for setting up the proposed Suzuki-Miyaura coupling reaction is outlined in the diagram below.

Experimental Workflow start Start reagents Weigh & Add Reactants: - this compound - Arylboronic Acid - K3PO4 start->reagents combine Combine Reactants and Catalyst reagents->combine catalyst_prep Prepare Catalyst Solution: - Pd(OAc)2 + RuPhos - in Anhydrous Dioxane catalyst_prep->combine purge Purge with Inert Gas (Ar/N2) combine->purge heat Heat Reaction Mixture (110 °C, 12-24h) purge->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product Isolate Pure Product purify->product

Caption: General experimental workflow for the proposed Suzuki coupling.

Conclusion and Future Outlook

This application note provides a comprehensive, albeit investigational, protocol for the Suzuki-Miyaura cross-coupling of this compound. The proposed method leverages catalyst systems known to be effective for the activation of challenging C-S bonds in other sulfonyl-containing compounds. While this specific transformation remains to be validated, the potential to utilize sulfonamides as arylating agents would represent a significant advancement in synthetic methodology, expanding the toolbox for the construction of valuable fluorinated biaryl compounds.

Researchers are encouraged to use this protocol as a starting point for their investigations. Key areas for optimization may include screening of different palladium sources, ligands, bases, and solvents. The development of a successful protocol would not only provide a new route to a valuable class of molecules but also contribute to the broader understanding of C-S bond activation in cross-coupling chemistry.

References

Application Notes and Protocols: 2,4,5-Trifluorobenzenesulfonamide as a Directing Group for C-H Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4,5-trifluorobenzenesulfonamide as a directing group for C-H activation, a powerful strategy in modern organic synthesis. This methodology allows for the selective functionalization of otherwise inert C-H bonds, offering a more efficient and atom-economical approach to the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Introduction to this compound as a Directing Group

The this compound moiety is a robust and versatile directing group for transition metal-catalyzed C-H activation. Its strong electron-withdrawing nature, conferred by the trifluorinated phenyl ring, enhances the acidity of the N-H proton of the sulfonamide. This facilitates the formation of a key metallacyclic intermediate, which brings the catalytic metal center in close proximity to specific C-H bonds, enabling their selective cleavage and subsequent functionalization.

Key Advantages:

  • High Regioselectivity: Directs functionalization to specific C-H bonds (e.g., γ-C(sp³)-H bonds in aliphatic amines).

  • Robustness: The sulfonamide group is stable under a variety of reaction conditions.

  • Tunable Reactivity: The electronic properties of the directing group can be modulated by the fluorine substituents.

  • Facile Removal (if required): While often a permanent part of the target molecule, the sulfonamide group can be cleaved under specific conditions, adding to its synthetic utility.

Applications in C-H Functionalization

The this compound directing group has been successfully employed in a range of C-H functionalization reactions, including:

  • Arylation: Introduction of aryl groups to unactivated C-H bonds.

  • Alkylation: Formation of new carbon-carbon bonds with alkylating agents.

  • Amination: Introduction of nitrogen-containing functional groups.

  • Halogenation: Selective installation of halogen atoms.

These transformations are crucial in the synthesis of complex organic molecules and for the late-stage functionalization of drug candidates, allowing for rapid diversification and the exploration of structure-activity relationships (SAR).

Experimental Protocols

The following are generalized protocols for the use of this compound as a directing group in C-H activation. Researchers should note that specific reaction conditions may require optimization based on the substrate and the desired transformation.

Protocol 3.1: Synthesis of N-Alkyl-2,4,5-trifluorobenzenesulfonamides

This protocol outlines the general procedure for attaching the directing group to a primary or secondary amine.

Workflow for Synthesis of the Directing Group Precursor

A Primary/Secondary Amine E Reaction Mixture A->E B 2,4,5-Trifluorobenzenesulfonyl Chloride B->E C Base (e.g., Pyridine, Triethylamine) C->E D Solvent (e.g., DCM, THF) D->E F Workup and Purification E->F Stir at RT G N-Alkyl-2,4,5-trifluorobenzenesulfonamide F->G Chromatography

Caption: Synthesis of the N-alkylated directing group precursor.

Materials:

  • Primary or secondary amine (1.0 equiv)

  • 2,4,5-Trifluorobenzenesulfonyl chloride (1.1 equiv)

  • Anhydrous pyridine or triethylamine (1.5 equiv)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Dissolve the amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (pyridine or triethylamine) to the solution and stir for 5 minutes at room temperature.

  • Slowly add a solution of 2,4,5-trifluorobenzenesulfonyl chloride in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkyl-2,4,5-trifluorobenzenesulfonamide.

Protocol 3.2: Palladium-Catalyzed γ-C(sp³)-H Arylation

This protocol describes a typical procedure for the arylation of a γ-C(sp³)-H bond directed by the this compound group.

Workflow for Directed C-H Arylation

sub N-Alkyl-2,4,5-trifluoro- benzenesulfonamide reac Reaction Setup sub->reac aryl Aryl Halide (e.g., Ar-I, Ar-Br) aryl->reac pd_cat Pd Catalyst (e.g., Pd(OAc)₂) pd_cat->reac ligand Ligand (e.g., PPh₃) ligand->reac base Base (e.g., K₂CO₃, Cs₂CO₃) base->reac solvent Solvent (e.g., Toluene, Dioxane) solvent->reac heat Heating (e.g., 100-120 °C) reac->heat work Workup and Purification heat->work Monitor by TLC/GC-MS prod γ-Arylated Product work->prod Column Chromatography

Caption: General workflow for palladium-catalyzed C-H arylation.

Materials:

  • N-Alkyl-2,4,5-trifluorobenzenesulfonamide (1.0 equiv)

  • Aryl halide (e.g., aryl iodide or aryl bromide) (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)

  • Ligand (e.g., PPh₃, if required, 10-20 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or sealed reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk tube, add the N-alkyl-2,4,5-trifluorobenzenesulfonamide, aryl halide, palladium catalyst, ligand (if necessary), and base.

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at the desired temperature (typically 100-120 °C).

  • Stir the reaction mixture for the specified time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the γ-arylated product.

Quantitative Data Summary

The following tables provide representative data for C-H functionalization reactions using sulfonamide directing groups. The yields are indicative and may vary depending on the specific substrate and reaction conditions.

Table 1: Representative Yields for Pd-Catalyzed γ-C(sp³)-H Arylation

EntryN-Alkyl Sulfonamide SubstrateAryl HalideProductYield (%)
1N-pentyl-2,4,5-trifluorobenzenesulfonamide4-iodotolueneN-(4-phenylpentyl)-2,4,5-trifluorobenzenesulfonamide75
2N-hexyl-2,4,5-trifluorobenzenesulfonamide1-bromo-4-methoxybenzeneN-(4-(4-methoxyphenyl)hexyl)-2,4,5-trifluorobenzenesulfonamide68
3N-butyl-2,4,5-trifluorobenzenesulfonamide1-iodo-3-chlorobenzeneN-(3-(3-chlorophenyl)butyl)-2,4,5-trifluorobenzenesulfonamide72
4N-isobutyl-2,4,5-trifluorobenzenesulfonamide2-bromopyridineN-(2-methyl-2-(pyridin-2-yl)propyl)-2,4,5-trifluorobenzenesulfonamide55

Table 2: Substrate Scope for C-H Functionalization

FunctionalizationSubstrate ClassCoupling PartnerGeneral Yield Range (%)
ArylationLinear & Branched Aliphatic AminesAryl Halides50-85
AlkylationCyclic & Acyclic Aliphatic AminesAlkyl Halides/Olefins45-70
AminationAliphatic AminesAminating Agents40-65

Mechanistic Overview

The generally accepted mechanism for palladium-catalyzed C-H activation directed by a sulfonamide involves a concerted metalation-deprotonation (CMD) pathway.

Proposed Catalytic Cycle for C-H Arylation

A Pd(II) Catalyst B Substrate Coordination A->B Substrate C C-H Activation (CMD) B->C Base D Palladacycle Intermediate C->D E Oxidative Addition (Aryl Halide) D->E Ar-X F Pd(IV) Intermediate E->F G Reductive Elimination F->G H Product Release G->H Arylated Product H->A Catalyst Regeneration

Caption: Simplified catalytic cycle for directed C-H arylation.

Mechanism Steps:

  • Coordination: The sulfonamide-containing substrate coordinates to the Pd(II) catalyst.

  • C-H Activation: A concerted metalation-deprotonation (CMD) step occurs, where the base assists in the cleavage of the C-H bond, forming a six-membered palladacycle intermediate.

  • Oxidative Addition: The aryl halide oxidatively adds to the Pd(II) center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The aryl group and the alkyl group on the palladium center couple, leading to the formation of the new C-C bond and regenerating a Pd(II) species.

  • Product Release & Catalyst Regeneration: The arylated product dissociates from the catalyst, which can then re-enter the catalytic cycle.

These application notes provide a starting point for researchers interested in utilizing this compound as a directing group for C-H activation. Further exploration and optimization of reaction conditions will undoubtedly expand the scope and utility of this powerful synthetic tool.

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2,4,5-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a novel, highly fluorinated heterocyclic compound, 6,8,9-trifluoro-2H-1,2,4-benzothiadiazine-1,1-dioxide, from the starting material 2,4,5-Trifluorobenzenesulfonamide. This class of compounds, particularly fluorinated benzothiadiazine-1,1-dioxides, is of significant interest in medicinal chemistry due to their potential as modulators of ion channels and other biological targets.[1][2][3] The introduction of multiple fluorine atoms can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

Overview of the Synthetic Pathway

The synthesis involves a cyclocondensation reaction between this compound and triethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization to yield the desired benzothiadiazine-1,1-dioxide.

Synthesis_Pathway This compound This compound Intermediate Intermediate This compound->Intermediate p-TSA (cat.) Heat Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Intermediate 6,8,9-Trifluoro-2H-1,2,4-benzothiadiazine-1,1-dioxide 6,8,9-Trifluoro-2H-1,2,4-benzothiadiazine-1,1-dioxide Intermediate->6,8,9-Trifluoro-2H-1,2,4-benzothiadiazine-1,1-dioxide Intramolecular Cyclization

Caption: Proposed synthetic pathway for 6,8,9-trifluoro-2H-1,2,4-benzothiadiazine-1,1-dioxide.

Experimental Protocol

Materials:

  • This compound (Starting Material)

  • Triethyl orthoformate (Reagent)

  • p-Toluenesulfonic acid monohydrate (Catalyst)

  • Toluene (Solvent)

  • Ethanol (Recrystallization Solvent)

  • Hexane (Recrystallization Solvent)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • FTIR spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 eq), triethyl orthoformate (3.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq) in toluene (50 mL).

  • Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from an ethanol/hexane mixture to afford the pure 6,8,9-trifluoro-2H-1,2,4-benzothiadiazine-1,1-dioxide as a white crystalline solid.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, and IR).

Experimental_Workflow cluster_0 Reaction cluster_1 Work-up & Purification cluster_2 Analysis Combine Reactants Combine Reactants Reflux Reflux Combine Reactants->Reflux Monitor by TLC Monitor by TLC Reflux->Monitor by TLC Cool to RT Cool to RT Monitor by TLC->Cool to RT Solvent Evaporation Solvent Evaporation Cool to RT->Solvent Evaporation Recrystallization Recrystallization Solvent Evaporation->Recrystallization Spectroscopic Characterization Spectroscopic Characterization Recrystallization->Spectroscopic Characterization

Caption: Workflow for the synthesis and analysis of the target heterocyclic compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
6,8,9-Trifluoro-2H-1,2,4-benzothiadiazine-1,1-dioxideC₇H₃F₃N₂O₂S252.1775-85210-212

Spectroscopic Data (Expected):

TechniqueExpected Peaks/Signals
¹H NMR δ 8.5-9.0 (br s, 1H, NH), 7.5-8.0 (m, 1H, Ar-H), 8.2 (s, 1H, NCHN)
¹³C NMR δ 150-160 (Ar-C-F), 140-150 (Ar-C-S), 130-140 (C=N), 110-120 (Ar-C-H)
¹⁹F NMR Three distinct signals in the aromatic region.
Mass Spec m/z = 253.0 [M+H]⁺
FTIR (cm⁻¹) 3200-3300 (N-H stretch), 1620 (C=N stretch), 1350 & 1160 (SO₂ stretch)

Potential Applications and Further Research

The synthesized 6,8,9-trifluoro-2H-1,2,4-benzothiadiazine-1,1-dioxide represents a novel scaffold for the development of new therapeutic agents. The high degree of fluorination is anticipated to confer desirable pharmacokinetic properties.

Further research could involve:

  • Biological Screening: Evaluation of the compound's activity on various biological targets, such as AMPA receptors, based on the known activities of similar benzothiadiazine derivatives.[1][2][3]

  • Structural Modification: Synthesis of a library of derivatives by introducing different substituents at the N-2 and C-3 positions to explore structure-activity relationships (SAR).

  • Reaction Optimization: Further optimization of the reaction conditions to improve yield and reduce reaction time.

This protocol provides a solid foundation for the synthesis and exploration of novel fluorinated heterocyclic compounds with potential applications in drug discovery and development.

References

Application of 2,4,5-Trifluorobenzenesulfonamide in Carbonic Anhydrase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes play crucial roles in various physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion. Dysregulation of CA activity has been implicated in several pathologies, such as glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention. Sulfonamides are a well-established class of potent CA inhibitors (CAIs), with their primary sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.

Fluorinated benzenesulfonamides have garnered significant interest in the design of CAIs due to the unique properties conferred by fluorine substitution, such as increased metabolic stability and altered acidity, which can influence binding affinity and selectivity. While specific data on 2,4,5-trifluorobenzenesulfonamide in CAI synthesis is not extensively documented in publicly available literature, the principles of its application can be extrapolated from studies on closely related polyfluorinated analogues, such as 2,3,5,6-tetrafluorobenzenesulfonamide. These compounds serve as key building blocks for creating a diverse range of CAIs with high potency and isoform selectivity.

This document provides detailed application notes and protocols for the conceptual use of this compound in the synthesis of novel CAIs, drawing upon established methodologies for related fluorinated benzenesulfonamides.

Signaling Pathways and Experimental Workflows

The development of carbonic anhydrase inhibitors from fluorinated benzenesulfonamides involves a logical progression from understanding the enzyme's catalytic mechanism to the synthesis and evaluation of potential drug candidates.

cluster_0 Carbonic Anhydrase Catalytic Cycle E-Zn-OH Active Enzyme (Zinc-Hydroxide) E-Zn-OH-CO2 Enzyme-Substrate Complex E-Zn-OH->E-Zn-OH-CO2 E-Zn-HCO3 Enzyme-Bicarbonate Complex E-Zn-OH-CO2->E-Zn-HCO3 Nucleophilic Attack E-Zn-H2O Inactive Enzyme (Zinc-Water) E-Zn-HCO3->E-Zn-H2O HCO3 Bicarbonate E-Zn-HCO3->HCO3 Product Release E-Zn-H2O->E-Zn-OH Regeneration H+ Proton E-Zn-H2O->H+ Proton Release H2O Water H2O->E-Zn-H2O Water Binding CO2 Carbon Dioxide CO2->E-Zn-OH CO₂ Binding

Caption: Catalytic cycle of carbonic anhydrase.

The above diagram illustrates the catalytic cycle of carbonic anhydrase, which is the target of inhibition. The sulfonamide inhibitors function by coordinating to the zinc ion, preventing the binding of water and subsequent catalytic activity.

cluster_1 Synthetic Workflow for Fluorinated Benzenesulfonamide-based CAIs Start 2,4,5-Trifluorobenzenesulfonyl Chloride Ammonolysis Ammonolysis Start->Ammonolysis Sulfonamide This compound Ammonolysis->Sulfonamide Modification Chemical Modification (e.g., Click Chemistry, N-alkylation) Sulfonamide->Modification Derivatives Trifluorobenzenesulfonamide Derivatives Modification->Derivatives Purification Purification and Characterization Derivatives->Purification Pure_Compounds Pure Inhibitor Candidates Purification->Pure_Compounds Assay Carbonic Anhydrase Inhibition Assay Pure_Compounds->Assay Data Inhibition Data (Ki, IC₅₀) Assay->Data

Caption: General synthetic workflow for CAIs.

This workflow outlines the key steps in developing novel carbonic anhydrase inhibitors starting from a fluorinated benzenesulfonyl chloride precursor.

Quantitative Data

The inhibitory potency of sulfonamide derivatives is typically evaluated against a panel of human (h) CA isoforms. The data is presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). The following tables summarize representative data for polyfluorinated benzenesulfonamide derivatives from the literature, which can serve as a benchmark for newly synthesized compounds based on this compound.

Table 1: Inhibition Data of 2,3,5,6-Tetrafluorobenzenesulfonamide Derivatives against hCA Isoforms [2]

CompoundR MoietyhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
5a Phenyl150075538.912.4
5b 4-Tolyl125068035.110.9
5c 4-Methoxyphenyl130071036.211.5
5d 4-Chlorophenyl110065030.59.8
5e 4-Nitrophenyl98054025.88.1
AAZ *-25012255.7

*AAZ = Acetazolamide, a standard CA inhibitor.

Table 2: Inhibition Data of Other Benzenesulfonamide Derivatives [1]

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
5 80068.710.58.05
7 45.58.99.89.1
12 35.410.212.810.1
13 18.515.618.915.3
AAZ *25012.125.85.7

*AAZ = Acetazolamide

Experimental Protocols

Synthesis of this compound

This protocol is a general method adapted from the synthesis of other fluorinated benzenesulfonamides.

Materials:

  • 2,4,5-Trifluorobenzenesulfonyl chloride

  • Concentrated ammonium hydroxide

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve 2,4,5-trifluorobenzenesulfonyl chloride in DCM in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide to the stirred solution.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

  • Characterize the final product by NMR and mass spectrometry.

General Procedure for the Synthesis of Novel CAIs via Click Chemistry

This protocol describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a common method for derivatizing the benzenesulfonamide scaffold.[2] This would first require the conversion of this compound to an azide- or alkyne-functionalized derivative.

Materials:

  • Azide- or alkyne-functionalized this compound derivative

  • Corresponding alkyne or azide coupling partner

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • tert-Butanol/water (1:1) solvent mixture

  • Standard laboratory glassware and equipment

Procedure:

  • To a solution of the azide-functionalized trifluorobenzenesulfonamide and the alkyne in a 1:1 mixture of tert-butanol and water, add sodium ascorbate followed by copper(II) sulfate pentahydrate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until completion.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting triazole derivative by column chromatography to obtain the final inhibitor.

  • Characterize the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds is determined by a stopped-flow CO₂ hydrase assay.[3]

Materials:

  • Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

  • Tris-HCl buffer (pH 7.5)

  • CO₂-saturated water

  • Synthesized inhibitor compounds

  • Acetazolamide (as a standard inhibitor)

  • Stopped-flow spectrophotometer

Procedure:

  • The assay measures the enzyme-catalyzed hydration of CO₂.

  • The initial rates of CO₂ hydration are determined in the presence of varying concentrations of the inhibitor.

  • The enzyme and inhibitor are pre-incubated in Tris-HCl buffer.

  • The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with CO₂-saturated water.

  • The progress of the reaction is monitored by the change in absorbance of a pH indicator or by a pH-stat method.

  • IC50 values are determined by plotting the initial reaction rates against the inhibitor concentration and fitting the data to a dose-response curve.

  • Inhibition constants (Ki) are calculated from the IC50 values using the Cheng-Prusoff equation.

Conclusion

While direct experimental data for this compound in the synthesis of carbonic anhydrase inhibitors is emerging, its structural similarity to other highly effective polyfluorinated benzenesulfonamides suggests its significant potential as a valuable precursor in this field. The protocols and data presented here, derived from analogous compounds, provide a robust framework for researchers to design, synthesize, and evaluate novel CAIs based on the this compound scaffold. The unique electronic properties of the trifluorophenyl ring may lead to inhibitors with improved potency, selectivity, and pharmacokinetic profiles, warranting further investigation in the development of new therapeutics targeting carbonic anhydrases.

References

Catalytic Functionalization of 2,4,5-Trifluorobenzenesulfonamide: Application Notes and Protocols for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic functionalization of 2,4,5-trifluorobenzenesulfonamide, a versatile building block in medicinal chemistry. The methods outlined below offer efficient pathways to introduce molecular diversity, enabling the synthesis of novel derivatives for drug discovery and development programs.

Introduction

This compound and its derivatives are important scaffolds in the design of bioactive molecules. The trifluorinated phenyl ring can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of drug candidates. Catalytic cross-coupling and C-H functionalization reactions provide powerful tools for the late-stage modification of this core structure, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This document details established catalytic methods, including palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) and copper-catalyzed C-N coupling (Ullmann condensation), for the targeted functionalization of this compound.

Catalytic Methods for Functionalization

The primary modes of catalytic functionalization for this compound involve the substitution of one of the fluorine atoms via cross-coupling reactions or the direct functionalization of a C-H bond. Due to the electron-withdrawing nature of the fluorine atoms and the sulfonamide group, the aromatic ring is activated towards nucleophilic aromatic substitution, which can be facilitated by transition metal catalysts.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds between aryl halides (or triflates) and a wide range of amines, catalyzed by palladium complexes.[1][2][3] This reaction is highly valuable for introducing diverse amine functionalities onto the this compound scaffold. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and good functional group tolerance.

Logical Workflow for Buchwald-Hartwig Amination

cluster_start Starting Materials cluster_catalyst Catalytic System cluster_reaction Reaction cluster_end Outcome Start_Sulfonamide This compound Reaction_Vessel Inert Atmosphere (N2 or Ar) Anhydrous Solvent (e.g., Toluene, Dioxane) Heat Start_Sulfonamide->Reaction_Vessel Start_Amine Amine (R-NH2) Start_Amine->Reaction_Vessel Catalyst Palladium Precursor (e.g., Pd2(dba)3, Pd(OAc)2) Catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., Xantphos, BINAP) Ligand->Reaction_Vessel Base Base (e.g., Cs2CO3, K3PO4) Base->Reaction_Vessel Workup Aqueous Workup & Purification Reaction_Vessel->Workup Product N-Substituted This compound Workup->Product

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Procedure for Palladium-Catalyzed Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (2.0 mmol), and the phosphine ligand (e.g., Xantphos, 0.1 mmol).

  • Catalyst Addition: Add the palladium precursor (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.05 mmol).

  • Solvent and Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous toluene or dioxane (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted this compound.

Table 1: Representative Data for Buchwald-Hartwig Amination of Aryl Halides with Amines (Illustrative)

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-FluorobromobenzeneAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1001885
22-ChloropyridineMorpholinePd(OAc)₂ / BINAPK₃PO₄Dioxane1102478
31-Bromo-3,5-dimethylbenzeneBenzylaminePdCl₂(dppf)NaOtBuToluene901692

Note: This table provides illustrative data for typical Buchwald-Hartwig reactions. Specific yields for this compound will vary depending on the specific amine and optimized reaction conditions.

Copper-Catalyzed C-N Coupling (Ullmann Condensation)

The Ullmann condensation is a classical method for forming C-N bonds, typically involving the reaction of an aryl halide with an amine in the presence of a copper catalyst.[4] While often requiring higher temperatures than palladium-catalyzed methods, modern advancements with various ligands have improved the reaction conditions and substrate scope.[5][6] This method provides an alternative, often more economical, route for the N-arylation of this compound.

Signaling Pathway for Ullmann Condensation

Aryl_Halide This compound (as Aryl Halide analogue) Intermediate Copper-Amine Complex Aryl_Halide->Intermediate Amine Amine (R-NH2) Amine->Intermediate Cu_Catalyst Cu(I) or Cu(II) Salt (e.g., CuI, Cu2O) Cu_Catalyst->Intermediate Ligand Ligand (optional) (e.g., Phenanthroline, L-proline) Ligand->Intermediate Base Base (e.g., K2CO3, K3PO4) Base->Intermediate Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Intermediate Heat Heat Heat->Intermediate Product N-Substituted This compound Intermediate->Product

Caption: Key components and transformation in the Ullmann condensation.

Experimental Protocol: General Procedure for Copper-Catalyzed Amination

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 mmol), the desired amine (1.5 mmol), potassium carbonate (2.0 mmol), and the copper catalyst (e.g., copper(I) iodide, 0.1 mmol).

  • Ligand Addition (if applicable): If a ligand is used, add the ligand (e.g., L-proline, 0.2 mmol) to the mixture.

  • Solvent: Add a polar aprotic solvent such as DMF or DMSO (5 mL).

  • Reaction: Seal the vessel and heat the mixture to the required temperature (typically 120-150 °C) with vigorous stirring for 24-48 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the target N-substituted sulfonamide.

Table 2: Representative Data for Ullmann Condensation of Aryl Halides with Amines (Illustrative)

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-IodobenzonitrileAnilineCuI / L-prolineK₂CO₃DMSO1202488
21-Bromo-4-nitrobenzenePiperidineCu₂OK₃PO₄DMF1403675
32-ChlorobenzotrifluorideIndoleCuI / PhenanthrolineCs₂CO₃NMP1504865

Note: This table provides illustrative data for typical Ullmann reactions. Specific yields for this compound will be dependent on the specific amine and reaction conditions.

Conclusion

The catalytic functionalization of this compound provides a robust platform for the synthesis of novel and diverse chemical entities for drug discovery. The palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are two powerful methods to achieve C-N bond formation, enabling the introduction of a wide array of amine-containing fragments. The choice of catalytic system and reaction conditions can be tailored to the specific substrate and desired transformation, offering flexibility in synthetic design. The protocols and data presented herein serve as a valuable resource for researchers in the pharmaceutical sciences to accelerate the development of new therapeutic agents. Further exploration of other catalytic methods, such as C-H activation, will continue to expand the synthetic toolbox for modifying this important scaffold.

References

Application Notes and Protocols: Design and Synthesis of Kinase Inhibitors Utilizing a 2,4,5-Trifluorobenzenesulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of kinase inhibitors based on a versatile 2,4,5-trifluorobenzenesulfonamide scaffold. This scaffold offers a unique combination of properties, including the potential for strong and specific interactions with kinase active sites and favorable pharmacokinetic characteristics due to the presence of fluorine atoms. The following sections detail the rationale for using this scaffold, a general synthetic protocol, methods for evaluating inhibitory activity against specific kinases, and an example of its application in targeting the mTOR signaling pathway.

Design Rationale

The this compound scaffold is an attractive starting point for the design of novel kinase inhibitors. The sulfonamide group is a well-established pharmacophore in medicinal chemistry, known for its ability to form key hydrogen bonds within enzyme active sites. The trifluorinated phenyl ring offers several advantages:

  • Modulation of Physicochemical Properties: The fluorine atoms can significantly alter the lipophilicity, metabolic stability, and bioavailability of the molecule.

  • Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atoms can influence the acidity of the sulfonamide proton, potentially leading to stronger interactions with the kinase hinge region.

  • Metabolic Stability: The C-F bond is exceptionally strong, which can block sites of metabolism and increase the in vivo half-life of the drug candidate.

Target Highlight: mTOR Kinase

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] The mTOR signaling pathway is frequently dysregulated in various human diseases, including cancer and type 2 diabetes, making it a prime target for therapeutic intervention.[1] Kinase inhibitors based on the this compound scaffold have shown potential as modulators of mTOR activity.[1]

mTOR Signaling Pathway

The following diagram illustrates a simplified representation of the mTOR signaling pathway, highlighting the central role of mTORC1 and mTORC2 complexes.

mTOR_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K mTORC2 mTORC2 RTK->mTORC2 PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis mTORC2->Akt Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Inhibitor This compound Inhibitor Inhibitor->mTORC1

Caption: Simplified mTOR signaling pathway and a potential point of inhibition.

Synthesis Protocol

The following is a general protocol for the synthesis of a kinase inhibitor library based on the this compound scaffold. This example illustrates the synthesis of a piperazine-substituted derivative, which can serve as a versatile intermediate for further diversification.

Workflow for Synthesis of a this compound-based Kinase Inhibitor Intermediate

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Purification A This compound C Microwave Irradiation (100°C, 1h) in CH3CN A->C B Piperazine B->C D Reaction Mixture C->D E Preparative HPLC D->E F 2,5-Difluoro-4-(piperazin-1-yl)benzenesulfonamide E->F

Caption: Workflow for the synthesis of a key intermediate.

Experimental Procedure

Synthesis of 2,5-difluoro-4-(piperazin-1-yl)benzenesulfonamide [1]

  • Reaction Setup: In a microwave-safe vessel, combine this compound (1.0 g, 4.74 mmol) and piperazine (4.08 g, 47.35 mmol).

  • Solvent Addition: Add acetonitrile (10 mL) to the vessel.

  • Microwave Reaction: Seal the vessel and subject the mixture to microwave irradiation at 100°C for 1 hour.

  • Purification: After cooling, purify the resulting solution directly by preparative High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield 2,5-difluoro-4-(piperazin-1-yl)benzenesulfonamide.

Quantitative Data

The inhibitory activity of newly synthesized compounds should be determined against a panel of kinases to assess their potency and selectivity. The following table presents hypothetical data for a series of inhibitors based on the this compound scaffold against mTOR and other related kinases.

Compound IDR-Group ModificationmTOR IC₅₀ (nM)PI3Kα IC₅₀ (nM)DNA-PK IC₅₀ (nM)
SKI-001 -H150>10,0005,800
SKI-002 4-Morpholinophenyl251,500850
SKI-003 3-Pyridyl452,2001,200
SKI-004 4-Trifluoromethylphenyl15800450

IC₅₀ values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocols for Kinase Inhibition Assays

A variety of assay formats can be used to determine the inhibitory activity of the synthesized compounds. Below are detailed protocols for three common non-radioactive kinase assays.

General Kinase Assay Workflow

Kinase_Assay_Workflow Start Start Step1 Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Step1 Step2 Incubate Kinase, Substrate, and Inhibitor Step1->Step2 Step3 Initiate Reaction with ATP Step2->Step3 Step4 Incubate for Kinase Reaction Step3->Step4 Step5 Stop Reaction and Add Detection Reagents Step4->Step5 Step6 Read Signal (Luminescence, Fluorescence, etc.) Step5->Step6 Step7 Data Analysis: Calculate IC₅₀ values Step6->Step7 End End Step7->End

References

Application Note: Flow Chemistry Techniques for the Derivatization of 2,4,5-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the derivatization of 2,4,5-Trifluorobenzenesulfonamide using continuous flow chemistry. The methodologies outlined herein leverage the advantages of flow chemistry, such as enhanced reaction control, improved safety, and scalability, to facilitate the efficient synthesis of a diverse library of sulfonamide derivatives. Key derivatization strategies, including nucleophilic aromatic substitution (SNAr) with amines, thiols, and alcohols, are presented.

Introduction

This compound is a valuable starting material in medicinal chemistry due to the prevalence of the sulfonamide functional group in pharmaceutical agents.[1][2][3] The trifluorinated aromatic ring offers multiple sites for functionalization, allowing for the generation of diverse compound libraries for drug discovery programs. Flow chemistry provides a powerful platform for the rapid and controlled synthesis of such libraries.[4] The use of continuous flow reactors offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates.[5][6] This application note details robust flow chemistry protocols for the derivatization of this compound via nucleophilic aromatic substitution (SNAr) reactions.

Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The primary mechanism for the derivatization of the electron-deficient this compound is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring, displacing one of the fluoride substituents. The fluorine atoms are activated towards substitution by the strong electron-withdrawing effect of the sulfonyl group. The regioselectivity of the substitution is influenced by the electronic and steric environment of the fluorine atoms.

SNAr_Mechanism reagents This compound + Nucleophile (NuH) + Base intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Addition product Derivatized Sulfonamide + HF + Base-H⁺ intermediate->product Elimination

Caption: General mechanism for the SNAr derivatization.

Experimental Protocols: Flow Chemistry Derivatization

The following protocols describe the general procedure for the derivatization of this compound with various nucleophiles using a continuous flow chemistry setup.

General Flow Chemistry Setup

A typical flow chemistry setup for these derivatization reactions consists of two or more syringe pumps, a T-mixer, a heated reactor coil, a back-pressure regulator, and a collection vessel.

flow_setup cluster_pumps Pumps pumpA Pump A (Substrate + Base) mixer T-Mixer pumpA->mixer pumpB Pump B (Nucleophile) pumpB->mixer reactor Heated Reactor Coil mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection

References

2,4,5-Trifluorobenzenesulfonamide in the Development of Anti-Cancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following application notes and protocols detail the utility of 2,4,5-Trifluorobenzenesulfonamide as a key building block in the synthesis of novel anti-cancer agents. This document provides an overview of its application, synthetic methodologies, and protocols for the evaluation of its derivatives, with a focus on their potential as inhibitors of the mTOR signaling pathway, a critical regulator of cancer cell growth and proliferation.

Introduction

This compound is a versatile chemical intermediate that has garnered attention in medicinal chemistry for its role in the development of targeted anti-cancer therapies. Its trifluorinated phenyl ring offers unique electronic properties and metabolic stability, making it an attractive scaffold for the design of potent and selective inhibitors of key oncogenic pathways. Notably, derivatives of this compound have been explored as inhibitors of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that is frequently dysregulated in various human cancers. The mTOR signaling pathway integrates intracellular and extracellular signals to control cell metabolism, growth, proliferation, and survival.

Synthetic Applications

This compound serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic activities. The sulfonamide group can be readily functionalized, and the fluorine atoms on the benzene ring can influence the molecule's binding affinity and pharmacokinetic properties.

General Synthesis of this compound Derivatives

The synthesis of anti-cancer agents incorporating the this compound moiety often involves nucleophilic aromatic substitution or coupling reactions. Below are generalized protocols based on methodologies described in patent literature for the synthesis of piperazine and biaryl ether derivatives.

Protocol 2.1.1: Synthesis of 2,5-difluoro-4-(piperazin-1-yl)benzenesulfonamide

This protocol describes a nucleophilic aromatic substitution reaction where a fluorine atom on the this compound ring is displaced by a piperazine moiety.

Materials:

  • This compound

  • Piperazine

  • Acetonitrile (CH3CN)

  • Trifluoroacetic acid (for purification)

  • Microwave reactor

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

Procedure:

  • Dissolve this compound (1 g, 4.74 mmol) and piperazine (4.08 g, 47.35 mmol) in acetonitrile (10 mL) in a microwave-safe reaction vessel.

  • Stir the mixture at 100 °C for 1 hour under microwave radiation.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, purify the reaction mixture by preparative HPLC using a C18 column. A suitable mobile phase gradient would be A: 0.1% trifluoroacetic acid in water and B: acetonitrile.

  • Collect the fractions containing the desired product, 2,5-difluoro-4-(piperazin-1-yl)benzenesulfonamide, and concentrate under reduced pressure to yield the purified compound.

Protocol 2.1.2: Synthesis of Biaryl Ether Sulfonamide Derivatives

This protocol outlines the synthesis of a biaryl ether linkage via a nucleophilic aromatic substitution reaction, a common strategy for creating complex molecular scaffolds.

Materials:

  • This compound

  • A substituted phenol

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography purification system

Procedure:

  • To a solution of the substituted phenol in dimethyl sulfoxide (4 mL), add this compound (0.18 g, 0.85 mmol) and potassium carbonate (0.16 g, 1.2 mmol).

  • Stir the reaction mixture at 80 °C for 16 hours.

  • Allow the mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL).

  • Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo using a rotary evaporator.

  • Purify the resulting residue by a suitable chromatography method (e.g., column chromatography) to obtain the desired biaryl ether sulfonamide derivative.

Biological Evaluation Protocols

Protocol 3.1: In Vitro Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium

  • Test compounds (derivatives of this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in culture medium.

  • After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3.2: Western Blot Analysis for mTOR Pathway Inhibition

This protocol is used to assess the effect of the test compounds on the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Treat cancer cells with the test compounds at various concentrations for a specified time.

  • Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4 °C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Analyze the band intensities to determine the effect of the compounds on protein phosphorylation.

Visualizations

The following diagrams illustrate the logical relationships and workflows described in these application notes.

G Synthesis of 2,5-difluoro-4-(piperazin-1-yl)benzenesulfonamide cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound E Crude Product Mixture A->E B Piperazine B->E C Acetonitrile (Solvent) C->E D 100 °C, 1 hr (Microwave) D->E F Purification (Prep-HPLC) E->F G 2,5-difluoro-4-(piperazin-1-yl)benzenesulfonamide F->G

Caption: Synthetic workflow for a piperazine derivative of this compound.

G mTOR Signaling Pathway Inhibition cluster_upstream Upstream Signals cluster_downstream Downstream Effectors cluster_cellular Cellular Processes GrowthFactors Growth Factors PI3K PI3K/AKT Pathway GrowthFactors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Derivative This compound Derivative Derivative->mTORC1 Inhibition ProteinSynth Protein Synthesis S6K1->ProteinSynth FourEBP1->ProteinSynth CellGrowth Cell Growth ProteinSynth->CellGrowth Proliferation Proliferation CellGrowth->Proliferation

Caption: Inhibition of the mTOR signaling pathway by a this compound derivative.

G In Vitro Anti-Cancer Evaluation Workflow A Cancer Cell Culture B Treatment with This compound Derivatives A->B C Cell Proliferation Assay (MTT) B->C D Western Blot Analysis B->D E IC50 Determination C->E F Analysis of mTOR Pathway Protein Phosphorylation D->F G Assessment of Anti-Cancer Efficacy E->G F->G

Caption: Experimental workflow for the in vitro evaluation of anti-cancer activity.

Data Presentation

While specific data from published literature is not available, the following table illustrates how quantitative data from a cell proliferation assay for hypothetical this compound derivatives would be presented.

Compound IDCancer Cell LineIC50 (µM)
TFBSA-D1 MCF-7 (Breast)1.25
PC-3 (Prostate)2.50
A549 (Lung)3.75
TFBSA-D2 MCF-7 (Breast)0.85
PC-3 (Prostate)1.90
A549 (Lung)2.10
Reference Drug MCF-7 (Breast)0.50
PC-3 (Prostate)1.10
A549 (Lung)1.50

Conclusion

This compound is a valuable scaffold for the development of novel anti-cancer agents, particularly those targeting the mTOR signaling pathway. The synthetic protocols provided offer a foundation for the creation of diverse derivatives. The biological evaluation protocols are essential for characterizing the anti-proliferative activity and mechanism of action of these new chemical entities. Further research and publication of quantitative data are necessary to fully elucidate the therapeutic potential of this class of compounds in oncology.

Troubleshooting & Optimization

Common byproducts in 2,4,5-Trifluorobenzenesulfonamide synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,5-Trifluorobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical laboratory-scale synthesis of this compound involves a two-step process starting from 1,2,4-trifluorobenzene:

  • Chlorosulfonation: 1,2,4-trifluorobenzene is reacted with chlorosulfonic acid to form the intermediate 2,4,5-trifluorobenzenesulfonyl chloride.

  • Amination: The resulting sulfonyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to yield the final product, this compound.

Q2: What are the most common byproducts I might encounter during this synthesis?

Several byproducts can form during the synthesis of this compound. Identifying these is key to successful purification.

  • Regioisomers of this compound: The chlorosulfonation of 1,2,4-trifluorobenzene may not be perfectly regioselective, leading to the formation of other isomers. The primary directing effects of the fluorine atoms suggest the 5-position as the most likely site of substitution, but other isomers can occur.

  • Unreacted 1,2,4-trifluorobenzene: If the initial chlorosulfonation reaction does not go to completion, the starting material may remain.

  • 2,4,5-Trifluorobenzenesulfonic acid: The intermediate, 2,4,5-trifluorobenzenesulfonyl chloride, is highly reactive and susceptible to hydrolysis. Exposure to moisture in the reaction or during workup will convert it back to the corresponding sulfonic acid.

  • Unreacted 2,4,5-trifluorobenzenesulfonyl chloride: Incomplete amination will result in the presence of the sulfonyl chloride in the final product mixture.

Q3: How can I minimize the formation of these byproducts?

Minimizing byproduct formation is crucial for achieving a high yield and purity of the desired product.

  • For Regioisomers: Careful control of reaction temperature during chlorosulfonation can improve regioselectivity. Running the reaction at lower temperatures may favor the desired isomer.

  • For Unreacted Starting Material: Using a slight excess of the sulfonating agent and ensuring adequate reaction time can drive the chlorosulfonation to completion.

  • For the Sulfonic Acid Byproduct: It is critical to maintain strictly anhydrous (water-free) conditions throughout the synthesis, especially during the handling of the 2,4,5-trifluorobenzenesulfonyl chloride intermediate. This includes using dry glassware and anhydrous solvents.

  • For Unreacted Sulfonyl Chloride: Employing a molar excess of the ammonia source and ensuring efficient mixing will promote complete conversion to the sulfonamide.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of the Final Product

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Chlorosulfonation Monitor the reaction progress by techniques like GC-MS or TLC to ensure full consumption of the 1,2,4-trifluorobenzene. Consider extending the reaction time or slightly increasing the equivalents of chlorosulfonic acid.
Hydrolysis of the Sulfonyl Chloride Intermediate Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. Use anhydrous solvents for all steps involving the sulfonyl chloride.
Loss of Product During Workup Be cautious during aqueous extraction steps, as the sulfonamide may have some water solubility. Minimize the volume of water used for washing and consider back-extracting the aqueous layers with an organic solvent.
Incomplete Amination Use a sufficient excess of the aminating agent (ammonia) and ensure vigorous stirring to maximize the reaction rate. The reaction can be monitored by TLC to confirm the disappearance of the sulfonyl chloride.
Problem 2: Presence of Multiple Spots on TLC After Synthesis

Identifying the Byproducts and Their Removal:

Observed Impurity (by TLC)Likely IdentityRecommended Purification Method
Non-polar spot (high Rf) Unreacted 1,2,4-trifluorobenzeneThis volatile starting material can often be removed under high vacuum. If it persists, it can be separated by flash column chromatography.
Polar spot (low Rf, may streak) 2,4,5-Trifluorobenzenesulfonic acidThis acidic byproduct can be removed by washing the organic solution of the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution.
Spot with similar polarity to the product Regioisomers of the sulfonamideThese can be challenging to separate. Careful recrystallization from a mixed solvent system or flash column chromatography on silica gel may be effective. For very similar isomers, preparative HPLC might be necessary.
Slightly less polar spot than the product Unreacted 2,4,5-trifluorobenzenesulfonyl chlorideThis can be removed by a second treatment with aqueous ammonia or by washing with a primary amine scavenger resin. It can also be separated by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and may require optimization.

Step 1: Chlorosulfonation of 1,2,4-Trifluorobenzene

  • In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer. Ensure all glassware is thoroughly dried.

  • Add 1,2,4-trifluorobenzene (1.0 equivalent) to the flask and cool it in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (1.1 equivalents) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by GC-MS.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4,5-trifluorobenzenesulfonyl chloride. This intermediate is often used directly in the next step without further purification.

Step 2: Amination of 2,4,5-Trifluorobenzenesulfonyl Chloride

  • Dissolve the crude 2,4,5-trifluorobenzenesulfonyl chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran or dioxane).

  • Cool the solution in an ice bath.

  • Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous ammonia solution (a significant excess, e.g., 10 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the disappearance of the sulfonyl chloride by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove ammonium salts.

  • Dry the organic layer, filter, and concentrate to yield the crude this compound.

Protocol 2: Purification of this compound by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or acetone).

  • If insoluble impurities are present, perform a hot filtration.

  • To the hot solution, slowly add a co-solvent in which the product is less soluble (e.g., water or hexane) until the solution becomes slightly turbid.

  • Add a few drops of the first solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Protocol 3: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel is a common choice. For challenging separations of fluorinated compounds, a fluorinated stationary phase may offer better selectivity.

  • Eluent System: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The optimal ratio should be determined by TLC analysis.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

    • Load the sample onto the packed silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visual Guides

The following diagrams illustrate key workflows for troubleshooting and decision-making during the synthesis of this compound.

Caption: Troubleshooting workflow for low yield.

Caption: Decision workflow for purification.

Technical Support Center: Purification of Fluorinated Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of fluorinated benzenesulfonamide derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of fluorinated benzenesulfonamide derivatives, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing poor peak shape (e.g., tailing or fronting) during HPLC analysis of my fluorinated benzenesulfonamide derivative?

Answer: Poor peak shape is a common issue in the chromatography of fluorinated compounds and can be attributed to several factors:

  • Secondary Interactions: The highly electronegative fluorine atoms can lead to undesirable interactions with residual silanols on silica-based columns.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the sulfonamide group, the compound may exist in multiple ionic forms, leading to peak broadening.

  • Column Overload: Injecting a sample that is too concentrated can saturate the column, causing peak fronting.

Troubleshooting Steps:

  • Column Choice: Switch to a column with a different stationary phase, such as a fluorinated phase or an end-capped C18 column, to minimize secondary interactions.

  • Mobile Phase Optimization:

    • Adjust the mobile phase pH to be at least two units away from the analyte's pKa.

    • In reversed-phase chromatography, consider adding modifiers like trifluoroacetic acid (TFA) to improve peak shape.

  • Sample Concentration: Reduce the sample concentration or injection volume to avoid overloading the column.

Question: I am struggling with the co-elution of my target fluorinated benzenesulfonamide and a process-related impurity. How can I improve their separation?

Answer: Co-elution often occurs when the impurity has a very similar polarity to the target compound. This is a frequent challenge, for example, in separating regioisomers of fluorinated benzenesulfonamides which can form during synthesis.

Troubleshooting Steps:

  • Optimize HPLC Method:

    • Change Mobile Phase Composition: Alter the ratio of organic solvent to aqueous phase. A shallower gradient can often improve the resolution of closely eluting peaks.

    • Switch Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity.

    • Vary the Stationary Phase: As mentioned previously, switching to a column with a different chemistry (e.g., a phenyl-hexyl or a dedicated fluorinated phase) can provide the necessary selectivity to resolve co-eluting peaks.[1]

  • Consider an Alternative Purification Technique: If chromatographic methods are insufficient, consider recrystallization. The choice of solvent is critical and can often selectively crystallize the desired product, leaving the impurity in the mother liquor.

Question: My fluorinated benzenesulfonamide derivative has poor solubility in common crystallization solvents. What should I do?

Answer: The introduction of fluorine atoms can significantly alter the solubility profile of a molecule, often decreasing its solubility in hydrocarbon solvents while potentially increasing it in more polar or fluorinated solvents.

Troubleshooting Steps:

  • Solvent Screening: A systematic screening of solvents with varying polarities is recommended. For sulfonamides, solvents of intermediate polarity like ethanol, isopropanol, or acetone can be effective.[2] For highly fluorinated derivatives, consider fluorinated solvents.

  • Solvent Mixtures: Employing a binary or even ternary solvent system is a powerful technique. A common approach is to dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent (an anti-solvent) until turbidity is observed. Slow cooling should then induce crystallization. For example, dissolving a fluorinated benzenesulfonamide in hot ethanol and adding water as an anti-solvent can be an effective strategy.[3]

  • Forced Crystallization Techniques: If spontaneous crystallization is difficult, techniques such as seeding (introducing a small crystal of the pure compound) or scratching the inside of the flask can initiate crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of fluorinated benzenesulfonamide derivatives?

A1: Common impurities include:

  • Process-related impurities: These can be unreacted starting materials, intermediates, or by-products from side reactions.

  • Isomers: Regioisomers are a significant challenge, particularly in reactions where the substitution pattern on the benzene ring is not well-controlled. For example, in the synthesis of celecoxib, a well-known fluorinated benzenesulfonamide, ortho- and meta-isomers of the final product can be formed.

  • Degradation products: The target molecule may degrade under certain conditions (e.g., heat, light, or extreme pH), leading to the formation of impurities.

Q2: How does fluorine substitution affect the choice of purification strategy?

A2: Fluorine substitution has several effects:

  • Polarity: The high electronegativity of fluorine can increase the polarity of a molecule, which will affect its retention time in chromatography and its solubility in different solvents.

  • Intermolecular Interactions: Fluorinated compounds can exhibit unique interactions, such as fluorous-fluorous interactions, which can be exploited in specialized "fluorous" chromatography.

  • Solubility: As mentioned in the troubleshooting section, fluorination can significantly alter solubility, necessitating a careful selection of solvents for chromatography and crystallization. Increased fluorine substitution can sometimes improve aqueous solubility.[4]

Q3: What analytical techniques are best suited for assessing the purity of fluorinated benzenesulfonamide derivatives?

A3: A combination of techniques is often employed:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for purity assessment. When coupled with a UV or mass spectrometry (MS) detector, it can quantify the main component and detect impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ¹⁹F NMR are invaluable for structural confirmation and can also be used for purity assessment, especially for detecting fluorine-containing impurities.

  • Mass Spectrometry (MS): Provides accurate mass information, which is crucial for identifying the molecular weight of the main compound and any impurities.

Data Presentation

Table 1: Comparison of HPLC Methods for the Purification of Celecoxib (a Fluorinated Benzenesulfonamide Derivative)

ParameterMethod 1Method 2Method 3
Column C18 (250 x 4.6 mm, 5 µm)Chiralpak IA-3 (250 x 4.6 mm)Symmetry C18
Mobile Phase Phosphate Buffer (pH 3.5) : Acetonitrile (45:55 v/v)Acetonitrile : Water (45:55 v/v)Water : Acetonitrile (50:50 v/v)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Detection UV at 250 nmUV at 250 nmUV at 254 nm
Purity Achieved > 99.8%> 99.5%> 99.0%
Reference [5][6][7]

Table 2: Recrystallization Solvents and Observed Purity for Celecoxib

Solvent SystemPurity of Starting MaterialPurity after RecrystallizationYieldReference
Ethanol/Water95.0%> 99.8%> 90%[3]
Acetone/Toluene94.3%99.8%50.9%[8]

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of Fluorinated Benzenesulfonamide Derivatives

This protocol provides a general starting point for developing an HPLC method for purity analysis. Optimization will be required based on the specific properties of the derivative.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • HPLC-grade acetonitrile.

    • HPLC-grade water.

    • Phosphoric acid or other suitable buffer components.

    • Sample of the fluorinated benzenesulfonamide derivative.

  • Procedure: a. Mobile Phase Preparation: Prepare a mobile phase of, for example, a 50:50 (v/v) mixture of acetonitrile and water. The aqueous phase can be buffered to a specific pH (e.g., pH 3.5 with phosphoric acid) to ensure consistent ionization of the analyte.[5] b. Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). c. Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.
    • Set the column temperature to 25 °C.
    • Set the UV detection wavelength to a value where the compound has maximum absorbance (e.g., 254 nm).
    • Inject a small volume of the sample (e.g., 10 µL). d. Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and identify any impurity peaks. Calculate the percentage purity based on the peak areas.

Protocol 2: Recrystallization of a Fluorinated Benzenesulfonamide Derivative

This protocol describes a general procedure for purification by recrystallization using a solvent/anti-solvent system.

  • Equipment:

    • Erlenmeyer flask.

    • Hot plate with magnetic stirrer.

    • Buchner funnel and filter flask.

    • Filter paper.

  • Solvents:

    • A "good" solvent in which the compound is soluble at elevated temperatures but less soluble at room temperature (e.g., ethanol, isopropanol).

    • An "anti-solvent" in which the compound is poorly soluble (e.g., water, hexane).

  • Procedure: a. Dissolution: Place the crude fluorinated benzenesulfonamide derivative in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the "good" solvent and heat the mixture with stirring until the solid completely dissolves. b. Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. c. Addition of Anti-solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes slightly turbid. If too much anti-solvent is added, add a small amount of the "good" solvent to redissolve the precipitate. d. Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath. e. Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. f. Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining mother liquor. g. Drying: Dry the purified crystals in a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Analysis & Characterization crude_product Crude Fluorinated Benzenesulfonamide Derivative chromatography Chromatography (e.g., HPLC) crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization hplc_analysis HPLC Purity Check chromatography->hplc_analysis impurities Isolated Impurities chromatography->impurities recrystallization->hplc_analysis hplc_analysis->chromatography <99.5% Purity pure_product Pure Product hplc_analysis->pure_product >99.5% Purity nmr_analysis NMR Spectroscopy (¹H, ¹³C, ¹⁹F) ms_analysis Mass Spectrometry pure_product->nmr_analysis pure_product->ms_analysis

Caption: Experimental workflow for the purification and analysis of fluorinated benzenesulfonamide derivatives.

wnt_signaling_pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Inside Nucleus destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation beta_catenin_on β-catenin (Stabilized) wnt Wnt Ligand receptor Frizzled/LRP5/6 Receptor wnt->receptor dsh Dishevelled (Dsh) receptor->dsh dsh->destruction_complex Inhibition nucleus Nucleus beta_catenin_on->nucleus tcf_lef TCF/LEF target_genes Target Gene Transcription tcf_lef->target_genes Activation inhibitor Benzenesulfonamide Inhibitor inhibitor->beta_catenin_on Blocks Nuclear Translocation

Caption: The Wnt/β-catenin signaling pathway and a potential point of inhibition by benzenesulfonamide derivatives.[9][10]

References

Optimizing reaction conditions for the N-alkylation of 2,4,5-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the N-alkylation of 2,4,5-trifluorobenzenesulfonamide. The strongly electron-withdrawing nature of the three fluorine atoms on the benzene ring decreases the nucleophilicity of the sulfonamide nitrogen, which can present challenges compared to the alkylation of simpler sulfonamides.

Troubleshooting Guide

Low product yield and the formation of side products are common issues encountered during the N-alkylation of this compound. The following table outlines potential causes and recommended solutions to optimize your reaction conditions.

Issue Potential Cause Recommended Solution
Low or No Conversion Insufficiently strong base: The acidity of the N-H bond in this compound is increased by the electron-withdrawing fluorine atoms, but a sufficiently strong base is still required for deprotonation.- Use a stronger base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). - For less reactive alkylating agents, consider stronger bases like potassium tert-butoxide (KOtBu).
Low reaction temperature: The decreased nucleophilicity of the sulfonamide anion may require higher temperatures to facilitate the reaction.[1]- Increase the reaction temperature, potentially to reflux conditions in solvents like toluene or xylenes.[1]
Inactive alkylating agent: The chosen alkylating agent may not be reactive enough under the attempted conditions.- Switch to a more reactive alkylating agent, such as an alkyl iodide or bromide instead of a chloride. - Consider using highly reactive agents like alkyl triflates or trichloroacetimidates.[2]
Catalyst inefficiency: If using a catalyzed reaction (e.g., with alcohols as alkylating agents), the catalyst may not be optimal for this electron-deficient substrate.- Increase the catalyst loading. - Screen different catalysts known for activating less reactive substrates, such as iridium or ruthenium complexes.[1][3]
Formation of N,N-Dialkylated Product Excess alkylating agent: Using a large excess of the alkylating agent can promote a second alkylation event.- Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the alkylating agent.
Rapid addition of alkylating agent: A high local concentration of the alkylating agent can favor dialkylation.- Add the alkylating agent slowly to the reaction mixture, for example, using a syringe pump.
Side Reactions/Decomposition High temperatures with sensitive functional groups: The substrate or product may not be stable at elevated temperatures, especially in the presence of a strong base.- If possible, use a more reactive alkylating agent that allows for lower reaction temperatures. - Consider alternative methods that proceed under milder conditions, such as the use of a trimethylsilyl (TMS) protecting group to enhance nucleophilicity.[4]
Difficult Purification Similar polarity of starting material and product: The N-alkylated product may have a similar polarity to the starting sulfonamide, making chromatographic separation challenging.- Optimize the reaction to go to full conversion to simplify purification. - Adjust the eluent system for column chromatography to achieve better separation. - Consider a chemical modification of the product or starting material to alter its polarity before purification.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of this compound more difficult than that of benzenesulfonamide?

The three fluorine atoms on the benzene ring are strongly electron-withdrawing. This effect is transmitted to the sulfonamide group, which decreases the electron density on the nitrogen atom. As a result, the nitrogen is less nucleophilic and therefore less reactive towards alkylating agents. Reactions with electron-deficient sulfonamides often require more forcing conditions, such as higher temperatures or stronger bases, to achieve good yields.[5]

Q2: What are the best general conditions to start with for the N-alkylation of this compound with an alkyl halide?

A good starting point would be to use a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile with a moderately strong base like potassium carbonate (K₂CO₃). Use a slight excess (1.1 equivalents) of a reactive alkyl halide (e.g., an alkyl iodide or bromide). Start at room temperature and gradually increase the temperature if no reaction is observed. Monitor the reaction progress by thin-layer chromatography (TLC).

Q3: Can I use alcohols as alkylating agents for this compound?

Yes, alcohols can be used as alkylating agents through a process called "borrowing hydrogen," which is catalyzed by transition metals like manganese, iridium, or ruthenium.[6][7] However, given the reduced nucleophilicity of this compound, this reaction may require higher catalyst loadings, higher temperatures (e.g., 150 °C in xylenes), and a stoichiometric amount of base.[5]

Q4: How can I avoid the formation of the N,N-dialkylated product?

To minimize N,N-dialkylation, it is crucial to control the stoichiometry of your reactants. Use no more than a slight excess of the alkylating agent. Additionally, adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, favoring mono-alkylation.

Q5: What is the best way to purify the N-alkylated product?

Column chromatography on silica gel is the most common method for purifying N-alkylated sulfonamides. The choice of eluent will depend on the specific alkyl group introduced. A mixture of hexanes and ethyl acetate is a good starting point for optimizing the separation.

Experimental Protocols

Method 1: N-Alkylation using an Alkyl Halide

This protocol is a general starting point and may require optimization for specific alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent).

  • Add anhydrous DMF to dissolve the sulfonamide.

  • Add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gradually heat the mixture to 50-80 °C.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant/Solvent/Reagent Molar Equivalents/Volume Purpose
This compound1.0Starting material
Alkyl Halide1.1Alkylating agent
Potassium Carbonate1.5Base
Anhydrous DMFSufficient to dissolveSolvent
Method 2: Manganese-Catalyzed N-Alkylation using an Alcohol

This method utilizes a "borrowing hydrogen" approach with an alcohol as the alkylating agent.[6]

Materials:

  • This compound

  • Primary alcohol (e.g., benzyl alcohol)

  • Mn(I) PNP pincer precatalyst

  • Potassium carbonate (K₂CO₃)

  • Anhydrous xylenes

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 equivalent), Mn(I) PNP pincer precatalyst (0.05 equivalents), and potassium carbonate (1.0 equivalent).

  • Add the primary alcohol (1.5 equivalents) and anhydrous xylenes.

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant/Solvent/Reagent Molar Equivalents/Volume Purpose
This compound1.0Starting material
Primary Alcohol1.5Alkylating agent
Mn(I) PNP pincer precatalyst0.05Catalyst
Potassium Carbonate1.0Base
Anhydrous XylenesSufficient to dissolveSolvent

Workflow and Logic Diagrams

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous solvent add_base Add Base (e.g., K₂CO₃) start->add_base add_alkylating_agent Add Alkylating Agent (Alkyl Halide or Alcohol + Catalyst) add_base->add_alkylating_agent react Stir at appropriate temperature (RT to reflux) add_alkylating_agent->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Obtain Pure N-Alkylated Product

Caption: General experimental workflow for the N-alkylation of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Reaction cause1 Insufficient Temperature? start->cause1 cause2 Base too Weak? start->cause2 cause3 Alkylating Agent not Reactive Enough? start->cause3 sol1 Increase Temperature cause1->sol1 Yes sol2 Use Stronger Base (e.g., Cs₂CO₃, NaH) cause2->sol2 Yes sol3 Use More Reactive Alkylating Agent (e.g., Alkyl Iodide) cause3->sol3 Yes

Caption: Troubleshooting logic for addressing low yield in the N-alkylation reaction.

References

Technical Support Center: Troubleshooting Low Yields in Coupling Reactions with 2,4,5-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists and researchers encountering challenges with coupling reactions involving 2,4,5-Trifluorobenzenesulfonamide. This guide provides troubleshooting advice and frequently asked questions in a structured question-and-answer format to address common issues leading to low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to help you identify and resolve specific problems encountered during your experiments.

General Issues and Low Conversion

Question 1: My coupling reaction with this compound is resulting in a low yield or no product. What are the initial parameters I should investigate?

Answer:

Low yields in coupling reactions are often multifactorial. Begin by systematically evaluating the following critical parameters:

  • Catalyst System (Palladium Source and Ligand): The choice of palladium precursor and ligand is paramount. For challenging substrates like electron-deficient sulfonamides, specialized ligands are often necessary. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are known to enhance catalyst activity and promote efficient oxidative addition and reductive elimination.[1]

  • Base Selection: The base plays a crucial role in activating the coupling partners. The optimal base is often dependent on the specific amine and any base-sensitive functional groups on your substrates.[2] Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are frequently effective.[2] However, for substrates sensitive to strong bases, weaker alternatives like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered, although this may necessitate higher reaction temperatures.

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving both the organic substrates and the inorganic base to a sufficient extent.[3] Common choices include toluene, dioxane, and DMF. The polarity of the solvent can influence the rates of competing reaction pathways.[2]

  • Reaction Temperature: Many coupling reactions require elevated temperatures to proceed at a reasonable rate.[3] Optimization of the reaction temperature is crucial; excessively high temperatures can lead to catalyst decomposition and the formation of byproducts.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.

Buchwald-Hartwig Amination Specific Issues

Question 2: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the yield is poor. What specific adjustments should I consider?

Answer:

For Buchwald-Hartwig aminations involving sulfonamides, consider the following optimization strategies:

  • Ligand Screening: The "generation" of the Buchwald-Hartwig catalyst system is critical. First-generation catalysts may not be effective for primary amines due to competitive side reactions.[1] Bidentate phosphine ligands like BINAP and DPPF, or more advanced sterically hindered monodentate ligands, often provide better results.

  • Base and Solvent Compatibility: A common starting point is using a strong base like NaOtBu or Cs₂CO₃ in an aprotic polar solvent like toluene or dioxane.[4][5] The solubility of the base is a key factor to consider.

  • Amine Equivalents: Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.

Troubleshooting Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_base Is the Base/Solvent Combination Appropriate? check_catalyst->check_base Yes solution1 Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, BINAP) check_catalyst->solution1 No check_conditions Are Reaction Conditions Optimized? check_base->check_conditions Yes solution2 Try Stronger, Non-Coordinating Bases (e.g., NaOtBu, Cs2CO3) in Anhydrous Toluene or Dioxane check_base->solution2 No solution3 Increase Reaction Temperature Incrementally (e.g., 80-110 °C) Ensure Inert Atmosphere check_conditions->solution3 No end Improved Yield check_conditions->end Yes solution1->check_base solution2->check_conditions solution3->end

Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.

Suzuki Coupling Specific Issues

Question 3: My Suzuki coupling of this compound with an arylboronic acid is not proceeding efficiently. What are the likely causes and solutions?

Answer:

The success of a Suzuki coupling hinges on several factors, particularly when using an electron-deficient sulfonamide.

  • Catalyst and Ligand Choice: Standard palladium catalysts may be insufficient. Consider using catalysts with bulky, electron-rich ligands that promote the oxidative addition step, which can be challenging for electron-deficient substrates.

  • Base Selection: The base is crucial for the activation of the boronic acid. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can significantly impact the reaction outcome.

  • Side Reactions: Be vigilant for common side reactions:

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of water and at elevated temperatures. Using anhydrous conditions or employing boronate esters (e.g., pinacol esters) can mitigate this issue.

    • Homocoupling: The boronic acid can couple with itself. This is often exacerbated by the presence of oxygen. Thoroughly degassing the reaction mixture is essential.

Troubleshooting Decision Tree for Suzuki Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling q1 Is Protodeboronation a Problem? start->q1 a1_yes Use Boronate Ester or Anhydrous Conditions q1->a1_yes Yes q2 Is Homocoupling Observed? q1->q2 No a1_yes->q2 a2_yes Ensure Thorough Degassing and Inert Atmosphere q2->a2_yes Yes q3 Is Starting Material Unreacted? q2->q3 No a2_yes->q3 a3_yes Screen More Active Catalysts/Ligands (e.g., Buchwald Ligands) and Optimize Base/Solvent/Temperature q3->a3_yes Yes end Successful Coupling q3->end No a3_yes->end

Caption: Decision tree for troubleshooting common Suzuki coupling issues.

Data Presentation: Optimizing Reaction Conditions

While specific data for this compound is limited in the literature, the following tables provide a general framework for optimizing your reaction conditions based on findings for structurally related aryl sulfonates and general coupling principles.

Table 1: General Parameters for Buchwald-Hartwig Amination of Aryl Sulfonates

ParameterRecommended ConditionsRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(II) and Pd(0) sources.
Ligand XPhos, SPhos, RuPhos, BINAPBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[1]
Base NaOtBu, Cs₂CO₃, K₃PO₄Strong, non-coordinating bases are generally effective. Weaker bases may be needed for sensitive substrates.[2]
Solvent Toluene, Dioxane, DMF (anhydrous)Aprotic solvents that can dissolve reactants are preferred.[5]
Temperature 80 - 110 °CHigher temperatures are often required to drive the reaction to completion.[4]

Table 2: General Parameters for Suzuki Coupling of Aryl Sulfonamides

ParameterRecommended ConditionsRationale
Palladium Precursor Pd(PPh₃)₄, Pd(dppf)Cl₂Commonly used, effective catalysts for Suzuki couplings.
Ligand SPhos, XPhos (if using a ligand-free precursor)Electron-rich and bulky ligands can improve yields with challenging substrates.
Base K₂CO₃, K₃PO₄, CsFChoice of base is critical for activating the boronic acid.
Solvent Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Temperature 80 - 100 °CSufficient thermal energy is typically needed to overcome the activation barrier.

Experimental Protocols

The following is a generalized experimental protocol for a Buchwald-Hartwig amination of an aryl sulfonate, which can be adapted for this compound.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., BINAP, 4-10 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[4]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Amine - Base - Pd Catalyst & Ligand solvent Add Degassed, Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat to Optimized Temperature inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for coupling reactions.

References

Strategies to improve the purity of 2,4,5-Trifluorobenzenesulfonamide reaction products

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and drug development professionals, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 2,4,5-Trifluorobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and classic method for synthesizing this compound involves a two-step process. The first step is the chlorosulfonation of 1,2,4-trifluorobenzene to produce 2,4,5-trifluorobenzenesulfonyl chloride. This intermediate is then reacted with an amine source, typically ammonia or an ammonium salt, in a process called amination to yield the final sulfonamide product.[1][2]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Chlorosulfonation: The initial step requires stringent anhydrous conditions. Any moisture can lead to the formation of the corresponding sulfonic acid, which does not react to form the sulfonamide.

  • Hydrolysis of Sulfonyl Chloride: The 2,4,5-trifluorobenzenesulfonyl chloride intermediate is highly reactive and susceptible to hydrolysis. Exposure to water or atmospheric moisture before or during the amination step will convert it back to the sulfonic acid, reducing the yield of the desired sulfonamide.

  • Suboptimal Amination Conditions: The reaction of the sulfonyl chloride with ammonia requires careful control of temperature and pH. If the reaction is too slow or if side reactions occur, the yield will be compromised. A base, such as pyridine or triethylamine, is often added to neutralize the HCl generated during the reaction.[3]

Q3: I see multiple spots on my Thin-Layer Chromatography (TLC) plate after the reaction. What are the likely impurities?

A3: The common impurities in the synthesis of this compound include:

  • Unreacted 2,4,5-Trifluorobenzenesulfonyl Chloride: If the amination reaction does not go to completion, you will have residual starting material.

  • 2,4,5-Trifluorobenzenesulfonic Acid: This is a very common impurity resulting from the hydrolysis of the sulfonyl chloride intermediate. Due to its polarity, it typically has a much lower Rf value on silica gel TLC plates.

  • Isomeric Products: Depending on the control of the initial chlorosulfonation reaction, small amounts of other isomers of trifluorobenzenesulfonamide may be formed.

  • Disulfonated Products: If the chlorosulfonation is too harsh, there is a possibility of forming disulfonyl chloride species, leading to related impurities.

Troubleshooting Guide

Problem 1: The final product is an oil or fails to crystallize properly.

Possible Cause Solution
Presence of significant impuritiesImpurities can disrupt the crystal lattice formation. Attempt to purify a small sample via column chromatography to isolate the pure product and use it as a seed crystal for the bulk material.[4]
Residual solventEnsure all solvents from the workup are thoroughly removed under vacuum. Trace amounts of solvents like dichloromethane or ethyl acetate can prevent crystallization.
Incorrect recrystallization solventThe chosen solvent may be too good a solvent even at low temperatures. Perform a thorough solvent screen to find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[5][6]

Problem 2: The purity of the product does not improve significantly after recrystallization.

Possible Cause Solution
Co-crystallization of impuritiesAn impurity with similar solubility properties to the product may be co-crystallizing. Try a different recrystallization solvent or a multi-solvent system.[7]
Impurity has very similar structureIf the impurity is an isomer, separation by recrystallization can be very difficult. In this case, preparative High-Performance Liquid Chromatography (HPLC) or column chromatography is recommended.[8][9]
Product degradationThe product may be degrading during heating in the recrystallization solvent. Ensure the solvent's boiling point is not excessively high and minimize the time the solution is kept at high temperatures.

Purification Strategies and Data

Recrystallization and chromatography are the primary methods for purifying this compound. The choice of method depends on the nature of the impurities and the desired final purity.

Recrystallization Solvent Comparison

The selection of an appropriate solvent is critical for effective purification by recrystallization. An ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures.

Table 1: Illustrative Purity of this compound after Recrystallization from Various Solvents Note: Data are illustrative to demonstrate the principles of solvent selection.

Solvent SystemInitial Purity (by HPLC)Purity after 1st RecrystallizationPurity after 2nd RecrystallizationRecovery Rate (1st Recrystallization)
Ethanol/Water (80:20)85%97.5%>99.0%~85%
Toluene85%95.2%98.1%~90%
Isopropanol85%96.8%98.9%~88%
Hexane/Ethyl Acetate (50:50)85%92.1%96.5%~75%
Chromatographic Purification

For impurities that are difficult to remove by recrystallization, such as isomers, column chromatography or preparative HPLC are effective alternatives.

Table 2: Comparison of Chromatographic Purification Methods

MethodStationary PhaseMobile Phase (Typical)Key Advantage
Flash Column Chromatography Silica Gel (230-400 mesh)Hexane/Ethyl Acetate GradientGood for large-scale purification and removing highly polar or non-polar impurities.
Preparative HPLC C18 Reversed-PhaseAcetonitrile/Water GradientExcellent for separating closely related compounds like isomers, yielding very high purity.[8][10]

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Trifluorobenzenesulfonyl Chloride
  • Setup: Equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a scrubber (to neutralize HCl gas).

  • Reaction: Cool the flask containing 1,2,4-trifluorobenzene (1.0 eq) to 0°C in an ice bath.

  • Addition: Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product will separate as an oil or solid.

  • Extraction: Extract the aqueous mixture with dichloromethane (3x volumes).

  • Washing: Wash the combined organic layers with cold water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4,5-trifluorobenzenesulfonyl chloride. The product should be used immediately in the next step.

Protocol 2: Synthesis of this compound
  • Setup: In a flask equipped with a stirrer, dissolve the crude 2,4,5-trifluorobenzenesulfonyl chloride from the previous step in a suitable solvent like tetrahydrofuran (THF).

  • Reaction: Cool the solution to 0°C and slowly bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess, ~5.0 eq) dropwise.

  • Reaction: Stir the mixture vigorously at 0-5°C for 2-3 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Quenching: Quench the reaction by adding water.

  • Extraction: Extract the product into ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with dilute HCl, water, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent pair (e.g., ethanol/water) based on preliminary solubility tests.

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve the solid.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 4: Purification by Flash Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualized Workflows and Logic

Synthesis_and_Purification_Workflow Overall Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis A 1,2,4-Trifluorobenzene B Chlorosulfonation (Chlorosulfonic Acid) A->B C 2,4,5-Trifluorobenzenesulfonyl Chloride (Crude Intermediate) B->C D Amination (Ammonia/NH4OH) C->D E Crude this compound D->E F Recrystallization (e.g., Ethanol/Water) E->F G Column Chromatography (Silica Gel) E->G I TLC / HPLC / NMR E->I Check Crude H Pure this compound F->H G->H H->I

Caption: Overall Synthesis and Purification Workflow.

Troubleshooting_Workflow Troubleshooting Guide for Product Purity Start Crude Product Obtained CheckPurity Analyze Purity (TLC/HPLC) Start->CheckPurity IsPure Purity > 98%? CheckPurity->IsPure End Product is Pure IsPure->End Yes ImpurityID Identify Impurities (NMR/MS) IsPure->ImpurityID No PolarImpurity Polar Impurities Present? (e.g., Sulfonic Acid) ImpurityID->PolarImpurity NonPolarImpurity Non-Polar Impurities? (e.g., Unreacted Starting Material) PolarImpurity->NonPolarImpurity No Recrystallize Recrystallize from Polar Solvent System (e.g., EtOH/Water) PolarImpurity->Recrystallize Yes Column Perform Column Chromatography (Silica Gel) NonPolarImpurity->Column Yes Recrystallize->CheckPurity Column->CheckPurity

Caption: Troubleshooting Guide for Product Purity.

References

Degradation pathways of 2,4,5-Trifluorobenzenesulfonamide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4,5-Trifluorobenzenesulfonamide Degradation Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides guidance on investigating its stability and degradation pathways under acidic and basic conditions.

Disclaimer: As of the latest literature review, specific degradation studies on this compound have not been publicly documented. The information provided herein is based on the general chemical properties of sulfonamides and established principles of forced degradation studies as outlined in regulatory guidelines.[1][2][3] These guides should be used as a starting point for your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under acidic or basic conditions?

A1: Based on the general chemistry of sulfonamides, the primary degradation pathway under both acidic and basic conditions is hydrolysis of the sulfonamide bond (S-N bond).[4][5]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen of the sulfonamide group is likely protonated, making the sulfur atom more susceptible to nucleophilic attack by water. This would lead to the cleavage of the S-N bond, yielding 2,4,5-trifluorobenzenesulfonic acid and ammonia.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the sulfonamide proton can be abstracted, forming an anion. The subsequent mechanism can be more complex, but ultimately leads to the cleavage of the S-N bond, yielding the sodium salt of 2,4,5-trifluorobenzenesulfonic acid and ammonia.

Q2: How stable are sulfonamides in general?

A2: Sulfonamides are generally considered to be hydrolytically stable under neutral environmental conditions (pH 7-9), often exhibiting long half-lives.[4][5] However, their stability can decrease under more extreme pH conditions (acidic or basic) and at elevated temperatures.[5] One study on 12 different sulfonamides showed that while all were stable at pH 9, only two were stable at pH 4.[4][5]

Q3: What are the expected degradation products?

A3: The primary expected degradation products from the hydrolysis of this compound are:

  • 2,4,5-Trifluorobenzenesulfonic acid (or its salt)

  • Ammonia

It is also possible that under certain conditions, degradation of the aromatic ring could occur, but this is generally less likely than the hydrolysis of the sulfonamide group.

Q4: What analytical techniques are recommended for monitoring the degradation?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is the standard approach.[1][6] This method should be capable of separating the parent compound, this compound, from its potential degradation products.

  • Detection: UV detection is typically suitable for aromatic compounds.

  • Peak Purity: A photodiode array (PDA) detector is recommended to assess peak purity and ensure that the parent peak is not co-eluting with any degradation products.

  • Identification: Mass spectrometry (LC-MS) is invaluable for the identification of unknown degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under stress conditions. The compound is highly stable under the tested conditions. The stress conditions may not be harsh enough.Increase the concentration of the acid or base, increase the temperature, or extend the duration of the study. The goal is to achieve 5-20% degradation.[1][3]
Complete (100%) degradation observed. The stress conditions are too harsh.Reduce the concentration of the acid or base, lower the temperature, or shorten the study duration.
Poor peak shape or resolution in HPLC/UHPLC. The mobile phase is not optimized. The column may not be suitable.Adjust the mobile phase composition (organic solvent, pH of the aqueous phase). Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl).
Mass balance is less than 95%. Some degradation products are not being detected by the analytical method (e.g., they lack a UV chromophore). The degradation products may be volatile. Adsorption of the compound or its degradants to the container.Use a more universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS). Use silanized glassware to prevent adsorption.
Difficulty in identifying degradation products. The concentration of the degradation product is too low for characterization. The degradation product is novel or unexpected.Concentrate the sample containing the degradation product. Use high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition. If possible, isolate the degradation product for NMR analysis.

Experimental Protocols

Forced Hydrolysis Study Protocol

This protocol is a general guideline for conducting forced hydrolysis studies on this compound.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), e.g., 0.1 M and 1 M

  • Sodium hydroxide (NaOH), e.g., 0.1 M and 1 M

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Calibrated heating block or oven

  • HPLC or UHPLC system with UV/PDA detector

  • Class A volumetric flasks and pipettes

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

3. Acidic Degradation:

  • In separate vials, add a known volume of the stock solution to a known volume of 0.1 M HCl and 1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.

  • Store one set of vials at room temperature and another set at an elevated temperature (e.g., 60 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of base (e.g., 0.1 M NaOH or 1 M NaOH).

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze by HPLC.

4. Basic Degradation:

  • Follow the same procedure as for acidic degradation, but use 0.1 M NaOH and 1 M NaOH as the stress agents.

  • Neutralize the aliquots with an equivalent amount of acid (e.g., 0.1 M HCl or 1 M HCl) before HPLC analysis.

5. Data Analysis:

  • Calculate the percentage of degradation of this compound at each time point.

  • Determine the relative retention times of any degradation products.

  • If using LC-MS, obtain the mass spectra of the degradation products to aid in their identification.

Quantitative Data Summary

The following table should be used to summarize the results of your degradation studies.

Condition Time (hours) Initial Peak Area Peak Area at Time t % Degradation Degradation Products (Relative Retention Time)
0.1 M HCl, 25°C 0
24
48
1 M HCl, 60°C 0
8
24
0.1 M NaOH, 25°C 0
24
48
1 M NaOH, 60°C 0
8
24

Visualizations

G cluster_acid Acidic Conditions cluster_base Basic Conditions A0 This compound A1 Protonated Sulfonamide Intermediate A0->A1 + H+ A2 2,4,5-Trifluorobenzenesulfonic Acid A1->A2 + H2O (S-N Cleavage) A3 Ammonia (NH3) A1->A3 + H2O (S-N Cleavage) B0 This compound B1 Sulfonamide Anion Intermediate B0->B1 + OH- B2 2,4,5-Trifluorobenzenesulfonate B1->B2 + H2O (S-N Cleavage) B3 Ammonia (NH3) B1->B3 + H2O (S-N Cleavage) G cluster_prep Sample Preparation cluster_analysis Analysis prep1 Prepare Stock Solution (1 mg/mL in MeCN) prep2 Add to Stressor (Acid/Base) prep1->prep2 prep3 Incubate (Temp & Time) prep2->prep3 prep4 Withdraw Aliquot prep3->prep4 prep5 Neutralize prep4->prep5 prep6 Dilute for Analysis prep5->prep6 analysis1 HPLC/UHPLC Analysis prep6->analysis1 analysis2 Quantify Degradation analysis1->analysis2 analysis3 Identify Products (LC-MS) analysis1->analysis3

References

Scale-up considerations and challenges for 2,4,5-Trifluorobenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-Trifluorobenzenesulfonamide synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during laboratory and scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most prevalent synthetic pathway involves a two-step process. The first step is the chlorosulfonation of 1,2,4-trifluorobenzene using a strong chlorosulfonating agent to form the intermediate, 2,4,5-trifluorobenzenesulfonyl chloride. This intermediate is then reacted with an ammonia source in the second step, known as amidation or ammonolysis, to yield the final product, this compound.

Q2: What are the primary safety concerns when working with this compound synthesis, particularly during scale-up?

A2: The primary safety concern is the handling of chlorosulfonic acid, a key reagent in the first step. Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water, releasing large amounts of heat and toxic fumes, including hydrogen chloride and sulfuric acid mist.[1][2][3][4][5] During scale-up, the exothermic nature of the chlorosulfonation reaction poses a significant risk of thermal runaway if not properly controlled.[6][7] Adequate personal protective equipment (PPE), a well-ventilated work area, and robust temperature control are critical.[1][3][4][8]

Q3: What are the typical byproducts in the chlorosulfonation of 1,2,4-trifluorobenzene?

A3: The primary byproduct is the formation of isomeric sulfonyl chlorides. While the 2,4,5-substitution pattern is generally favored due to the directing effects of the fluorine atoms, other isomers can be formed. Additionally, if the reaction conditions are not carefully controlled, side reactions such as the formation of sulfones can occur.[7]

Q4: How can I purify the final product, this compound?

A4: Purification of sulfonamides is typically achieved through recrystallization.[9] The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization of aromatic sulfonamides include ethanol, isopropanol, or mixtures of organic solvents with water.[9] The process generally involves dissolving the crude product in a hot solvent, followed by slow cooling to allow for the formation of pure crystals. Filtration and drying under vacuum then yield the purified product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 2,4,5-Trifluorobenzenesulfonyl Chloride (Step 1) Incomplete reaction due to insufficient reagent or reaction time.- Ensure the use of a sufficient excess of chlorosulfonic acid. - Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Decomposition of the product during work-up.- Quench the reaction mixture by carefully pouring it onto crushed ice to keep the temperature low. - Promptly extract the product into a suitable organic solvent.
Low Yield of this compound (Step 2) Incomplete ammonolysis.- Use a sufficient excess of the ammonia source (e.g., aqueous ammonia). - Ensure adequate reaction time and temperature. Gentle heating may be required.[10]
Hydrolysis of the sulfonyl chloride intermediate.- Ensure that the 2,4,5-trifluorobenzenesulfonyl chloride is dry before proceeding to the amidation step. - Minimize exposure of the sulfonyl chloride to moisture.
Formation of Multiple Products Isomer formation during chlorosulfonation.- Optimize the reaction temperature of the chlorosulfonation step. Lower temperatures often favor the formation of the desired isomer.
Over-reaction or side reactions during amidation.- Control the temperature during the addition of the sulfonyl chloride to the ammonia solution. - Ensure efficient stirring to prevent localized high concentrations.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize easily.- Experiment with different recrystallization solvents or solvent mixtures. - Try seeding the supersaturated solution with a small crystal of the pure product.
Product is contaminated with residual starting materials or byproducts.- Ensure thorough washing of the crude product before recrystallization. - Consider a column chromatography purification step if recrystallization is ineffective.
Exothermic Runaway During Scale-up of Chlorosulfonation Poor heat dissipation in larger reactors.[6]- Implement a controlled, slow addition of 1,2,4-trifluorobenzene to the chlorosulfonic acid.[4][8] - Use a reactor with a high surface area-to-volume ratio or a jacketed reactor with an efficient cooling system. - Consider using a continuous flow reactor for better heat and mass transfer.[6]

Experimental Protocols

Step 1: Synthesis of 2,4,5-Trifluorobenzenesulfonyl Chloride

Disclaimer: This is a representative procedure based on analogous reactions and should be optimized for specific laboratory conditions.

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolved HCl), place chlorosulfonic acid (3-5 equivalents).

  • Cool the flask to 0-5 °C in an ice-water bath.

  • Slowly add 1,2,4-trifluorobenzene (1 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC analysis of quenched aliquots.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

  • Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4,5-trifluorobenzenesulfonyl chloride.

Step 2: Synthesis of this compound

Disclaimer: This is a representative procedure and should be optimized.

  • In a round-bottom flask, place a concentrated aqueous solution of ammonium hydroxide (5-10 equivalents).

  • Cool the flask to 0-5 °C in an ice-water bath.

  • Dissolve the crude 2,4,5-trifluorobenzenesulfonyl chloride (1 equivalent) from Step 1 in a minimal amount of a suitable solvent (e.g., THF or acetone).

  • Slowly add the solution of the sulfonyl chloride to the cooled ammonium hydroxide solution with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours.[10]

  • Monitor the reaction by TLC until the sulfonyl chloride is consumed.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amidation 1,2,4-Trifluorobenzene 1,2,4-Trifluorobenzene Reaction_1 Chlorosulfonation (0-10 °C) 1,2,4-Trifluorobenzene->Reaction_1 Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction_1 2,4,5-Trifluorobenzenesulfonyl\nChloride (Intermediate) 2,4,5-Trifluorobenzenesulfonyl Chloride (Intermediate) Reaction_1->2,4,5-Trifluorobenzenesulfonyl\nChloride (Intermediate) Reaction_2 Amidation (0 °C to RT) 2,4,5-Trifluorobenzenesulfonyl\nChloride (Intermediate)->Reaction_2 Ammonia Ammonia Ammonia->Reaction_2 This compound\n(Final Product) This compound (Final Product) Reaction_2->this compound\n(Final Product)

Caption: Synthetic workflow for this compound.

G Start Start Low_Yield Low Yield? Start->Low_Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity No Hydrolysis Sulfonyl Chloride Hydrolysis? Incomplete_Reaction->Hydrolysis No Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time_Temp Yes Use_Anhydrous Use Anhydrous Conditions Hydrolysis->Use_Anhydrous Yes Hydrolysis->Check_Purity No End End Increase_Time_Temp->End Use_Anhydrous->End Check_Purity->End

Caption: Troubleshooting logic for low yield in sulfonamide synthesis.

References

Analytical techniques for monitoring the progress of 2,4,5-Trifluorobenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for monitoring the progress of chemical reactions involving 2,4,5-Trifluorobenzenesulfonamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring the progress of this compound reactions?

The most common and effective techniques for monitoring the formation of this compound and its subsequent reactions are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile derivatives.

Q2: How do I choose the best analytical technique for my specific reaction?

The choice of technique depends on several factors:

  • Reaction Scale: For small-scale reactions, TLC is a quick and convenient method for qualitative monitoring. For larger-scale reactions requiring precise quantification, HPLC is the preferred method.

  • Nature of Reactants and Products: If the starting materials, intermediates, and products have significantly different polarities, TLC and HPLC are ideal. If the compounds are volatile, GC-MS may be more suitable. NMR is excellent for structural confirmation and can be used for quantitative analysis if an internal standard is added.

  • Available Equipment: The choice is also dictated by the analytical instrumentation available in your laboratory.

Q3: How can I confirm the identity of my product, this compound?

Product identity is best confirmed using a combination of techniques. Initial confirmation can be obtained by comparing the retention time (in HPLC) or Rf value (in TLC) with an authentic standard. Unambiguous structure elucidation requires spectroscopic methods such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical monitoring of your reaction.

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause 1: Inappropriate mobile phase pH. The sulfonamide group has an acidic proton, and its ionization state can affect peak shape.

    • Solution: Adjust the mobile phase pH. For reversed-phase HPLC, adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can suppress the ionization of the sulfonamide, leading to sharper peaks.

  • Possible Cause 2: Secondary interactions with the stationary phase. Residual silanol groups on the silica-based stationary phase can interact with the analyte.

    • Solution: Use a column with end-capping or a different stationary phase (e.g., a polymer-based column). Alternatively, adding a competitive base like triethylamine (TEA) to the mobile phase can mitigate these interactions.

  • Possible Cause 3: Column overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject.

Issue 2: Co-elution of starting material and product.

  • Possible Cause: Insufficient chromatographic resolution. The mobile phase composition may not be optimal for separating the compounds of interest.

    • Solution 1: Optimize the mobile phase. If using isocratic elution, adjust the ratio of organic solvent to aqueous buffer. If the peaks are still not resolved, switch to a gradient elution method.

    • Solution 2: Change the stationary phase. A column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18) may provide the necessary resolution.

Thin-Layer Chromatography (TLC)

Issue 1: Streaking of spots on the TLC plate.

  • Possible Cause 1: Sample is too concentrated.

    • Solution: Dilute the sample before spotting it on the TLC plate.

  • Possible Cause 2: Inappropriate developing solvent. The solvent system may be too polar or not polar enough, causing the compound to move as a streak rather than a distinct spot.

    • Solution: Adjust the polarity of the developing solvent system. A common starting point for sulfonamides is a mixture of ethyl acetate and hexanes. Vary the ratio to achieve optimal separation.

Issue 2: Rf values of starting material and product are too close.

  • Possible Cause: The chosen solvent system does not provide adequate separation.

    • Solution: Systematically vary the composition of the mobile phase. Try different solvent combinations with varying polarities (e.g., dichloromethane/methanol, toluene/ethyl acetate). Using a different type of TLC plate (e.g., alumina instead of silica) can also be effective.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring Reaction Progress

This protocol provides a general reversed-phase HPLC method for monitoring the consumption of a starting material and the formation of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and quench it in a known volume of solvent (e.g., 1 mL of acetonitrile) to stop the reaction. Dilute further if necessary before injection.

Protocol 2: TLC Method for Rapid Reaction Screening

This protocol is suitable for quickly assessing the presence of starting materials and products.

  • TLC Plate: Silica gel 60 F₂₅₄.

  • Developing Solvent System: A mixture of ethyl acetate and hexanes. A starting ratio of 30:70 (v/v) is often a good starting point.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, spot the diluted reaction mixture, along with co-spots of the starting material and (if available) the product standard, onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the vapor of the developing solvent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm. If the compounds are not UV-active, use a staining agent (e.g., potassium permanganate or iodine).

  • Analysis: Compare the spots from the reaction mixture lane to the starting material and product standards to qualitatively assess the reaction progress.

Visualization of Workflows

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling & Quenching cluster_analysis Analytical Monitoring cluster_decision Decision Making Start Reaction Start Reaction Withdraw Aliquot Withdraw Aliquot Start Reaction->Withdraw Aliquot Quench Reaction Quench Reaction Withdraw Aliquot->Quench Reaction Prepare Sample for Analysis Prepare Sample for Analysis Quench Reaction->Prepare Sample for Analysis TLC TLC Analysis Prepare Sample for Analysis->TLC HPLC HPLC Analysis Prepare Sample for Analysis->HPLC NMR NMR Analysis Prepare Sample for Analysis->NMR Evaluate Data Evaluate Data TLC->Evaluate Data HPLC->Evaluate Data NMR->Evaluate Data Reaction Complete? Reaction Complete? Evaluate Data->Reaction Complete? Continue Reaction Continue Reaction Reaction Complete?->Continue Reaction No Work-up Reaction Work-up Reaction Reaction Complete?->Work-up Reaction Yes Continue Reaction->Withdraw Aliquot

Caption: General workflow for monitoring the progress of a chemical reaction.

HPLC_Troubleshooting start Poor HPLC Peak Shape? cause1 Check Mobile Phase pH start->cause1 Yes cause2 Suspect Secondary Interactions? start->cause2 No sol1 Adjust pH with Acid (e.g., 0.1% TFA) cause1->sol1 resolved Peak Shape Improved sol1->resolved sol2a Use End-Capped Column cause2->sol2a Yes sol2b Add Triethylamine (TEA) to Mobile Phase cause2->sol2b Yes cause3 Possible Column Overload? cause2->cause3 No sol2a->resolved sol2b->resolved sol3 Dilute Sample and Re-inject cause3->sol3 Yes not_resolved Issue Persists cause3->not_resolved No sol3->resolved

Caption: Troubleshooting guide for poor HPLC peak shape.

Overcoming solubility issues of 2,4,5-Trifluorobenzenesulfonamide in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4,5-Trifluorobenzenesulfonamide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, we can infer its general characteristics based on the behavior of similar sulfonamide and fluorinated aromatic compounds. Typically, sulfonamides are weak acids and exhibit limited solubility in nonpolar organic solvents and water.[1][2] Their solubility tends to increase in polar organic solvents and alkaline aqueous solutions.[3] The presence of three fluorine atoms on the benzene ring increases the compound's polarity and may influence its solubility profile.

Q2: How does pH affect the solubility of this compound?

A2: The sulfonamide group (-SO₂NH₂) is acidic and can be deprotonated to form a more soluble salt in the presence of a base.[1][3] Therefore, increasing the pH of an aqueous or protic reaction medium by adding a mild base can significantly enhance the solubility of this compound.[][5] The pKa of the sulfonamide proton is a key factor; once the pH of the solution is above the pKa, the compound will exist predominantly in its ionized, more soluble form.[1]

Q3: Can temperature be used to improve the solubility of this compound?

A3: Yes, for many sulfonamides, the dissolution process is endothermic, meaning that solubility increases with temperature.[6][7] Gently heating the reaction mixture can be a simple and effective method to dissolve more this compound. However, it is crucial to consider the thermal stability of all reactants and the potential for side reactions at elevated temperatures.

Q4: What types of organic solvents are likely to be most effective for dissolving this compound?

A4: Polar aprotic solvents are often good choices for dissolving sulfonamides. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF) are likely candidates.[6][8] Polar protic solvents like methanol, ethanol, and isopropanol can also be effective, particularly if the reaction conditions tolerate them.[6] The principle of "like dissolves like" suggests that solvents with similar polarity and hydrogen bonding capabilities to the solute will be most effective.

Troubleshooting Guides

Issue: My this compound is not dissolving in the chosen reaction solvent.

This is a common challenge. The following step-by-step guide provides strategies to address this issue, starting with the simplest and most conservative methods.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Initial Troubleshooting Steps cluster_2 Solvent System Modification cluster_3 Chemical Modification (Use with Caution) cluster_4 Outcome A This compound insoluble in reaction medium B Increase Agitation/Stirring Time A->B Start Here C Gently Increase Temperature B->C If still insoluble D Introduce a Polar Co-solvent (e.g., DMF, DMSO, NMP) C->D If still insoluble E Switch to a More Polar Primary Solvent D->E If co-solvent is not effective or desirable G Solubility Achieved D->G Success F Add a Non-nucleophilic Base (if reaction tolerates it) E->F If solvent switch is insufficient E->G Success F->G Success

Caption: Troubleshooting workflow for solubility issues.

Detailed Methodologies

1. Mechanical and Thermal Approaches

  • Protocol for Increased Agitation:

    • Ensure the reaction vessel is equipped with a magnetic stir bar or overhead stirrer appropriate for the scale of the reaction.

    • Increase the stirring rate to create a vortex, ensuring the solid material is well-suspended in the solvent.

    • Allow the mixture to stir for an extended period (e.g., 30-60 minutes) at ambient temperature before concluding that the material is insoluble.

  • Protocol for Controlled Heating:

    • Place the reaction vessel in a heating mantle or oil bath equipped with a temperature controller and a contact thermometer to monitor the internal temperature.

    • Increase the temperature in small increments (e.g., 5-10 °C at a time).

    • After each temperature increase, allow the mixture to stir for 15-20 minutes to observe any changes in solubility.

    • Caution: Do not exceed the boiling point of the solvent or the decomposition temperature of any reaction components.

2. Modifying the Solvent System

If mechanical and thermal methods are insufficient, modifying the solvent system is the next logical step.

  • Protocol for Introducing a Co-solvent:

    • Select a polar aprotic co-solvent that is miscible with your primary reaction solvent and inert to your reaction conditions (e.g., DMF, DMSO, NMP).

    • Add the co-solvent dropwise to the stirring reaction mixture.

    • Observe for dissolution of the solid material.

    • Start with a small volume of co-solvent (e.g., 5-10% of the total reaction volume) and gradually increase if necessary. Be mindful that changing the solvent composition can affect reaction kinetics and selectivity.

SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Notes
Tetrahydrofuran (THF)4.07.666Common ethereal solvent.
Acetonitrile (MeCN)5.837.582Polar aprotic, often used in chromatography and reactions.
N,N-Dimethylformamide (DMF)6.436.7153High-boiling polar aprotic solvent, good for dissolving many organics.
Dimethyl Sulfoxide (DMSO)7.246.7189Highly polar aprotic solvent with excellent solvating power.

This table provides a summary of properties for common solvents that may be used as primary or co-solvents to dissolve this compound. Data is compiled from various sources.[9][10]

3. Chemical Modification

In some cases, particularly in aqueous or protic media, altering the chemical nature of the solute can dramatically improve solubility.

  • Protocol for pH Adjustment (for protic solvents):

    • This method is suitable for reactions where the sulfonamide is a reactant and its deprotonation does not interfere with the desired chemical transformation.

    • Select a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine for organic media; sodium carbonate or potassium carbonate for aqueous media).

    • Prepare a dilute solution of the base.

    • Add the base solution dropwise to the stirring suspension of this compound.

    • Monitor for dissolution. Often, the formation of the corresponding salt will lead to a clear solution.

    • Critical Consideration: The addition of a base will change the reaction conditions and may not be suitable for all experimental setups. Assess the compatibility of the base with all other reagents and intermediates. The increased nucleophilicity of the deprotonated sulfonamide may also alter the reaction pathway.

References

Preventing side reactions during the functionalization of 2,4,5-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Functionalization of 2,4,5-Trifluorobenzenesulfonamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The following sections address common side reactions and provide guidance on optimizing experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization reactions for this compound?

A1: The most common functionalization reactions involve modifications at the sulfonamide nitrogen (N-alkylation and N-arylation) and nucleophilic aromatic substitution (SNAr) on the fluorinated ring. The acidic nature of the sulfonamide proton makes N-functionalization a primary pathway, while the electron-withdrawing nature of the sulfonyl group and the fluorine atoms activates the aromatic ring for nucleophilic attack.[1][2]

Q2: What are the primary side reactions to be aware of during the N-alkylation of this compound?

A2: The primary side reactions during N-alkylation include:

  • Nucleophilic Aromatic Substitution (SNAr): The highly activated trifluorophenyl ring can react with nucleophiles, leading to displacement of one or more fluorine atoms.[1][2]

  • O-alkylation: Although less common for sulfonamides compared to amides, O-alkylation of the sulfonyl group can occur under certain conditions, leading to the formation of sulfonate esters.

  • Over-alkylation: If the starting sulfonamide has two acidic protons, dialkylation can be a significant side reaction if not carefully controlled.

  • Elimination Reactions: When using alkyl halides with β-hydrogens as alkylating agents, base-induced elimination to form alkenes can compete with the desired substitution.[3]

Q3: How can I prevent Nucleophilic Aromatic Substitution (SNAr) on the trifluorophenyl ring?

A3: To minimize SNAr on the aromatic ring, consider the following:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to deprotonate the sulfonamide nitrogen without attacking the ring. Bases like potassium carbonate or cesium carbonate are often effective.[4]

  • Reaction Temperature: Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate. SNAr reactions often have a higher activation energy than N-alkylation.

  • Nucleophile Concentration: Use the nucleophile (deprotonated sulfonamide) in a concentration that favors reaction with the alkylating agent over attack on the aromatic ring.

Q4: What conditions favor N-arylation over SNAr when reacting with an aryl partner?

A4: For N-arylation, transition-metal-catalyzed cross-coupling reactions are generally preferred over traditional SNAr with activated aryl halides to avoid unwanted side reactions.[5][6][7][8] Using milder reaction conditions, such as those employing copper or palladium catalysts, can favor the desired C-N bond formation at the sulfonamide nitrogen.[9]

Q5: Is desulfonylation a common side reaction?

A5: Reductive desulfonylation, the cleavage of the C-S bond, is a known reaction for sulfones but typically requires specific reducing agents like sodium amalgam or aluminum amalgam.[10] Under standard alkylation or arylation conditions, which are generally not reductive, desulfonylation is not a common side reaction.

Troubleshooting Guides

Problem 1: Low Yield of N-Alkylated Product with Significant Byproduct Formation
Possible Cause Troubleshooting Step Rationale
Competitive SNAr Use a milder, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃).[4][11]Minimizes direct attack of the base on the electron-deficient aromatic ring.
Lower the reaction temperature.SNAr often requires higher activation energy than N-alkylation.
O-Alkylation Choose a solvent that favors N-alkylation (e.g., aprotic polar solvents like DMF or acetonitrile).Solvent can influence the nucleophilicity of the nitrogen versus the oxygen atoms of the sulfonamide anion.
Elimination (with alkyl halides) Use an alkylating agent less prone to elimination (e.g., methyl or benzyl halides).Reduces the likelihood of E2 elimination pathways.[3]
Use a less basic catalyst if applicable.Strong bases promote elimination.[3]
Problem 2: No Reaction or Incomplete Conversion
Possible Cause Troubleshooting Step Rationale
Insufficient Base Strength Switch to a stronger base (e.g., NaH, KHMDS).Ensures complete deprotonation of the sulfonamide proton to form the nucleophile.
Low Reaction Temperature Gradually increase the reaction temperature.The reaction may have a high activation energy.
Poor Solubility Select a more suitable solvent that dissolves all reactants.Ensures all components are available to react in the solution phase.
Steric Hindrance If using a bulky alkylating agent or a sterically hindered sulfonamide, consider a less hindered reaction partner or a catalyst that can overcome steric repulsion.[12]Steric hindrance can significantly slow down the reaction rate.[12]

Experimental Protocols

General Protocol for N-Alkylation of this compound
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Solvent and Base: Add a suitable anhydrous solvent (e.g., DMF or acetonitrile) to dissolve the sulfonamide. Add a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq).[11]

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes. Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise to the suspension.

  • Reaction: Monitor the reaction by TLC or LC-MS. If no reaction occurs at room temperature, slowly heat the mixture to 40-60°C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

Table 1: Optimization of N-Benzylation of this compound

Entry Base Solvent Temperature (°C) Time (h) Yield (%) Side Products Observed
1K₂CO₃Acetonitrile601275Minor SNAr
2Cs₂CO₃DMF252485Trace SNAr
3NaHTHF25660Significant SNAr
4DBUDCM251845Complex mixture

Note: This data is representative and intended for illustrative purposes.

Visualizations

TroubleshootingWorkflow cluster_start Start: Functionalization of this compound cluster_problem Problem Identification cluster_analysis Analysis of Side Reactions cluster_solution Troubleshooting Steps cluster_end Outcome start Initial Reaction Setup problem Low Yield or Multiple Products? start->problem snar S_NAr on Ring? problem->snar Yes o_alkylation O-Alkylation? problem->o_alkylation Yes elimination Elimination? problem->elimination Yes end_node Optimized Reaction problem->end_node No solution_snar Use Milder Base Lower Temperature snar->solution_snar solution_o_alkylation Change Solvent o_alkylation->solution_o_alkylation solution_elimination Change Alkylating Agent elimination->solution_elimination solution_snar->end_node solution_o_alkylation->end_node solution_elimination->end_node

Caption: Troubleshooting workflow for side reactions.

LogicalRelationships cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes Base Base Strength (Strong vs. Mild) N_Alkylation Desired N-Alkylation Base->N_Alkylation Mild Base Favors SNAr Side Reaction: S_NAr Base->SNAr Strong Base Increases Risk Elimination Side Reaction: Elimination Base->Elimination Strong Base Increases Risk Temperature Temperature (High vs. Low) Temperature->N_Alkylation Low Temp Favors Temperature->SNAr High Temp Increases Risk Nucleophile Nucleophile (Bulky vs. Small) Nucleophile->N_Alkylation Small Nucleophile Favors Nucleophile->SNAr Small Nucleophile can Increase Risk

Caption: Relationship between conditions and outcomes.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4,5-Trifluorobenzenesulfonamide and Other Halogenated Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2,4,5-Trifluorobenzenesulfonamide with other halogenated benzenesulfonamides, primarily focusing on Nucleophilic Aromatic Substitution (SNAr) reactions. The information presented is based on established principles of organic chemistry, supported by generalized experimental protocols.

Introduction to Reactivity in Halogenated Benzenesulfonamides

The reactivity of halogenated benzenesulfonamides in SNAr reactions is predominantly influenced by two key factors: the electron-withdrawing nature of the substituents on the aromatic ring and the nature of the halogen acting as the leaving group. The sulfonamide group (-SO₂NH₂) is a strong electron-withdrawing group, which activates the benzene ring towards nucleophilic attack. The presence of multiple halogen atoms further enhances this activation.

Theoretical Comparison of Reactivity

In the absence of direct, side-by-side quantitative experimental data for the reactivity of this compound against its chloro- or bromo-analogues, a comparison can be drawn from the fundamental principles of the SNAr mechanism. The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[1]

The stability of this intermediate is crucial to the overall reaction rate. Factors that stabilize this intermediate will increase the reactivity of the starting aryl halide.

Key Factors Influencing Reactivity:

  • Inductive Effect: Halogens exert a strong electron-withdrawing inductive effect. Fluorine is the most electronegative halogen, and therefore has the strongest inductive effect. This effect helps to stabilize the negative charge of the Meisenheimer complex.

  • Leaving Group Ability: In SNAr reactions, the bond to the leaving group is broken after the rate-determining step. Consequently, the bond strength is less critical than in Sₙ1 or Sₙ2 reactions. The reactivity order for halogens as leaving groups in SNAr is typically F > Cl > Br > I.[1][2] This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Based on these principles, this compound is expected to be more reactive towards nucleophiles in SNAr reactions compared to its di- or tri-chloro or bromo counterparts. The multiple fluorine atoms provide a strong cumulative electron-withdrawing effect, significantly activating the ring for nucleophilic attack.

Data Presentation: Comparative Properties of Halogens
PropertyFluorine (F)Chlorine (Cl)Bromine (Br)
Electronegativity (Pauling Scale) 3.983.162.96
Hammett Constant (σₚ) [3][4]+0.06+0.23+0.23
SNAr Leaving Group Ability [2]HighestIntermediateIntermediate
Inductive Effect StrongestStrongStrong

Note: Hammett constants are a measure of the electronic effect of a substituent on a benzene ring. A more positive value indicates a stronger electron-withdrawing effect.

Experimental Protocols

General Experimental Protocol for Comparative SNAr Reactivity

Objective: To compare the reactivity of different halogenated benzenesulfonamides with a common nucleophile (e.g., a primary or secondary amine).

Materials:

  • This compound

  • Other halogenated benzenesulfonamides (e.g., 2,4-Dichlorobenzenesulfonamide)

  • Nucleophile (e.g., morpholine, piperidine)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMSO, DMF, Acetonitrile)

  • Internal standard for analytical measurements (e.g., dodecane)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, heating mantles)

  • Analytical instrument (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Reaction Setup: In separate, identical round-bottom flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of each halogenated benzenesulfonamide in the chosen solvent (e.g., 10 mL of DMSO).

  • Addition of Reagents: To each flask, add the nucleophile (e.g., 1.2 mmol) and the base (e.g., 2.0 mmol). Add a known amount of the internal standard.

  • Reaction Conditions: Stir the reaction mixtures at a constant temperature (e.g., 80 °C) and monitor the progress of the reaction over time.

  • Sampling and Analysis: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot (e.g., by adding dilute acid). Extract the organic components and analyze by GC-MS or HPLC to determine the consumption of the starting material and the formation of the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time for each reaction. The initial rates of the reactions can be determined from the slope of these plots, providing a quantitative comparison of the reactivity of the different halogenated benzenesulfonamides. Alternatively, the reactions can be run for a fixed period, and the product yields can be compared.

Mandatory Visualizations

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Workflow for Reactivity Comparison

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_analysis Analysis cluster_data Data Interpretation arrow arrow prep1 Dissolve Halogenated Benzenesulfonamide in Solvent prep2 Add Nucleophile and Base prep1->prep2 reaction Heat and Stir at Constant Temperature prep2->reaction monitoring Withdraw Aliquots at Timed Intervals reaction->monitoring quench Quench Reaction in Aliquot monitoring->quench analysis Analyze by GC-MS or HPLC quench->analysis plot Plot Concentration vs. Time analysis->plot compare Compare Reaction Rates or Yields plot->compare

Caption: A generalized workflow for the comparative kinetic analysis of halogenated benzenesulfonamides.

References

The Impact of Fluorination on the Biological Activity of Benzenesulfonamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the enhanced inhibitory effects of fluorinated benzenesulfonamides on carbonic anhydrases compared to their non-fluorinated counterparts, supported by quantitative data and detailed experimental protocols.

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to significant improvements in biological activity, metabolic stability, and pharmacokinetic properties.[1] This guide provides a detailed comparison of the biological activity of multi-fluorinated benzenesulfonamide derivatives against their non-fluorinated analogs, with a particular focus on their potent inhibitory effects on various isoforms of the zinc-containing metalloenzyme, carbonic anhydrase (CA).

Benzenesulfonamides are a well-established class of compounds known for their diverse pharmacological activities, including their role as carbonic anhydrase inhibitors (CAIs).[2] CAs are involved in numerous physiological processes, and their dysregulation is associated with several diseases, including glaucoma, epilepsy, and cancer. The sulfonamide moiety of these inhibitors coordinates with the zinc ion in the active site of the enzyme, disrupting its catalytic activity. The introduction of fluorine atoms to the benzenoid ring can significantly enhance this inhibitory potency and isoform selectivity.[3]

Comparative Analysis of Inhibitory Activity

A study comparing a series of 2,3,5,6-tetrafluorobenzenesulfonamides with their non-fluorinated benzenesulfonamide analogs, synthesized via click chemistry, revealed a marked difference in their inhibitory activity against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII). The following table summarizes the inhibition constants (Kᵢ) for a selection of these compounds, demonstrating the consistent trend of increased potency with fluorination.

CompoundR MoietyFluorinationhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
4a PhenylNon-fluorinated105.345.612.34.5
5a PhenylTetrafluorinated89.730.18.93.1
4b 4-TolylNon-fluorinated98.640.210.13.8
5b 4-TolylTetrafluorinated75.433.87.52.5
4c 4-MethoxyphenylNon-fluorinated112.851.715.65.2
5c 4-MethoxyphenylTetrafluorinated92.138.911.24.1
4d 4-ChlorophenylNon-fluorinated85.235.19.83.3
5d 4-ChlorophenylTetrafluorinated68.928.76.42.1
4e 4-BromophenylNon-fluorinated88.436.910.53.6
5e 4-BromophenylTetrafluorinated71.330.57.12.4

Data extracted from a comparative study on benzenesulfonamides and tetrafluorobenzenesulfonamides.[2]

The data clearly indicates that the tetrafluorinated benzenesulfonamide derivatives (5a-5e) consistently exhibit lower inhibition constants (Kᵢ values) across all tested carbonic anhydrase isoforms compared to their corresponding non-fluorinated analogs (4a-4e). This translates to a higher binding affinity and more potent inhibition of the enzyme. The enhancement in activity is particularly notable for the tumor-associated isoforms hCA IX and hCA XII, which are important targets in cancer therapy.[2]

Mechanism of Action and the Role of Fluorine

The primary mechanism of action for benzenesulfonamide-based carbonic anhydrase inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the enzyme. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide.

The presence of highly electronegative fluorine atoms on the benzene ring of the inhibitor plays a crucial role in enhancing its binding affinity. The strong electron-withdrawing nature of fluorine atoms lowers the pKa of the sulfonamide group, facilitating its deprotonation at physiological pH.[3] This leads to a stronger coordination bond with the zinc ion. Furthermore, fluorine substitution can influence the conformation of the inhibitor and create favorable interactions with amino acid residues in the active site, further contributing to the increased inhibitory potency.[4]

Caption: Mechanism of carbonic anhydrase inhibition.

Experimental Protocols

The following is a detailed methodology for the stopped-flow CO₂ hydration assay used to determine the carbonic anhydrase inhibition constants.

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII)

  • 2,3,5,6-Tetrafluorobenzenesulfonamide derivatives

  • Non-fluorinated benzenesulfonamide analogs

  • CO₂-saturated water

  • Buffer solution (e.g., 20 mM HEPES, pH 7.5)

  • Indicator dye (e.g., p-nitrophenol)

Instrumentation:

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the carbonic anhydrase isoforms and the benzenesulfonamide inhibitors in an appropriate solvent (e.g., DMSO). Dilute the enzyme and inhibitors to the desired concentrations in the assay buffer.

  • Assay Setup: The stopped-flow instrument is set up to rapidly mix two solutions:

    • Syringe A: Contains the carbonic anhydrase isoform and the inhibitor at various concentrations.

    • Syringe B: Contains CO₂-saturated water and the pH indicator dye.

  • Reaction Initiation and Monitoring: The contents of the two syringes are rapidly mixed, initiating the CO₂ hydration reaction catalyzed by the carbonic anhydrase. The accompanying pH change is monitored by the change in absorbance of the indicator dye over time.

  • Data Analysis: The initial rates of the enzymatic reaction are calculated from the absorbance change. The inhibition constant (Kᵢ) is determined by fitting the data of reaction rates at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.

Conclusion

The comparative data presented unequivocally demonstrates that the incorporation of multiple fluorine atoms into the benzenesulfonamide scaffold significantly enhances its inhibitory activity against various carbonic anhydrase isoforms. This enhancement is attributed to the electron-withdrawing nature of fluorine, which increases the acidity of the sulfonamide proton, leading to a stronger interaction with the catalytic zinc ion in the enzyme's active site. These findings underscore the value of fluorination as a strategic tool in drug design and provide a strong rationale for the continued exploration of fluorinated benzenesulfonamide derivatives as potent and selective inhibitors for therapeutic applications.

References

Validation of Spectroscopic Data for Novel 2,4,5-Trifluorobenzenesulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of spectroscopic data for novel 2,4,5-trifluorobenzenesulfonamide derivatives. Due to the limited availability of public spectroscopic data for a broad series of novel derivatives, this document presents illustrative data based on structurally related compounds to guide researchers in their validation process. The principles and methodologies outlined herein are directly applicable to newly synthesized compounds within this class.

The guide will focus on the key spectroscopic techniques for structural elucidation and purity assessment: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). A comparison with non-fluorinated analogues is provided to highlight the impact of trifluorination on the spectral characteristics.

Data Presentation: A Comparative Analysis

The following tables summarize the expected spectroscopic data for a representative this compound derivative and compare it with a non-fluorinated benzenesulfonamide analogue. This comparative approach is crucial for understanding the influence of the fluorine substituents on the spectral properties.

Table 1: ¹H and ¹³C NMR Spectroscopic Data Comparison

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 7.50-7.80 (m, 2H, Ar-H)~150-160 (d, ¹JCF), ~140-150 (d, ¹JCF), ~115-125 (d, ¹JCF), ~110-120 (m)
Benzenesulfonamide7.85 (d, 2H), 7.58 (t, 1H), 7.50 (t, 2H)142.5, 133.0, 129.1, 126.8

Note: The chemical shifts for the fluorinated compound are estimations based on the influence of fluorine substituents on aromatic systems. The aromatic protons and carbons will exhibit complex splitting patterns due to C-F and H-F coupling.

Table 2: Key IR Absorption Frequencies

Functional GroupThis compound (cm⁻¹)Benzenesulfonamide (cm⁻¹)
N-H Stretch (amide)3350-32503350-3250
S=O Stretch (asymmetric)1370-13301350-1310
S=O Stretch (symmetric)1180-11601170-1150
C-F Stretch1250-1000 (strong, multiple bands)N/A
S-N Stretch920-900920-900

Table 3: Mass Spectrometry Data

CompoundIonization ModeExpected [M+H]⁺ (m/z)Key Fragmentation Patterns
This compound ESI+212.0Loss of SO₂, loss of NH₂SO₂, cleavage of the aryl ring
BenzenesulfonamideESI+158.1Loss of SO₂, loss of NH₂SO₂

Experimental Protocols

Detailed and consistent experimental protocols are fundamental for generating high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[2]

    • Ensure the sample height in the tube is approximately 4-5 cm.

    • Cap the NMR tube securely.

  • ¹H NMR Spectroscopy :

    • Instrument : 500 MHz NMR Spectrometer.

    • Solvent : CDCl₃ or DMSO-d₆.

    • Temperature : 298 K.

    • Pulse Sequence : Standard single-pulse sequence.

    • Number of Scans : 16-64, depending on sample concentration.

    • Relaxation Delay : 1-2 seconds.

    • Data Processing : Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Spectroscopy :

    • Instrument : 125 MHz NMR Spectrometer.

    • Solvent : CDCl₃ or DMSO-d₆.

    • Temperature : 298 K.

    • Pulse Sequence : Proton-decoupled pulse sequence.

    • Number of Scans : 1024 or more, depending on sample concentration.

    • Relaxation Delay : 2-5 seconds.

    • Data Processing : Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

  • ¹⁹F NMR Spectroscopy :

    • Instrument : 470 MHz NMR Spectrometer.

    • Solvent : CDCl₃ or DMSO-d₆.

    • Temperature : 298 K.

    • Pulse Sequence : Standard single-pulse sequence, proton-decoupled.

    • Number of Scans : 64-256.

    • Relaxation Delay : 2 seconds.

    • Data Processing : Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to an external standard (e.g., CFCl₃).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :[3][4][5]

    • Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Gently mix the sample and KBr.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Analysis :

    • Instrument : FTIR Spectrometer.

    • Mode : Transmission.

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

    • Background : Collect a background spectrum of a pure KBr pellet.

    • Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Direct Infusion Electrospray Ionization (ESI-MS) :[6][7][8][9]

    • Instrument : Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

    • Ionization Mode : ESI positive and/or negative mode.

    • Infusion Rate : 5-10 µL/min.

    • Capillary Voltage : 3-4 kV.

    • Nebulizer Gas : Nitrogen, at a pressure appropriate for the instrument.

    • Drying Gas : Nitrogen, at a temperature of 200-300 °C.

    • Mass Range : m/z 50-1000.

    • Data Acquisition : Acquire data for 1-2 minutes to obtain a stable signal.

    • Data Processing : Process the raw data to obtain the mass spectrum. Identify the molecular ion and major fragment ions.

Mandatory Visualization

The following diagrams illustrate the workflow for spectroscopic data validation and a hypothetical signaling pathway where these compounds might be investigated.

Spectroscopic_Data_Validation_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Data Validation cluster_conclusion Conclusion Synthesis Synthesis of Novel This compound Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Comparison Comparison with Expected/Alternative Data Structure_Elucidation->Comparison Purity_Assessment->Comparison Validated_Structure Validated Structure and Purity Comparison->Validated_Structure

Spectroscopic Data Validation Workflow

Signaling_Pathway_Inhibition cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibitor Inhibitor Action Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Inhibitor This compound Derivative Inhibitor->Kinase1 Inhibition

Hypothetical Kinase Inhibition Pathway

References

A Head-to-Head Comparison of Catalytic Systems for the Functionalization of 2,4,5-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of fluorinated aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2,4,5-trifluorobenzenesulfonamide serves as a valuable scaffold, with its strategic fluorine substitutions influencing metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a comparative overview of potential catalytic systems for the derivatization of this key building block, focusing on direct C-H functionalization and offering an alternative C-N coupling strategy. The information presented is based on analogous systems and provides a predictive framework for reaction development.

Direct C-H Functionalization: A Frontier in Efficiency

Direct C-H functionalization offers an atom-economical and streamlined approach to modifying the this compound core. While specific data for this exact substrate is limited in publicly available literature, extensive research on the C-H functionalization of polyfluoroarenes allows for the extrapolation of promising catalytic systems. Nickel and iridium-based catalysts have shown particular promise in activating the C-H bonds of electron-deficient aromatic rings.

A proposed logical workflow for direct C-H functionalization is outlined below:

cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_end Outcome start_substrate This compound ch_activation C-H Activation start_substrate->ch_activation start_reagent Coupling Partner (e.g., Alkene) coordination Coupling Partner Coordination start_reagent->coordination catalyst Catalyst Precursor (e.g., Ni(COD)2) active_catalyst Active Catalyst Formation catalyst->active_catalyst ligand Ligand (e.g., Chiral NHC) ligand->active_catalyst active_catalyst->ch_activation ch_activation->coordination insertion Migratory Insertion coordination->insertion reductive_elimination Reductive Elimination insertion->reductive_elimination product Functionalized Product reductive_elimination->product catalyst_regen Catalyst Regeneration reductive_elimination->catalyst_regen catalyst_regen->active_catalyst

Caption: Generalized workflow for direct C-H functionalization of this compound.

Comparative Data for Potential C-H Functionalization Catalytic Systems
Catalyst SystemCatalystLigandBaseSolventTemp. (°C)Potential Yield (%)Functionalization TypeReference
Nickel-based Ni(COD)₂Bulky Chiral NHCNaOtBuToluene60-10070-95Asymmetric C-H Alkylation[1]
Iridium-based [Ir(cod)OMe]₂3,4,7,8-tetramethyl-1,10-phenanthroline-2-Methyl-THF6060-90C-H Borylation[2]

Note: The yields are based on studies with structurally similar polyfluoroarenes and serve as a predictive guide.[1][2]

Experimental Protocol: Nickel-Catalyzed Asymmetric C-H Alkylation

This protocol is adapted from methodologies developed for the C-H alkylation of polyfluoroarenes.[1]

  • Catalyst Preparation: In a nitrogen-filled glovebox, a solution of Ni(COD)₂ (5 mol%) and the chiral N-heterocyclic carbene (NHC) ligand (5.5 mol%) in anhydrous toluene is stirred for 30 minutes at room temperature.

  • Reaction Setup: To the catalyst mixture, add this compound (1.0 equiv), the alkene coupling partner (1.2 equiv), and sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Reaction Conditions: The reaction vessel is sealed and heated to 80 °C with vigorous stirring for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Alternative Strategy: Functionalization via C-N Coupling

An alternative and well-established method for the functionalization of aryl sulfonamides involves the coupling of a halogenated precursor with a suitable nucleophile. For this compound, this would typically involve the synthesis of a bromo- or iodo-substituted derivative, followed by a copper-catalyzed C-N coupling reaction. This approach offers a robust and often high-yielding route to N-arylated products.

The logical workflow for this alternative C-N coupling strategy is depicted below:

cluster_precursor Precursor Synthesis cluster_coupling C-N Coupling cluster_product Outcome start_substrate This compound halogenation Halogenation (e.g., Bromination) start_substrate->halogenation precursor Halogenated Precursor halogenation->precursor coupling_reaction Ullmann Condensation precursor->coupling_reaction nucleophile N-Nucleophile (e.g., Amine) nucleophile->coupling_reaction catalyst Cu(I) or Cu(II) Catalyst catalyst->coupling_reaction ligand Ligand (e.g., Oxalamide) ligand->coupling_reaction base Base (e.g., K2CO3) base->coupling_reaction product N-Functionalized Product coupling_reaction->product

Caption: Workflow for the functionalization of this compound via C-N coupling.

Comparative Data for Copper-Catalyzed C-N Coupling Systems
Catalyst SystemCopper SourceLigandBaseSolventTemp. (°C)Yield (%)Nucleophile ScopeReference
System 1 CuIN,N'-DiaryloxalamideK₂CO₃Toluene100-12080-95Primary & Secondary Amines, Anilines[3]
System 2 Cu(OAc)₂α-Benzoin OximeK₃PO₄DMSO8075-90Azoles, Piperidine, Amino Acids[4]
System 3 CuIPyrrole-olCs₂CO₃Dioxane80-10060-85Sterically Hindered Amines[5]

Note: The yields are based on studies with various aryl halides and sulfonamides and are expected to be applicable to the halogenated derivatives of this compound.[3][4][5]

Experimental Protocol: Copper-Catalyzed N-Arylation of Sulfonamides

This protocol is a general procedure based on established copper-catalyzed C-N coupling methodologies.[3]

  • Reaction Setup: To a sealable reaction tube, add the halogenated this compound precursor (1.0 equiv), the N-nucleophile (1.2 equiv), CuI (5 mol%), the oxalamide ligand (10 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous toluene to the reaction tube under a nitrogen atmosphere.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Conclusion

The functionalization of this compound can be approached through two primary catalytic strategies. Direct C-H functionalization, particularly with nickel and iridium catalysts, represents a modern and efficient route, though further optimization for this specific substrate is likely required. Alternatively, the more traditional yet highly reliable copper-catalyzed C-N coupling of a halogenated precursor offers a robust and versatile method for derivatization. The choice of catalytic system will ultimately depend on the desired functional group, available starting materials, and the specific requirements of the synthetic target. The data and protocols provided herein serve as a valuable starting point for researchers embarking on the synthesis of novel this compound derivatives.

References

Benchmarking the efficiency of different purification methods for 2,4,5-Trifluorobenzenesulfonamide products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthetic intermediates is paramount. 2,4,5-Trifluorobenzenesulfonamide is a key building block whose purity can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of common laboratory-scale purification methods for this compound, offering supporting data and detailed protocols to assist in selecting the most effective technique.

The primary challenge in the purification of this compound lies in the removal of unreacted starting materials, reagents from the sulfonylation step (e.g., chlorosulfonic acid or sulfuryl chloride), and potential regioisomeric byproducts. The methods benchmarked below—Recrystallization, Flash Column Chromatography, and Liquid-Liquid Extraction followed by a solvent wash—are evaluated based on their efficiency in achieving high purity and yield.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected performance of each purification method for a crude this compound product. The data represents typical outcomes for sulfonamides and fluorinated aromatic compounds, as specific experimental data for this exact molecule is not widely published.

Parameter Recrystallization Flash Column Chromatography Liquid-Liquid Extraction & Wash
Typical Purity (%) > 99%95 - 99%90 - 97%
Typical Yield (%) 70 - 90%60 - 85%> 95% (crude isolation)
Time Required 4 - 24 hours (including drying)2 - 6 hours1 - 2 hours
Solvent Consumption Moderate to HighHighModerate
Scalability ExcellentGoodExcellent
Cost Low to ModerateHigh (Silica Gel, Solvents)Low
Complexity ModerateHighLow

Experimental Protocols

Detailed methodologies for the compared purification techniques are provided below. These protocols are generalized and may require optimization based on the specific impurity profile of the crude product.

1. Recrystallization

Recrystallization is a highly effective technique for obtaining high-purity crystalline solids.[1][2][3] The choice of solvent is critical; the ideal solvent should dissolve the sulfonamide at an elevated temperature but not at room or cold temperatures, while impurities should remain soluble at all temperatures.[1] For sulfonamides, alcohol-water mixtures are often effective.[4]

Protocol:

  • Solvent Selection: Test solubility of the crude this compound in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, and aqueous mixtures thereof) to find a suitable system. An isopropanol/water or ethanol/water system is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., isopropanol) needed to fully dissolve the solid near its boiling point.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[5]

  • Crystallization: If using a two-solvent system, add the second solvent (e.g., water) dropwise to the hot solution until persistent cloudiness is observed.[6] Add a drop or two of the primary solvent to redissolve the precipitate and then allow the flask to cool slowly and undisturbed to room temperature.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

2. Flash Column Chromatography

Flash column chromatography is a rapid purification method that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[7][8]

Protocol:

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine a suitable mobile phase (eluent) that provides good separation between the desired product and impurities. A typical starting point for sulfonamides is a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Aim for a product Retention Factor (Rf) of 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel using the selected eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and place the resulting powder on top of the packed column.

  • Elution: Apply the eluent to the top of the column and use positive pressure (air or nitrogen) to force the solvent through the column at a fast flow rate.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

3. Liquid-Liquid Extraction & Solvent Wash

This method is often used as a preliminary workup step after synthesis to remove water-soluble and acid/base impurities.[7] It can be followed by a solvent wash or trituration to further purify the isolated solid, as is common for related fluorinated sulfonamides.[9]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Aqueous Washes: Transfer the solution to a separatory funnel and wash sequentially with:

    • A weak acid (e.g., 1M HCl) to remove basic impurities.

    • A weak base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities and unreacted sulfonyl chloride.

    • Brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude solid.

  • Solvent Wash (Trituration): Add a solvent in which the desired product is poorly soluble but impurities are soluble (e.g., cold hexane or n-butanol).[9] Stir or sonicate the suspension vigorously.

  • Isolation: Collect the purified solid by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Mandatory Visualizations

Diagram 1: General Purification Workflow

Start Crude Product (Post-Synthesis) Method_Choice Select Purification Method Start->Method_Choice LLE Liquid-Liquid Extraction & Solvent Wash Method_Choice->LLE Basic Purity Chroma Flash Column Chromatography Method_Choice->Chroma Moderate Purity Recryst Recrystallization Method_Choice->Recryst High Purity Analysis Purity Analysis (TLC, HPLC, NMR) LLE->Analysis Chroma->Analysis Recryst->Analysis Final Pure this compound (>99%) Analysis->Final

Caption: Decision workflow for selecting a purification method.

Diagram 2: Recrystallization Process

cluster_recryst Recrystallization Steps step1 Step 1 Dissolve crude solid in minimum hot solvent step2 Step 2 Cool solution slowly to induce crystallization step1->step2 Impurities remain in solution step3 Step 3 Isolate crystals via vacuum filtration step2->step3 step4 Step 4 Wash crystals with ice-cold solvent step3->step4 step5 Step 5 Dry under vacuum step4->step5 end Pure Crystals step5->end start Crude Solid start->step1

Caption: Step-by-step procedure for purification by recrystallization.

Diagram 3: Flash Chromatography Logic

cluster_chroma Chromatography Workflow load Load Crude Sample onto Silica Column elute Elute with Solvent (Mobile Phase) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify pure product evap Evaporate Solvent combine->evap end Purified Product evap->end start Crude Product start->load

Caption: Logical flow of the flash column chromatography process.

References

Cross-Validation of Analytical Methods for the Characterization of 2,4,5-Trifluorobenzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is fundamental to ensuring drug safety and efficacy. 2,4,5-Trifluorobenzenesulfonamide is a key building block in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are critical. This guide provides a comparative analysis of several analytical methods for the characterization of this compound, offering supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate techniques for their specific needs.

The cross-validation of analytical methods is a critical step in pharmaceutical development, ensuring that a validated analytical procedure produces consistent and reliable results.[1][2] This process is essential for inter-laboratory reproducibility and regulatory compliance.[1] This guide will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this compound.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an analytical method is a pivotal decision in the drug development process, directly influencing the accuracy and reliability of results. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, NMR, and FTIR for the analysis of this compound. These values are derived from established methodologies for structurally similar sulfonamide compounds and serve as a benchmark for method validation.[3][4][5]

Parameter HPLC-UV GC-MS NMR Spectroscopy FTIR Spectroscopy
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection.Measurement of nuclear spin transitions in a magnetic field.Measurement of the absorption of infrared radiation by molecular vibrations.
Primary Application Quantification and purity assessment.Impurity profiling and identification.Structural elucidation and confirmation.Functional group identification and raw material screening.
Specificity HighVery HighVery HighModerate
Linearity (r²) > 0.999> 0.995Not applicable for routine quantificationNot typically used for quantification
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Quantitative NMR (qNMR) can be highly accurate.Not applicable
Precision (% RSD) < 2.0%< 15% for trace impuritiesHighHigh reproducibility for spectral patterns
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ppmDependent on nucleus and experimentDependent on sampling technique
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 ppmDependent on nucleus and experimentNot applicable

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. This section outlines the experimental protocols for each of the four techniques.

High-Performance Liquid Chromatography (HPLC-UV) for Quantification

This method is suitable for the quantification and purity determination of this compound in bulk drug substances and reaction mixtures.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a known concentration within the calibration range.

Validation Parameters:

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[6][7][8]

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable temperature (e.g., 60 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan a suitable mass range (e.g., m/z 40-450).

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration appropriate for detecting trace impurities.

  • Derivatization may be necessary for non-volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹⁹F NMR are particularly informative.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To observe the protons on the aromatic ring.

    • ¹³C NMR: To identify all unique carbon atoms.

    • ¹⁹F NMR: To directly observe the fluorine atoms, which provides characteristic chemical shifts and coupling patterns.[9][10]

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in about 0.6 mL of the deuterated solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11]

Instrumentation and Conditions:

  • FTIR Spectrometer: A standard FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

Sample Preparation:

  • For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

Expected Characteristic Absorptions for this compound:

  • N-H stretch (sulfonamide): Around 3300-3200 cm⁻¹

  • Aromatic C-H stretch: Around 3100-3000 cm⁻¹

  • S=O stretch (sulfonamide): Asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

  • C-F stretch: Strong absorptions in the 1250-1000 cm⁻¹ region.

  • Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Mandatory Visualizations

Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Purpose of Cross-Validation Select_Methods Select Analytical Methods (HPLC, GC-MS, NMR, FTIR) Define_Purpose->Select_Methods Define_Acceptance_Criteria Define Acceptance Criteria Select_Methods->Define_Acceptance_Criteria Develop_Protocols Develop Detailed Protocols Define_Acceptance_Criteria->Develop_Protocols Prepare_Samples Prepare Homogeneous Samples Develop_Protocols->Prepare_Samples Analyze_Samples_HPLC Analyze Samples (HPLC) Prepare_Samples->Analyze_Samples_HPLC Analyze_Samples_GCMS Analyze Samples (GC-MS) Prepare_Samples->Analyze_Samples_GCMS Analyze_Samples_NMR Analyze Samples (NMR) Prepare_Samples->Analyze_Samples_NMR Analyze_Samples_FTIR Analyze Samples (FTIR) Prepare_Samples->Analyze_Samples_FTIR Compare_Data Compare and Statistically Analyze Data Analyze_Samples_HPLC->Compare_Data Analyze_Samples_GCMS->Compare_Data Analyze_Samples_NMR->Compare_Data Analyze_Samples_FTIR->Compare_Data Assess_Equivalence Assess Method Equivalence Compare_Data->Assess_Equivalence Report_Findings Document and Report Findings Assess_Equivalence->Report_Findings

Caption: Workflow for the cross-validation of analytical methods.

Signaling_Pathway cluster_input Input cluster_methods Analytical Characterization Methods cluster_output Output Data cluster_goal Overall Goal Sample This compound Sample HPLC HPLC-UV (Quantitative Analysis) Sample->HPLC GCMS GC-MS (Impurity Profiling) Sample->GCMS NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR Purity Purity and Concentration HPLC->Purity Impurities Impurity Profile and Identification GCMS->Impurities Structure Unambiguous Structure NMR->Structure Functional_Groups Functional Group Confirmation FTIR->Functional_Groups Comprehensive_Characterization Comprehensive Characterization and Quality Control Purity->Comprehensive_Characterization Impurities->Comprehensive_Characterization Structure->Comprehensive_Characterization Functional_Groups->Comprehensive_Characterization

Caption: Logical relationship of analytical methods for comprehensive characterization.

References

A Comparative Guide to the In-Silico and In-Vitro Activity of Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

In the quest for potent and selective enzyme inhibitors, the synergy between computational (in-silico) and experimental (in-vitro) methodologies is paramount. This guide provides a comparative overview of benzenesulfonamide-based inhibitors targeting human carbonic anhydrase (hCA) isoforms, enzymes implicated in various physiological and pathological processes, including cancer.

While the initially requested focus was on 2,4,5-Trifluorobenzenesulfonamide-based inhibitors, a comprehensive literature search revealed a lack of specific comparative data for this scaffold. Therefore, this guide has been adapted to feature the closely related and extensively studied class of benzenesulfonamide derivatives. The principles and comparative workflows remain directly applicable for researchers interested in fluorinated analogues.

This guide will delve into the predictive power of molecular docking studies and their correlation with experimentally determined inhibitory activities, offering a valuable resource for scientists in the field of drug discovery.

Quantitative Data Comparison: In-Silico Docking vs. In-Vitro Inhibition

The following tables summarize the in-silico molecular docking scores and the corresponding in-vitro inhibitory activities (IC₅₀ values) of a series of benzenesulfonamide-thiazolidinone derivatives against two key human carbonic anhydrase isoforms: the ubiquitous hCA II and the tumor-associated hCA IX.[1][2] A lower docking score generally indicates a more favorable binding interaction, while a lower IC₅₀ value signifies greater inhibitory potency.

Table 1: In-Silico Molecular Docking Scores of Benzenesulfonamide-Thiazolidinone Derivatives against hCA IX

CompoundDocking Score (kcal/mol)
Mafenide -6.32
Compound 4 -8.11
Compound 7 -8.54
Compound 11 -8.24

Note: Data is representative of studies comparing in-silico and in-vitro results.[1]

Table 2: In-Vitro Inhibitory Activity (IC₅₀) of Benzenesulfonamide-Thiazolidinone Derivatives against hCA Isoforms

CompoundhCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)
Mafenide 897.6984.2
Compound 4 59.339.8
Compound 7 68.545.1
Compound 11 55.235.6
AZM 12.125.8

AZM (Acetazolamide) is a standard carbonic anhydrase inhibitor included for reference.[1]

The data illustrates a general correlation where compounds with more favorable (more negative) docking scores tend to exhibit greater inhibitory potency (lower IC₅₀ values) in in-vitro assays.[1]

Experimental Protocols

A clear understanding of the methodologies is crucial for interpreting the comparative data. The following sections outline the typical protocols for in-silico and in-vitro evaluation of carbonic anhydrase inhibitors.

In-Silico Molecular Docking Protocol

Molecular docking studies are performed to predict the binding mode and affinity of a ligand (inhibitor) to the active site of a protein (enzyme).

  • Protein Preparation: The three-dimensional crystal structure of the target enzyme, such as human carbonic anhydrase IX, is obtained from a protein database (e.g., Protein Data Bank). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structures of the benzenesulfonamide inhibitors are drawn and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, GOLD) is used to place the prepared ligands into the defined active site of the prepared protein.[3][4] The program explores various possible binding poses and scores them based on a scoring function that estimates the binding affinity.[1][3][4]

  • Analysis of Results: The resulting docked poses are analyzed to identify the most likely binding mode. The interactions between the inhibitor and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are examined. The docking scores are used to rank the potential efficacy of the inhibitors.[1]

In-Vitro Carbonic Anhydrase Inhibition Assay Protocol

The in-vitro inhibitory activity of the compounds is typically assessed using a stopped-flow CO₂ hydrase assay.[5][6]

  • Enzyme and Inhibitor Preparation: A stock solution of the purified human carbonic anhydrase isoenzyme is prepared in a suitable buffer. The benzenesulfonamide inhibitors are dissolved in a solvent like DMSO to create stock solutions, from which serial dilutions are made.

  • Assay Procedure: The assay measures the enzyme's ability to catalyze the hydration of CO₂. The reaction is initiated by mixing the enzyme solution with a CO₂-saturated buffer in a stopped-flow instrument. The accompanying change in pH is monitored using a colorimetric indicator.

  • Inhibition Measurement: To determine the inhibitory activity, the enzyme is pre-incubated with various concentrations of the inhibitor before the reaction is initiated. The rate of the catalyzed reaction is measured in the presence of the inhibitor.

  • Data Analysis: The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.[6]

Visualizing the Workflow and Mechanism

Diagrams are provided below to illustrate the comparative workflow between in-silico and in-vitro studies and the general mechanism of carbonic anhydrase inhibition.

InSilico_InVitro_Workflow cluster_insilico In-Silico Analysis cluster_invitro In-Vitro Validation protein_prep Protein Structure Preparation docking Molecular Docking Simulation protein_prep->docking ligand_prep Ligand Structure Preparation ligand_prep->docking analysis Binding Mode & Score Analysis docking->analysis sar Structure-Activity Relationship (SAR) analysis->sar Correlation synthesis Compound Synthesis assay Enzyme Inhibition Assay (IC50/Ki) synthesis->assay assay->sar sar->ligand_prep Optimization

Caption: Workflow comparing in-silico predictions with in-vitro experimental validation.

CA_Inhibition_Mechanism cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Sulfonamide R-SO₂NH⁻ Sulfonamide->Inhibited_Complex Displaces H₂O and Coordinates to Zn²⁺

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

References

A Comparative Analysis of 2,4,5-Trifluorobenzenesulfonamide as a Directing Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of synthetic organic chemistry, the strategic functionalization of C-H bonds remains a paramount challenge. The use of directing groups has emerged as a powerful tool to control regioselectivity in these transformations. This guide provides a comparative study of the directing group ability of 2,4,5-Trifluorobenzenesulfonamide, offering insights for researchers, scientists, and professionals in drug development.

Introduction to Sulfonamides as Directing Groups

Sulfonamides are recognized as versatile and effective directing groups in C-H activation chemistry.[1][2] Their ability to coordinate with transition metal catalysts facilitates the selective functionalization of otherwise unreactive C-H bonds, primarily at the ortho position of an aromatic ring. The electronic properties of the sulfonamide moiety can be readily tuned by substitution on the phenyl ring, thereby influencing its directing ability.

The Role of Fluorine Substitution

The introduction of fluorine atoms onto the benzenesulfonamide scaffold can significantly impact its electronic nature and, consequently, its performance as a directing group. The highly electronegative fluorine atoms in this compound are expected to render the sulfur atom more Lewis acidic, potentially enhancing its coordination to a metal center and influencing the kinetics and selectivity of the C-H activation step.

Hypothetical Performance and Comparison

Based on the electronic effects of the fluorine substituents, it is hypothesized that this compound would be a highly effective directing group, potentially offering advantages in certain catalytic systems. To illustrate this, we present a hypothetical comparison of its projected performance in a representative palladium-catalyzed C-H olefination reaction against a standard, non-fluorinated benzenesulfonamide and a p-toluenesulfonamide.

Table 1: Hypothetical Comparison of Directing Group Performance in C-H Olefination

Directing GroupProposed Catalyst SystemHypothetical Yield (%)Hypothetical Regioselectivity (ortho:meta:para)
BenzenesulfonamidePd(OAc)₂, Ag₂CO₃, Acrylic Acid7590:5:5
p-ToluenesulfonamidePd(OAc)₂, Ag₂CO₃, Acrylic Acid7892:4:4
This compound Pd(OAc)₂, Ag₂CO₃, Acrylic Acid 85 >98:1:1

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental results may vary.

The anticipated superior performance of the trifluorinated analog stems from the inductive electron-withdrawing effect of the fluorine atoms, which can enhance the acidity of the N-H proton and strengthen the coordination of the sulfonamide to the palladium catalyst. This could lead to a more organized transition state and higher regioselectivity.

Experimental Protocols

Below are representative, generalized experimental protocols for the synthesis of the directing group precursor and a typical C-H functionalization reaction.

Synthesis of N-Aryl-2,4,5-Trifluorobenzenesulfonamide

A solution of the desired aniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (0.5 M) is cooled to 0 °C. To this solution, 2,4,5-Trifluorobenzenesulfonyl chloride (1.1 eq.) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched with 1 M HCl, and the organic layer is separated, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Palladium-Catalyzed C-H Olefination

To a sealed tube are added the N-Aryl-2,4,5-Trifluorobenzenesulfonamide substrate (1.0 eq.), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 eq.), and the desired olefin (1.5 eq.) in a suitable solvent such as 1,4-dioxane or t-amyl alcohol (0.2 M). The tube is sealed, and the reaction mixture is heated at 100-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired ortho-olefinated product.

Logical Workflow for Directing Group Selection and Optimization

The process of selecting and optimizing a directing group for a specific C-H functionalization reaction can be visualized as a logical workflow.

G A Define Target Transformation (e.g., C-H Olefination) B Initial Directing Group (DG) Screening (e.g., Amides, Sulfonamides, Ethers) A->B C Select Promising DG Class (e.g., Sulfonamides) B->C D Synthesize Substrate with This compound DG C->D E Reaction Optimization (Catalyst, Solvent, Temperature, Additives) D->E F Comparative Analysis with Other Sulfonamide DGs E->F G Analyze Yield and Regioselectivity F->G G->E Suboptimal Results H Select Optimal DG for Target Transformation G->H

Caption: Workflow for Directing Group Selection.

Conclusion

While further experimental validation is required, the electronic properties of this compound suggest it holds significant promise as a highly effective directing group for a range of C-H functionalization reactions. Its strong electron-withdrawing nature is anticipated to enhance reaction rates and improve regioselectivity, making it a valuable tool for synthetic chemists. Researchers are encouraged to explore its application in their own synthetic endeavors.

References

A Comparative Guide to the Synthesis of 2,4,5-Trifluorobenzenesulfonamide: An Assessment of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for 2,4,5-Trifluorobenzenesulfonamide, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Due to a lack of directly published and extensively validated protocols for this specific molecule, this document outlines two common and reliable methods for the synthesis of analogous sulfonamides. The presented experimental data is representative of typical outcomes for these reaction types and serves as a benchmark for assessing reproducibility.

Comparative Data of Synthetic Protocols

The following table summarizes the key quantitative metrics for the two proposed synthetic routes to this compound.

ParameterProtocol 1: From 2,4,5-TrifluoroanilineProtocol 2: From 1,2,4-Trifluorobenzene
Starting Material 2,4,5-Trifluoroaniline1,2,4-Trifluorobenzene
Key Intermediates 2,4,5-Trifluorobenzenediazonium chloride, 2,4,5-Trifluorobenzenesulfonyl chloride2,4,5-Trifluorobenzenesulfonyl chloride
Overall Yield 65-75%70-80%
Purity of Final Product >98% (after recrystallization)>99% (after recrystallization)
Reaction Steps 22
Key Reagents Sodium nitrite, Sulfur dioxide, Copper(I) chloride, AmmoniaChlorosulfonic acid, Thionyl chloride, Ammonia
Primary Advantages Utilizes a readily available starting material. The Sandmeyer reaction is a well-established and generally reproducible transformation.[1][2]Potentially higher overall yield and purity. A more direct route to the key sulfonyl chloride intermediate.
Primary Disadvantages The handling of gaseous sulfur dioxide can be challenging. Diazonium salt intermediates can be unstable if not handled at low temperatures.Chlorosulfonic acid is highly corrosive and reacts violently with water. The reaction can produce isomeric byproducts, requiring careful purification.

Experimental Protocols

This protocol involves the diazotization of 2,4,5-trifluoroaniline followed by a Sandmeyer-type reaction to form the corresponding sulfonyl chloride, which is then ammonolyzed to the desired sulfonamide.

Step 1: Synthesis of 2,4,5-Trifluorobenzenesulfonyl Chloride

  • A solution of 2,4,5-trifluoroaniline (10.0 g, 67.5 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL) is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (4.90 g, 71.0 mmol) in water (10 mL) is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, a saturated solution of sulfur dioxide in acetic acid (50 mL) is prepared and cooled to 10-15 °C. Copper(I) chloride (1.34 g, 13.5 mmol) is added to this solution.

  • The cold diazonium salt solution is then added portion-wise to the sulfur dioxide solution. Vigorous nitrogen evolution is observed.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The mixture is then poured into ice-water (200 mL) and extracted with diethyl ether (3 x 75 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2,4,5-trifluorobenzenesulfonyl chloride.

Step 2: Synthesis of this compound

  • The crude 2,4,5-trifluorobenzenesulfonyl chloride is dissolved in tetrahydrofuran (50 mL) and cooled to 0-5 °C.

  • A concentrated aqueous solution of ammonia (30 mL) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The THF is removed under reduced pressure, and the resulting aqueous slurry is filtered.

  • The collected solid is washed with cold water and then recrystallized from an ethanol/water mixture to afford pure this compound.

This protocol involves the direct chlorosulfonation of 1,2,4-trifluorobenzene to yield the sulfonyl chloride, followed by amination.

Step 1: Synthesis of 2,4,5-Trifluorobenzenesulfonyl Chloride

  • To a stirred solution of chlorosulfonic acid (30 mL, 450 mmol) at 0 °C, 1,2,4-trifluorobenzene (13.2 g, 100 mmol) is added dropwise over a period of 30 minutes.

  • The reaction mixture is then slowly warmed to room temperature and stirred for an additional 2 hours.

  • The mixture is carefully poured onto crushed ice (300 g).

  • The resulting precipitate is extracted with dichloromethane (3 x 100 mL).

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated to give the crude 2,4,5-trifluorobenzenesulfonyl chloride.

Step 2: Synthesis of this compound

  • The crude 2,4,5-trifluorobenzenesulfonyl chloride is dissolved in acetone (60 mL) and cooled to 0 °C.

  • Concentrated ammonium hydroxide (40 mL) is added dropwise, and the mixture is stirred for 3 hours at room temperature.

  • The acetone is removed in vacuo, and the resulting solid is collected by filtration.

  • The solid is washed with cold water and recrystallized from ethanol to yield pure this compound.

Visualizing the Assessment Workflow

The following diagram illustrates the logical workflow for assessing the reproducibility of a given synthesis protocol.

G A Define Synthesis Protocol B Source Starting Materials and Reagents A->B C Execute Synthesis Experimentally B->C D Isolate and Purify Product C->D E Characterize Product (NMR, MS, etc.) D->E F Quantify Yield and Purity E->F G Compare Data with Published Protocol F->G H Assess Reproducibility G->H I Protocol is Reproducible H->I Data Matches J Protocol is Not Reproducible H->J Data Deviates K Identify Deviations and Troubleshoot J->K K->C

Caption: Workflow for assessing the reproducibility of a chemical synthesis protocol.

References

Comparative Analysis of Fluorinated Benzenesulfonamide Analogs: A Focus on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Fluorinated Benzenesulfonamides in Drug Discovery

The benzenesulfonamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents. The introduction of fluorine atoms to the phenyl ring can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. Consequently, fluorinated benzenesulfonamides are of significant interest in the development of novel inhibitors for various enzymes, such as carbonic anhydrases and kinases.

Comparative Biological Activity of Tetrafluorobenzenesulfonamide Analogs

In the absence of specific data for 2,4,5-trifluorobenzenesulfonamide analogs, this section presents a summary of the inhibitory activity of a series of 2,3,5,6-tetrafluorobenzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms. This data, extracted from a study employing a click chemistry approach for their synthesis, serves as an illustrative example of the SAR for polyfluorinated benzenesulfonamides.[1] The inhibitory activities are presented as inhibition constants (Kᵢ) in nanomolar (nM) concentrations.

Compound IDR Group (Substitution at 4-position via triazole linker)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
5a Phenyl18545.34.81.5
5b 4-Tolyl41.530.13.91.2
5c 4-tert-Butylphenyl15412515.45.1
5d Cyclohexylmethyl55.633.41.50.8
5e 1-Adamantyl98.310110.23.4
5f Hydroxymethyl150075538.912.4
5g 2-Hydroxyethyl125464833.110.5
5h Carboxymethyl134071135.611.8
5i 2-Aminoethyl110558929.79.8

Key Observations from the Data:

  • Potency against Tumor-Associated Isoforms: The 2,3,5,6-tetrafluorobenzenesulfonamide analogs generally exhibit potent, low nanomolar to subnanomolar inhibition of the tumor-associated hCA IX and XII isoforms.[1]

  • Influence of the R Group: The nature of the R group significantly impacts the inhibitory activity. Analogs with lipophilic substituents such as cyclohexylmethyl and phenyl/tolyl groups tend to show higher potency against hCA II, IX, and XII.[1]

  • Effect of Polar Groups: The introduction of polar moieties like hydroxymethyl, carboxymethyl, and aminoethyl groups generally leads to a decrease in inhibitory activity across the tested isoforms.[1]

Experimental Protocols

This section outlines a generalized experimental protocol for the synthesis and enzymatic inhibition assay of fluorinated benzenesulfonamide analogs, based on methodologies described in the cited literature.

General Synthesis of N-Substituted Benzenesulfonamide Analogs

A common method for the synthesis of N-substituted benzenesulfonamide derivatives involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.

Materials:

  • Substituted benzenesulfonyl chloride (e.g., 2,4,5-trifluorobenzenesulfonyl chloride)

  • Appropriate amine

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • The amine is dissolved in the anhydrous solvent.

  • The base is added to the solution and stirred.

  • The substituted benzenesulfonyl chloride, dissolved in the same solvent, is added dropwise to the reaction mixture at room temperature or 0 °C.

  • The reaction is stirred for a specified period (typically a few hours to overnight) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water and brine.

  • The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the desired N-substituted benzenesulfonamide analog.

Characterization of the final products is typically performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[2]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various carbonic anhydrase isoforms is commonly determined using a stopped-flow CO₂ hydration assay.

Principle:

This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide. The hydration reaction produces protons, leading to a decrease in the pH of the assay solution, which is monitored by a pH indicator.

Procedure:

  • A solution containing the purified CA isoenzyme in buffer (e.g., TRIS-HCl) with a pH indicator (e.g., p-nitrophenol) is prepared.

  • Varying concentrations of the inhibitor (dissolved in a suitable solvent like DMSO) are added to the enzyme solution.

  • The enzyme-inhibitor solution is mixed with a CO₂-saturated water solution in a stopped-flow instrument.

  • The initial rates of the catalytic reaction are monitored by the change in absorbance of the pH indicator over time.

  • The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the enzyme activity against the inhibitor concentration.

  • The inhibition constants (Kᵢ) are calculated from the IC₅₀ values using the Cheng-Prusoff equation.[1]

Visualizing the Structure-Activity Relationship Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship (SAR) study in drug discovery.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis & Optimization A Lead Compound Identification (e.g., this compound) B Analog Design & Synthesis A->B C In Vitro Screening (e.g., Enzyme Inhibition Assay) B->C D Determination of Potency (IC50 / EC50 / Ki) C->D E Selectivity Profiling D->E F Data Analysis & SAR Establishment E->F G Computational Modeling (Docking, QSAR) F->G H Lead Optimization G->H H->B Iterative Design

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Conclusion

While specific SAR data for this compound analogs remains elusive in published literature, the analysis of structurally related fluorinated benzenesulfonamides provides valuable insights. The degree and position of fluorine substitution, along with the nature of other substituents on the scaffold, play a crucial role in determining the biological activity and selectivity of these compounds. The potent inhibitory activity of tetrafluorinated analogs against tumor-associated carbonic anhydrases highlights the therapeutic potential of this class of molecules. Further research dedicated to the systematic exploration of this compound derivatives is warranted to fully elucidate their SAR and potential as drug candidates.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of 2,4,5-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical reagents extends beyond the laboratory bench to their safe and compliant disposal. The proper handling of waste, such as 2,4,5-Trifluorobenzenesulfonamide, is a critical component of laboratory safety, environmental stewardship, and regulatory adherence. This guide provides a comprehensive, step-by-step operational plan for the disposal of this compound, ensuring the protection of both laboratory personnel and the wider environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure. All handling of this compound and its waste should be conducted within a well-ventilated area, preferably inside a chemical fume hood.

Table 1: Personal Protective Equipment (PPE) and Handling Specifications

EquipmentSpecificationPurpose
GlovesChemical-resistant (e.g., nitrile, neoprene)To prevent skin contact.
Eye ProtectionSafety glasses with side shields or chemical splash gogglesTo protect eyes from dust and splashes.
Lab CoatStandard laboratory coat, flame-retardantTo protect skin and clothing from contamination.
Respiratory ProtectionNIOSH-approved respirator for organic vapors and particulatesRecommended when handling bulk quantities or if dust is generated.
VentilationChemical fume hoodTo minimize inhalation exposure.
Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with all applicable federal, state, and local environmental regulations.[3]

Step 1: Waste Characterization and Segregation

  • Characterize as Hazardous Waste: Treat all solid this compound and any solutions containing it as hazardous waste.[2]

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.[1] Collect all waste containing this compound, including contaminated consumables like weighing paper, pipette tips, and gloves, in a dedicated waste container.[1][2]

Step 2: Container Management

  • Select Appropriate Containers: Use a high-density polyethylene (HDPE) or other compatible container that is in good condition with a secure, leak-proof lid.[1]

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the primary hazards (e.g., "Irritant," "Harmful if Swallowed").[1][4]

Step 3: Storage of Chemical Waste

  • Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[1]

  • Incompatible Materials: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2]

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the chemical and protect personnel.

  • Contain the Spill: Isolate the spill area and prevent the material from entering drains or watercourses.[2]

  • Absorb and Collect: For solid spills, carefully sweep or scoop the material to avoid generating dust.[2] For liquid spills, use an inert absorbent material to contain and collect the waste.[2]

  • Package for Disposal: Place all contaminated absorbent materials and cleaning supplies into a labeled hazardous waste container.[2]

  • Decontaminate the Area: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[2] Collect the initial solvent rinse as hazardous waste.[1]

Step 5: Professional Disposal

  • Engage a Licensed Contractor: The final and most critical step is to arrange for the collection and disposal of the hazardous waste by a licensed and reputable chemical waste management company.[2] Provide the contractor with a detailed description of the waste, including its chemical name and any known hazards.[1]

Experimental Protocols Cited

The procedures outlined in this guide are based on standard laboratory safety protocols and hazardous waste management guidelines, including those for related chemical compounds where specific data for this compound is not available. The core principle is the adherence to the Resource Conservation and Recovery Act (RCRA) and local environmental regulations governing hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_spill Spill Management cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize as Hazardous Waste fume_hood->characterize segregate Segregate from Other Waste Streams characterize->segregate container Use Labeled, Sealed, Compatible Container (HDPE) segregate->container store Store in Designated Secure Area container->store spill_check Spill Occurs? store->spill_check contain_spill Contain Spill spill_check->contain_spill Yes contact_vendor Contact Licensed Waste Disposal Vendor spill_check->contact_vendor No collect_spill Absorb and Collect Spilled Material contain_spill->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate spill_waste Place Spill Debris in Hazardous Waste Container decontaminate->spill_waste spill_waste->store provide_info Provide Waste Information to Vendor contact_vendor->provide_info end End: Waste Collected by Vendor provide_info->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4,5-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4,5-Trifluorobenzenesulfonamide

This guide provides crucial safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazard profiles of structurally similar chemicals, such as other halogenated benzenesulfonamides. These compounds are often associated with hazards including acute toxicity, skin and eye irritation or corrosion, and potential harm to aquatic life.[1][2][3] Adherence to these guidelines is critical for ensuring laboratory safety.

Hazard Assessment Summary

Based on analogous compounds, this compound should be handled as a hazardous substance. Potential hazards include:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[2][4]

  • Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[2][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[5]

  • Environmental Hazards: May be harmful to aquatic life.[1]

  • Reactivity: May be incompatible with strong oxidizing agents and strong acids.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety.[6][7] The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Best Practices
Respiratory NIOSH-approved RespiratorA full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors and acid gases should be used, especially when handling the powder outside of a fume hood or in case of poor ventilation.[3][7][8] A dust respirator is recommended for handling the solid form.[9]
Eye & Face Chemical Safety Goggles & Face ShieldWear tightly fitting chemical safety goggles that meet ANSI Z87.1 standards.[10] A face shield should be worn over the goggles when there is a significant risk of splashes.[7][9]
Hands Chemical-Resistant GlovesWear nitrile, neoprene, or butyl rubber gloves.[11] Always check the manufacturer's glove compatibility chart. Double gloving is recommended.[7][8] Dispose of gloves immediately after handling the chemical or if they become contaminated.
Body Chemical-Resistant Lab Coat or CoverallsA long-sleeved, chemical-resistant lab coat or coveralls should be worn.[10][11] An apron or a chemical splash suit may be necessary for larger quantities or when there is a high risk of splashes.[8]
Feet Closed-Toed Shoes & Shoe CoversSturdy, closed-toed shoes are required. Chemical-resistant shoe covers should be used if there is a risk of spills.[11]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and regulatory compliance.

Step-by-Step Operational Plan
  • Preparation:

    • Review Safety Information: Before beginning any work, review this guide and any available safety information for similar compounds. Locate the nearest eyewash station and safety shower.

    • Gather PPE: Assemble and inspect all necessary PPE as outlined in the table above.

    • Prepare Workspace: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Cover the work surface with absorbent, disposable bench paper.

  • Handling and Use:

    • Weighing and Dispensing:

      • Handle the solid material carefully to avoid generating dust.

      • Use a spatula or other appropriate tool for transferring the powder.

      • Weigh the compound in a tared container within the fume hood.

    • Solution Preparation:

      • Add the solid to the solvent slowly and stir to dissolve.

      • Keep the container covered as much as possible to minimize vapors.

    • During the Experiment:

      • Keep all containers with the chemical clearly labeled and sealed when not in use.

      • Avoid contact with skin and eyes. If contact occurs, follow the first-aid procedures outlined below.

  • Post-Handling and Cleanup:

    • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat/coveralls, and then eye/face protection. Wash hands thoroughly with soap and water after removing PPE.

Waste Disposal Plan

Proper disposal of chemical waste is crucial to protect human health and the environment.[12]

  • Waste Segregation:

    • Solid Waste: Collect any unused this compound and any grossly contaminated disposable materials (e.g., weigh boats, contaminated bench paper) in a designated, labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic waste.[13] Do not mix with other waste streams unless compatibility has been confirmed.[12]

    • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

  • Storage and Disposal:

    • Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local, regional, and national regulations.[13][14]

Emergency First-Aid Procedures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][9]

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

Safe Handling Workflow for this compound

G start Start prep Step 1: Preparation - Review Safety Guide - Assemble & Inspect PPE - Prepare Fume Hood start->prep handle Step 2: Handling & Use - Weigh & Dispense in Hood - Prepare Solutions - Conduct Experiment prep->handle cleanup Step 3: Post-Handling - Decontaminate Workspace - Remove PPE Correctly - Wash Hands Thoroughly handle->cleanup disposal Step 4: Waste Disposal - Segregate Waste - Label Containers - Store for EHS Pickup cleanup->disposal end End disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.